molecular formula C10H6FNO2S B12066927 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

Cat. No.: B12066927
M. Wt: 223.23 g/mol
InChI Key: ZBPWDWMVTZXGLX-UHFFFAOYSA-N
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Description

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is a useful research compound. Its molecular formula is C10H6FNO2S and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6FNO2S

Molecular Weight

223.23 g/mol

IUPAC Name

3-fluoro-2-thiophen-2-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H6FNO2S/c11-8-6(10(13)14)3-4-12-9(8)7-2-1-5-15-7/h1-5H,(H,13,14)

InChI Key

ZBPWDWMVTZXGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2F)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling & Optimization of Fluorinated Thiophene-Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Fluorinated Thiophene-Isonicotinic Acid Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary: The Strategic Scaffold

In the landscape of modern medicinal chemistry, the fusion of isonicotinic acid (a privileged pharmacophore in anti-tubercular and anti-neoplastic agents) with fluorinated thiophene moieties represents a sophisticated exercise in bioisosteric replacement and metabolic engineering.

This guide analyzes the physicochemical perturbations introduced by grafting fluorinated thiophenes onto the isonicotinic core. While isonicotinic acid derivatives (e.g., Isoniazid) are potent, they often suffer from rapid metabolic clearance (acetylation/oxidation) and variable bioavailability. The introduction of a thiophene ring acts as a phenyl bioisostere, offering distinct electronic properties (lone pair availability), while strategic fluorination modulates lipophilicity (


), blocks metabolic "soft spots," and alters the dipole moment without significantly changing steric bulk.

Structural Logic & Synthetic Accessibility

The Fluorine Effect on Thiophene Electronics

Unlike benzene, thiophene is electron-rich (


-excessive). Direct fluorination is synthetically challenging due to the high reactivity of the ring toward polymerization or poly-substitution. Therefore, the construction of these derivatives typically relies on pre-fluorinated building blocks.
  • Electronic Modulation: Fluorine is the most electronegative element (

    
     Pauling scale). When attached to the thiophene ring (specifically at the 
    
    
    
    or
    
    
    positions), it exerts a strong inductive electron-withdrawing effect (
    
    
    ), reducing the electron density of the sulfur ring system.
  • Dipole Alignment: In isonicotinic acid derivatives, the pyridine nitrogen is a hydrogen bond acceptor. A fluorinated thiophene substituent alters the global dipole moment, potentially influencing binding affinity in hydrophobic pockets (e.g., the InhA binding site in M. tuberculosis).

Synthesis Workflow

The synthesis generally involves the coupling of isonicotinic acid (or its acid chloride) with a fluorinated aminothiophene or the Suzuki-Miyaura coupling of a halogenated isonicotinate with a fluorinated thiophene-boronic acid.

SynthesisWorkflow Start1 Isonicotinic Acid (Core Scaffold) Activation Activation (EDC/HOBt or SOCl2) Start1->Activation Activate Carboxyl Start2 Fluorinated Thiophene Precursor (Amine/Boronic Acid) Coupling Coupling Reaction (Amide Bond / C-C Bond) Start2->Coupling Nucleophilic Attack Activation->Coupling Purification Purification (Column Chromatography) Coupling->Purification Workup Product Fluorinated Thiophene- Isonicotinic Derivative Purification->Product Yield Calculation

Figure 1: General synthetic pathway for amide-linked fluorinated thiophene-isonicotinic acid derivatives.

Physicochemical Properties Landscape

The introduction of fluorine is non-trivial.[2] It serves as a "multiparameter optimization" tool.

Lipophilicity ( and )

Lipophilicity is the primary driver of membrane permeability.

  • Thiophene vs. Phenyl: Thiophene is generally more lipophilic than a phenyl ring due to the sulfur atom's polarizability.

  • Fluorination Impact: Substituting a hydrogen with fluorine typically increases

    
     by 0.25 – 0.4 units .
    
  • Relevance: For isonicotinic acid derivatives (which are inherently polar due to the pyridine nitrogen and carboxylic/amide moiety), adding a fluorinated thiophene tail shifts the molecule into the optimal "drug-like" space (

    
     2–4), enhancing passive diffusion across the mycobacterial cell wall or the blood-brain barrier.
    
Acidity and Basicity (pKa)
  • Pyridine Nitrogen: The basicity of the isonicotinic nitrogen (typically

    
    ) is crucial for solubility in acidic media (stomach). A fluorinated thiophene attached via a conjugated linker can lower this 
    
    
    
    further via through-bond electron withdrawal, potentially reducing solubility in the gut but increasing the fraction of un-ionized drug available for membrane permeation at physiological pH (7.4).
  • Amide Hydrogen: If linked via an amide, the fluorine on the thiophene ring increases the acidity of the amide -NH-, strengthening its hydrogen bond donor capability.

Metabolic Stability (The "Metabolic Block")

Thiophene rings are notorious for metabolic liabilities. Cytochrome P450 enzymes can oxidize the sulfur to a sulfoxide/sulfone or attack the


-carbon (

), leading to reactive electrophiles (epoxides) that cause toxicity (e.g., hepatotoxicity associated with Tienilic acid).
  • The Fluorine Solution: Placing a fluorine atom at the metabolically labile positions (

    
     or 
    
    
    
    of the thiophene) effectively blocks P450 oxidation due to the strength of the C-F bond (
    
    
    ) and the steric protection it offers without adding significant bulk.
Data Summary Table
PropertyUnsubstituted Thiophene AnalogFluorinated Thiophene AnalogDrug Development Implication
LogP 2.1 (Moderate)2.5 – 2.9 (High)Improved membrane permeability; higher CNS penetration.
Metabolic Stability Low (S-oxidation risk)High (Blocked sites)Extended half-life (

); reduced toxic metabolites.
Solubility ModerateLow to ModerateFluorine increases lattice energy; may require formulation aids.
H-Bonding StandardEnhanced Donor (Amide)Altered binding kinetics; stronger receptor interaction.

Experimental Protocols

Protocol 4.1: Determination of Lipophilicity ( ) via HPLC

Standard shake-flask methods are labor-intensive. The RP-HPLC method is preferred for rapid profiling of derivatives.

Reagents:

  • Methanol (HPLC grade)

  • Water (Milli-Q)

  • Reference standards with known

    
     (e.g., Toluene, Naphthalene).
    

Procedure:

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse,

    
    ).
    
  • Mobile Phase: Isocratic elution with Methanol:Water (varying ratios, e.g., 60:40, 70:30) buffered to pH 7.4 using 10 mM ammonium acetate (to ensure the isonicotinic nitrogen is non-ionized).

  • Calibration: Inject reference standards and record retention times (

    
    ). Calculate the capacity factor 
    
    
    
    , where
    
    
    is the void time (determined by uracil injection).
  • Correlation: Plot

    
     vs. known 
    
    
    
    of standards to generate a calibration curve.
  • Sample Run: Inject the fluorinated thiophene derivative (

    
     in MeOH). Determine its 
    
    
    
    and extrapolate
    
    
    from the curve.
  • Validation: Run in triplicate. Acceptance criteria:

    
     for the calibration curve.
    
Protocol 4.2: In Vitro Microsomal Stability Assay

To verify the metabolic blocking effect of fluorine.

Reagents:

  • Pooled Human/Mouse Liver Microsomes (20 mg/mL protein).

  • NADPH regenerating system (MgCl2, Glucose-6-phosphate, G6PDH).

  • Phosphate buffer (100 mM, pH 7.4).

Procedure:

  • Preparation: Pre-incubate microsomes (

    
     final conc) with the test compound (
    
    
    
    ) in phosphate buffer at 37°C for 5 minutes.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove aliquots (
    
    
    
    ).
  • Quenching: Immediately add

    
     ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance:
    
    
    .

Mechanistic Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing these derivatives.

SAR_Logic Core Isonicotinic Acid Core (Target Binding) Linker Amide/Hydrazide Linker Core->Linker Thiophene Thiophene Ring (Bioisostere) Linker->Thiophene Fluorine Fluorine Substitution (C2/C5 Position) Thiophene->Fluorine Structural Modification Effect1 Blocks Metabolic Oxidation (P450) Fluorine->Effect1 Effect2 Increases Lipophilicity (LogP) Fluorine->Effect2 Effect3 Modulates Acidity (pKa) Fluorine->Effect3

Figure 2: SAR logic flow for fluorinated thiophene-isonicotinic acid optimization.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism).
  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • BenchChem. (2025).[1] "A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery." Link

Sources

Medicinal Chemistry Applications of 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic design of molecular building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid represents a highly specialized, privileged scaffold that integrates three distinct pharmacophoric elements: an [1] core, a fluorine atom, and a thiophene ring. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural logic, synthetic methodologies, and applications as an advanced intermediate for generating targeted therapeutics, particularly in the realm of kinase inhibition.

Structural Logic and Physicochemical Profiling

The architectural design of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is driven by precise structure-activity relationship (SAR) principles. As a Senior Application Scientist, it is critical to understand the causality behind each structural feature:

  • Isonicotinic Acid Core: The pyridine-4-carboxylic acid framework serves as a versatile vector. The carboxylic acid allows for facile amide coupling, generating derivatives that frequently serve as hinge-binding motifs in ATP-competitive inhibitors. The pyridine nitrogen acts as a critical hydrogen-bond acceptor.

  • The Fluorine Effect: The introduction of fluorine at the 3-position is a calculated electronic and conformational maneuver. Due to its high electronegativity, fluorine significantly lowers the pKa of the adjacent pyridine nitrogen via inductive effects [2]. This reduced basicity enhances membrane permeability and mitigates off-target liabilities (such as hERG binding). Furthermore, fluorine induces a conformational lock. The electrostatic repulsion between the fluorine lone pairs and the thiophene sulfur restricts the rotation of the thiophene ring, pre-organizing the molecule into a low-energy bioactive conformation [3].

  • Thiophene Bioisosterism: The thiophene ring at the 2-position acts as a bioisostere for a phenyl ring [4]. It offers comparable lipophilicity and

    
    -stacking capabilities but with a smaller steric footprint and altered electron density, allowing it to optimally occupy deep hydrophobic pockets (e.g., the DFG-out allosteric site in kinases).
    
Quantitative Data: Physicochemical Comparison

To illustrate the impact of these structural modifications, the table below summarizes the theoretical physicochemical properties of the title compound against its foundational analogs.

PropertyIsonicotinic Acid2-(Thiophen-2-yl)isonicotinic acid3-Fluoro-2-(thiophen-2-yl)isonicotinic acid
Molecular Weight 123.11 g/mol 205.23 g/mol 223.22 g/mol
cLogP (Est.) 0.32.12.4
Pyridine pKa (Est.) ~5.4~4.8~3.2
TPSA 50.2 Ų78.4 Ų78.4 Ų
Conformational Flexibility HighMediumLow (F-S locked)

Synthetic Methodologies

The synthesis of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid relies on a robust Suzuki-Miyaura cross-coupling. The protocol below is designed as a self-validating system, ensuring high yield and purity while preventing the decarboxylation of the isonicotinic acid moiety.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand framework prevents catalyst deactivation and efficiently handles sterically hindered ortho-substituted aryl halides. K₂CO₃ is utilized as a mild base to facilitate transmetalation without degrading the carboxylic acid.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-3-fluoroisonicotinic acid (1.0 eq) and thiophen-2-ylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (3.0 eq) to the flask.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane provides optimal solubility for the organic substrates, while water is essential for dissolving the base and activating the boronic acid into the reactive boronate species.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under continuous stirring. Monitor the reaction via LC-MS to confirm the disappearance of the starting material.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black.

    • Concentrate the filtrate in vacuo and partition between Ethyl Acetate and 1M NaOH.

    • Discard the organic layer (containing impurities). Carefully acidify the aqueous layer with 1M HCl to pH ~3.

    • Extract the precipitated product with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the pure target compound.

Synth SM 2-Bromo-3-fluoro- isonicotinic acid Intermediate Suzuki-Miyaura Cross-Coupling SM->Intermediate Reagent Thiophen-2-ylboronic acid Pd(dppf)Cl2, K2CO3 Reagent->Intermediate Product 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid Intermediate->Product Aqueous Workup & Acidification

Synthetic workflow for 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid via Suzuki coupling.

Medicinal Chemistry Applications & Target Space

Once synthesized, this scaffold is typically subjected to amide coupling with various anilines or aliphatic amines. The resulting derivatives are highly potent candidates for kinase inhibition. The pharmacophore mapping of these derivatives demonstrates precise target engagement:

  • The amide NH and pyridine nitrogen form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone residues of the kinase hinge region.

  • The 3-fluoro substituent ensures the pyridine ring sits perfectly within the narrow ATP-binding cleft by minimizing steric clashes while restricting the conformation of the adjacent thiophene.

  • The thiophene ring projects into the adjacent hydrophobic pocket, driving binding affinity through van der Waals interactions.

Pharm Core 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid Scaffold Carboxyl Carboxylic Acid (Hinge Binder) Core->Carboxyl Fluoro 3-Fluoro Substituent (pKa & Conformation Lock) Core->Fluoro Thiophene Thiophene Ring (Hydrophobic Pocket) Core->Thiophene Kinase Target Kinase ATP-Binding Site Carboxyl->Kinase H-bonds Fluoro->Kinase Steric Fit Thiophene->Kinase Hydrophobic Int.

Pharmacophore mapping and target engagement logic for the scaffold.

Experimental Workflows: In Vitro ADME Profiling

To validate the metabolic stability of derivatives synthesized from this scaffold, a standardized Human Liver Microsome (HLM) assay is employed. This protocol incorporates internal controls to self-validate the metabolic competency of the assay.

Step-by-Step Protocol: HLM Metabolic Stability Assay

Rationale: The thiophene ring is susceptible to cytochrome P450-mediated oxidation (e.g., S-oxidation or epoxidation). This assay quantifies the intrinsic clearance (


) of the scaffold derivatives.
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the test compound with pooled Human Liver Microsomes (protein concentration: 0.5 mg/mL) at 37°C for 5 minutes. Include Verapamil (high clearance) and Dextromethorphan (moderate clearance) as positive controls to validate CYP450 activity.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, stopping the reaction precisely, while the internal standard accounts for matrix effects during mass spectrometry.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining over time.

References

  • Isonicotinic acid - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry. Gillis EP, et al. Journal of Medicinal Chemistry, PubMed (NIH). URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC (NIH). URL:[Link]

Bioisosteric potential of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Bioisosterism: The 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid Scaffold Subtitle: A Technical Guide to Conformational Control and Physicochemical Optimization in Drug Discovery

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect of fluorine and the bioisosteric replacement of phenyl rings with heteroaromatics are pivotal strategies for Multi-Parameter Optimization (MPO). This guide analyzes 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid , a privileged scaffold that synergizes these two strategies. By replacing a phenyl ring with thiophene and introducing an ortho-fluorine, researchers can modulate pKa, lock bioactive conformations, and enhance metabolic stability. This document serves as a blueprint for leveraging this scaffold in the design of kinase inhibitors, GPCR ligands, and antimycobacterial agents.

Structural Analysis: The Bioisosteric Rationale

The transition from a 2-phenylisonicotinic acid to a 2-(thiophen-2-yl) analogue represents a classic scaffold hop, but the addition of the 3-fluorine atom introduces critical electronic and steric constraints.

Thiophene vs. Phenyl Bioisosterism

Thiophene is not merely a "smaller benzene."[1][2] It introduces specific physicochemical shifts:

  • Geometry: The C–S–C bond angle (~92°) and C–C–C angles (~112°) in thiophene differ from the hexagonal 120° of benzene, altering the vector of substituents attached to the ring.

  • Electronic Character: Thiophene is electron-rich (π-excessive), making it more susceptible to electrophilic attack but also capable of stronger

    
     stacking interactions with aromatic residues (e.g., Phe, Trp) in binding pockets.
    
  • Lipophilicity: The sulfur atom increases lipophilicity (LogP) slightly compared to benzene, but often improves membrane permeability due to desolvation energetics.

The Ortho-Fluorine Effect

The 3-fluorine substituent is the "control switch" for this molecule's conformation. In biaryl systems (like pyridine-thiophene), the bond connecting the rings allows free rotation. However, the ortho-fluorine introduces:

  • Conformational Locking: The high electronegativity of fluorine creates a dipole. Depending on the environment, the fluorine may repel the thiophene sulfur (lone pair repulsion) or attract it (S···F non-covalent interactions), restricting the torsion angle. This reduces the entropic penalty upon binding to a protein target.

  • pKa Modulation: The inductive electron-withdrawing effect (-I) of fluorine at the 3-position lowers the pKa of the carboxylic acid at C4. This increases the fraction of the anionic species at physiological pH, potentially improving solubility and altering ionic interactions within the active site.

Physicochemical Profile & Data

The following table summarizes the projected shifts when moving from a standard phenyl-pyridine scaffold to the fluorinated thiophene-pyridine scaffold.

Property2-Phenylisonicotinic Acid3-Fluoro-2-(thiophen-2-yl)isonicotinic AcidImpact on Drug Design
Molecular Weight ~199 Da~223 DaNegligible increase; remains fragment-compliant.
pKa (Acid) ~4.8 - 5.0~3.5 - 4.0Increased acidity; higher solubility at pH 7.4.
LogP (Lipophilicity) ~1.8~2.1Slight increase; sulfur is more lipophilic than -CH=CH-.
Rotatable Bonds 1 (Biaryl bond)1 (Restricted)Fluorine restricts rotation, pre-organizing the ligand.
Metabolic Liability High (Ph oxidation)LowThiophene is stable; Fluorine blocks C3 oxidation.
H-Bond Acceptors 3 (N, O, O)3 (N, O, O) + FFluorine acts as a weak acceptor; Sulfur is a soft acceptor.

Synthetic Protocol: Suzuki-Miyaura Coupling[3][4]

The synthesis of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid requires precision to avoid protodeboronation of the thiophene species. The following protocol utilizes a Palladium(II) catalyst optimized for heteroaryl-heteroaryl coupling.

Reaction Scheme
  • Starting Material A: 2-Bromo-3-fluoroisonicotinic acid (or its methyl ester).

  • Starting Material B: Thiophen-2-ylboronic acid.

  • Catalyst: Pd(dppf)Cl₂[3][4] · DCM (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride).

  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a microwave vial or round-bottom flask with 2-Bromo-3-fluoroisonicotinic acid methyl ester (1.0 eq, 1.0 mmol) and Thiophen-2-ylboronic acid (1.5 eq, 1.5 mmol).

    • Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

    • Add Sodium Carbonate (Na₂CO₃) (3.0 eq) or Potassium Phosphate (K₃PO₄) as the base.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).

    • Note: Degassing is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Reaction:

    • Seal the vessel and heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

    • Monitor via LC-MS for the consumption of the bromide.

  • Work-up:

    • Cool to room temperature.[1][5] Filter through a Celite pad to remove Palladium residues.

    • Dilute with EtOAc and wash with brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Hydrolysis (if using ester):

    • Redissolve the intermediate in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at RT for 2 hours.

    • Acidify with 1N HCl to pH 3 to precipitate the free acid.

    • Filter and dry the final product: 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid .

Strategic Applications in Drug Discovery

Kinase Inhibitors (Hinge Binding)

The pyridine nitrogen often serves as the H-bond acceptor for the kinase hinge region.

  • Application: Replacing a phenyl ring with thiophene allows the molecule to fit into tighter hydrophobic pockets (e.g., the "gatekeeper" region).

  • Benefit: The 3-fluorine atom can induce a twisted conformation that mimics the bioactive state of known inhibitors (e.g., Vemurafenib analogs), improving potency against specific mutants.

Antimycobacterial Agents (Isoniazid Analogs)

Isonicotinic acid hydrazide (Isoniazid) is a frontline TB drug.

  • Application: Converting the acid to a hydrazide creates a lipophilic bioisostere of Isoniazid.

  • Benefit: The thiophene ring increases lipophilicity, potentially aiding penetration of the waxy Mycobacterium tuberculosis cell wall, while the fluorine atom blocks metabolic acetylation, a common resistance mechanism.

GPCR Ligands (Adenosine/Dopamine)
  • Application: The scaffold mimics the biaryl core of A2A receptor antagonists.

  • Benefit: The electron-rich thiophene interacts with aromatic clusters in the GPCR transmembrane domain, while the carboxylic acid (or bioisostere amide) engages polar residues near the extracellular loop.

Visualization of Logic & Workflows

Diagram 1: The Bioisosteric Design Logic

This diagram illustrates the decision tree for selecting this specific scaffold over a standard biaryl system.

BioisostereLogic Problem Problem: Low Potency / Metabolic Instability Strategy Strategy: Scaffold Hopping + Fluorination Problem->Strategy Thiophene Thiophene Swap: - Increases Lipophilicity - Pi-Excessive Character Strategy->Thiophene Bioisosterism Fluorine 3-Fluoro Substitution: - Lowers pKa (Acid) - Locks Conformation - Blocks Metabolism Strategy->Fluorine Electronic Tuning Result Optimized Scaffold: 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid Thiophene->Result Fluorine->Result

Caption: Logical flow for optimizing a biaryl scaffold using thiophene and fluorine modifications.

Diagram 2: Synthetic Workflow (Suzuki Coupling)

A visual representation of the experimental protocol described in Section 3.

SynthesisFlow SM1 2-Bromo-3-F-isonicotinate Cat Pd(dppf)Cl2 / Base SM1->Cat SM2 Thiophene-2-boronic acid SM2->Cat Inter Intermediate Ester Cat->Inter 90°C, 4h Hydrol LiOH Hydrolysis Inter->Hydrol Final Target Acid Product Hydrol->Final Acidification

Caption: Step-by-step synthetic pathway from halogenated precursor to final acid via Suzuki coupling.

References

  • Vertex AI Search. (2025). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments.
  • Summerfield, C. J. E., & Pattison, G. (2026).[6] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).

  • BenchChem. (2025).[5] The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design. Benchchem Technical Guides.

  • Molecules Journal. (2025). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.
  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI Open Access Journals.

Sources

Technical Guide: Metabolic Stability Optimization of 3-Fluoro-Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the structural optimization of isonicotinic acid scaffolds using 3-position fluorination. This bioisosteric strategy is critical for modulating physicochemical properties (


, LogD) and enhancing metabolic stability against Cytochrome P450 (CYP)-mediated oxidation. This document provides a mechanistic rationale for fluorination, a standardized microsomal stability assessment protocol, and data interpretation frameworks for drug discovery teams.

The Chemical Rationale: Why 3-Fluoro?

In medicinal chemistry, the isonicotinic acid moiety (pyridine-4-carboxylic acid) is a privileged scaffold, frequently serving as a precursor for amides in kinase inhibitors and GPCR ligands. However, the pyridine ring is susceptible to two primary metabolic clearance pathways:

  • N-oxidation at the pyridine nitrogen.

  • C-hydroxylation (oxidative defluorination or direct oxidation) at electron-deficient positions.

Electronic Modulation

The introduction of a fluorine atom at the 3-position (ortho to the carbonyl, meta to the nitrogen) exerts a profound electronic effect:

  • Basicity Reduction: The strong electronegativity of fluorine (

    
    ) inductively withdraws electron density from the pyridine ring. This significantly lowers the 
    
    
    
    of the pyridine nitrogen (typically from ~3.8 to ~1.5-2.0), reducing the formation of metabolically labile N-oxides.
  • Conformational Locking: In amide derivatives, the 3-fluoro substituent often induces a specific conformation due to electrostatic repulsion between the fluorine lone pairs and the amide carbonyl oxygen. This "conformational lock" can improve target binding affinity while simultaneously shielding the amide bond from hydrolytic enzymes.

Mechanisms of Metabolic Stabilization[1]

The stabilization conferred by 3-fluorination is not merely steric; it is fundamentally quantum mechanical.

Blocking the "Soft Spot"

CYP450 enzymes typically attack electron-rich aromatic rings or acidic C-H bonds. The C3 position in isonicotinic acid derivatives is often a "metabolic soft spot."

  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering the 3-position inert to direct abstraction.
  • HOMO Energy Modulation: Fluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system. Since CYP-mediated oxidation involves an electrophilic attack by the high-valent Iron-Oxo species (

    
    ), a lower HOMO makes the ring a poorer nucleophile, globally reducing the rate of oxidative metabolism.
    
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the parent scaffold and the 3-fluoro derivative.

MetabolicPathways Parent Isonicotinic Acid Derivative (Parent) CYP CYP450 (Phase I) Parent->CYP High Affinity Fluoro 3-Fluoro-Isonicotinic Acid Derivative Fluoro->CYP Reduced Affinity (Low Basicity) Stable Intact Drug (High Metabolic Stability) Fluoro->Stable Blocked C3 Site Lower HOMO Energy NOxide Metabolite A: Pyridine N-Oxide (High Clearance) CYP->NOxide N-Oxidation (Rapid) CHydroxy Metabolite B: 3-Hydroxy Derivative (Ring Oxidation) CYP->CHydroxy C-Hydroxylation (Rapid)

Figure 1: Comparative metabolic pathways. The 3-fluoro substitution mitigates both N-oxidation (via electronic deactivation) and C-hydroxylation (via steric/bond-strength blocking).

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement, a rigorous intrinsic clearance (


) assay using Liver Microsomes (RLM/HLM) is required. This protocol ensures data integrity through self-validating controls.
Reagents & Preparation
  • Test System: Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Aliquot 40 µL of microsome solution into 96-well plates. Add 10 µL of test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 10 min.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction (Final volume: 100 µL).

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into 3 volumes of ice-cold ACN + IS to stop the reaction and precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Assay Logic Diagram

MicrosomalAssay cluster_sampling Kinetic Sampling Loop Start Start: Thaw Microsomes & Prepare Buffers PreInc Pre-Incubation (10 min @ 37°C) Microsomes + Test Compound Start->PreInc Initiate Initiation: Add NADPH Regenerating System PreInc->Initiate Sample Extract Aliquot (0, 5, 15, 30, 45 min) Initiate->Sample Quench Quench: Add Ice-Cold ACN + IS Sample->Quench Centrifuge Centrifugation (Remove Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify % Remaining) Centrifuge->LCMS Calc Calculate Intrinsic Clearance (Cl_int) LCMS->Calc

Figure 2: Standardized workflow for determining metabolic half-life and intrinsic clearance.

Data Interpretation & Case Study

Calculation of Intrinsic Clearance

Plot the natural logarithm of the percent parent compound remaining vs. time. The slope of the linear regression (


) is used to calculate half-life (

) and intrinsic clearance (

).




Representative Data Comparison

The table below illustrates a typical "Matched Molecular Pair" analysis for an isonicotinamide derivative.

ParameterParent Compound (H)3-Fluoro Analog (F)Impact Analysis

(Pyridine N)
3.81.9Reduced Basicity: Decreased N-oxide formation liability.
LogD (pH 7.4) 1.21.6Lipophilicity: Slight increase; usually improves permeability.

(HLM)
12 min> 60 minStability: >5-fold improvement in metabolic half-life.

115

23

Clearance: Shift from High to Low clearance classification.
Primary Metabolite N-Oxide (+16 Da)UnchangedMetabolic Soft Spot: Successfully blocked.
Critical Considerations (Trade-offs)

While 3-fluorination improves stability, researchers must monitor:

  • Solubility: The increase in LogD and reduction in ionization at physiological pH may reduce aqueous solubility.

  • Electrophilicity: In rare cases, the electron-deficient ring may become susceptible to nucleophilic attack by glutathione (GSH). A GSH-trapping assay is recommended as a secondary screen.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

pKa values and ionization states of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization States of 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

Executive Summary

The physicochemical profiling of highly functionalized pyridine derivatives is a critical bottleneck in early-stage drug discovery. 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid represents a complex chemotype where multiple electronic and steric effects intersect. This whitepaper provides an authoritative analysis of its acid-base equilibria, detailing the mechanistic causality behind its predicted pKa values, mapping its pH-dependent speciation, and outlining self-validating experimental protocols for thermodynamic characterization.

Structural Analysis and Electronic Effects

To accurately predict and measure the ionization states of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid, we must deconstruct its core scaffold and substituents. The parent molecule,[1], possesses two ionizable centers: the carboxylic acid at the C4 position and the pyridine nitrogen.

The introduction of substituents at the C2 and C3 positions fundamentally alters the electron density of the aromatic system:

  • 3-Fluoro Substitution: Fluorine is highly electronegative. Positioned ortho to the carboxylic acid, it exerts a powerful inductive electron-withdrawing effect (-I). This stabilizes the carboxylate anion, significantly lowering the pKa of the -COOH group. Furthermore, its meta-relationship to the pyridine nitrogen withdraws electron density from the ring, depressing the basicity of the nitrogen atom.

  • 2-(Thiophen-2-yl) Substitution: The thiophene ring is a

    
    -electron-rich heterocycle. However, when bonded to a pyridine ring via an 
    
    
    
    -
    
    
    carbon linkage, it acts as a mild inductive electron-withdrawing group relative to a hydrogen atom[2]. Additionally, steric hindrance between the bulky C2-thiophene and the C3-fluorine likely forces the thiophene ring out of coplanarity with the pyridine core, minimizing resonance (+M) electron donation and allowing the inductive withdrawal to dominate.

Theoretical pKa Derivation and Macroconstants

In aqueous media, isonicotinic acid derivatives exhibit complex zwitterionic equilibria involving macroscopic and microscopic dissociation constants[3]. The deprotonation sequence generally follows the loss of the carboxylic proton first (forming a zwitterion), followed by the loss of the pyridinium proton.

Based on linear free-energy relationships (Hammett/Taft equations) and the known baseline values of isonicotinic acid, we can derive the predicted macroscopic pKa values for the target compound.

Table 1: Comparative pKa Profiling
CompoundpKa1 (Carboxylic Acid)pKa2 (Pyridine Nitrogen)Dominant State at pH 7.4
Isonicotinic Acid (Baseline)1.774.86 - 4.96Anionic
3-Fluoroisonicotinic Acid ~1.30~3.80Anionic
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid 0.8 - 1.2 2.8 - 3.2 Anionic

Causality Insight: The combined -I effects of the fluoro and thienyl groups compress the zwitterionic window. The molecule becomes a stronger acid and a weaker base than its parent scaffold.

Ionization States and pH-Dependent Speciation

Understanding the speciation of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is paramount for predicting its solubility, lipophilicity (logD), and membrane permeability.

  • Cationic State (pH < 1.0): Both the pyridine nitrogen and the carboxylic acid are protonated. The molecule is highly polar and water-soluble.

  • Zwitterionic / Neutral State (pH 1.2 - 3.0): The carboxylic acid is deprotonated (-COO⁻) while the pyridine nitrogen remains protonated (NH⁺). Due to the electron-withdrawing fluorine, a tautomeric equilibrium exists where the strictly neutral form (N, -COOH) may be present in non-polar microenvironments.

  • Anionic State (pH > 3.2): The pyridine nitrogen loses its proton. At physiological pH (7.4), the molecule exists almost exclusively as a highly soluble, membrane-impermeable anion.

G Cation Cationic State (pH < 1.0) NH+, COOH Zwitterion Zwitterionic / Neutral State (pH 1.2 - 3.0) NH+, COO- / N, COOH Cation->Zwitterion -H+ (pKa1 ~1.0) Anion Anionic State (pH > 3.2) N, COO- Zwitterion->Anion -H+ (pKa2 ~3.0)

Caption: pH-dependent ionization states of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid.

Experimental Protocols for pKa Determination

Because theoretical predictions must be empirically validated, the following self-validating protocols are designed to overcome the specific challenges of this molecule—namely, its poor aqueous solubility in the neutral/zwitterionic state.

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Potentiometry is the gold standard for macroconstant determination. To prevent precipitation during the titration of the neutral species, a cosolvent system is required.

  • Solvent Preparation: Prepare three mixtures of Methanol/Water (e.g., 30%, 40%, and 50% v/v MeOH) containing 0.15 M KCl to maintain constant ionic strength.

  • Analyte Dissolution: Dissolve 2.0 mg of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid in 10 mL of the prepared solvent.

  • Acidification: Add standardized 0.1 M HCl to drop the pH below 1.0, ensuring the molecule is fully in its cationic state.

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C. Record the electromotive force (EMF) after each addition.

  • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot psKa against the inverse dielectric constant (

    
    ) of the solvent mixtures and extrapolate to 
    
    
    
    of pure water to yield the aqueous thermodynamic pKa.
Protocol B: UV-Vis Spectrophotometric Titration

Given the highly conjugated nature of the thiophene-pyridine system, UV-Vis spectroscopy offers a highly sensitive, orthogonal validation method. The ionization of the pyridine nitrogen will cause a distinct bathochromic (red) shift in the absorption spectrum.

Workflow Prep 1. Prepare Target Stock (10 mM in DMSO) Mix 3. Equilibrate Mixtures (Final Target Conc: 50 µM) Prep->Mix Buffer 2. Prepare Universal Buffers (pH 0.5 to 6.0, I=0.15M) Buffer->Mix UV 4. UV-Vis Spectroscopy (Scan 200-450 nm) Mix->UV Data 5. Isosbestic Point Analysis & Non-linear Regression UV->Data

Caption: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Methodology:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare a series of aqueous buffers (e.g., Britton-Robinson buffers) ranging from pH 0.5 to 6.0.

  • Spike the buffer solutions with the stock to achieve a final analyte concentration of 50 µM (DMSO < 0.5% to avoid solvent effects).

  • Record the UV-Vis spectra from 200 nm to 450 nm.

  • Identify the isosbestic points to confirm a simple two-state equilibrium for each protonation step. Use non-linear regression of absorbance vs. pH at the

    
     of the anionic and cationic species to extract pKa1 and pKa2.
    

Implications for Drug Development

The depressed pKa values of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid have profound implications for its pharmacokinetic profile. Because pKa2 is predicted to be ~3.0, the molecule will be over 99.9% ionized (anionic) in the blood plasma (pH 7.4) and the intestinal tract (pH 6.5).

While this guarantees excellent aqueous solubility, it severely limits passive transcellular diffusion across lipophilic cell membranes. Formulators and medicinal chemists must account for this by either utilizing prodrug strategies (e.g., esterification of the carboxylic acid) or relying on active transport mechanisms (such as OAT or PEPT transporters) to achieve systemic bioavailability.

References

  • National Center for Biotechnology Information (PubChem). "Isonicotinic Acid - CID 5922." PubChem Database. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "2-(2'-Thienyl)pyridine - CID 76832." PubChem Database. Available at:[Link]

  • American Chemical Society (ACS). "Modeling and Optimization of Reactive Extraction of Isonicotinic Acid Using Tri-n-octylamine in Biocompatible Diluents." Industrial & Engineering Chemistry Research. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, three-step synthetic protocol for the preparation of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid , a critical scaffold in the development of kinase inhibitors and fluoro-pyridine-based pharmaceuticals. The route utilizes commercially available 2-chloro-3-fluoroisonicotinic acid as the starting material. Key transformations include an acid-catalyzed esterification to mask the carboxylic acid, a regioselective Suzuki-Miyaura cross-coupling at the C2 position, and a final saponification to release the target acid. This protocol emphasizes scalability, impurity control, and high-yield isolation techniques.

Retrosynthetic Analysis & Strategy

The target molecule features a trisubstituted pyridine ring. The presence of the fluorine atom at C3 and the carboxylic acid at C4 strongly suggests a "top-down" approach starting from a pre-functionalized pyridine core rather than de novo ring construction.

Strategic Disconnections:

  • C4-Carboxyl: The carboxylic acid is best masked as an ester (methyl or ethyl) during the metal-catalyzed coupling to prevent catalyst poisoning and solubility issues.

  • C2-Thiophene: The C2-C(heteroaryl) bond is formed via Suzuki-Miyaura coupling. The C2-Cl bond in the precursor is activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent C3-fluorine and C4-ester groups.

Retrosynthesis Target Target Molecule 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid Precursor1 Intermediate 2 Methyl 3-fluoro-2-(thiophen-2-yl)isonicotinate Target->Precursor1 Hydrolysis Precursor2 Starting Material 2-Chloro-3-fluoroisonicotinic acid Precursor1->Precursor2 Suzuki Coupling Boronic Reagent Thiophen-2-ylboronic acid Precursor1->Boronic

Figure 1: Retrosynthetic logic deconstructing the target into accessible commercial precursors.

Experimental Protocols

Step 1: Esterification of 2-Chloro-3-fluoroisonicotinic acid

Objective: Protection of the carboxylic acid to facilitate the subsequent palladium-catalyzed coupling.

  • Reagents:

    • 2-Chloro-3-fluoroisonicotinic acid (1.0 equiv)[1]

    • Thionyl chloride (SOCl₂, 5.0 equiv) or Oxalyl chloride (3.0 equiv)

    • Methanol (MeOH, anhydrous, solvent/reactant)

    • DMF (catalytic, if using oxalyl chloride)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Addition: Charge the flask with 2-chloro-3-fluoroisonicotinic acid (e.g., 10.0 g, 57.0 mmol). Add anhydrous Methanol (100 mL).

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl chloride (20.8 mL, 285 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 3–5 hours. Monitor by LC-MS or TLC (mobile phase 30% EtOAc/Hexanes) until the starting acid is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.

  • Neutralization: Redissolve the residue in EtOAc (150 mL) and wash carefully with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Methyl 2-chloro-3-fluoroisonicotinate is typically obtained as a off-white to pale yellow solid (Yield: >90%). It is usually sufficiently pure for the next step.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the thiophene ring at the C2 position. Critical Mechanism: The electron-deficient nature of the 2-chloropyridine facilitates rapid oxidative addition of Pd(0). The bulky ligand (dppf) prevents catalyst deactivation by the pyridine nitrogen.

  • Reagents:

    • Methyl 2-chloro-3-fluoroisonicotinate (1.0 equiv)[1]

    • Thiophen-2-ylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3–5 mol%)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)[3]

Procedure:

  • Degassing: In a reaction vial or flask, combine 1,4-Dioxane (10 mL/g substrate) and 2.0 M Na₂CO₃. Sparge with nitrogen for 15 minutes to remove dissolved oxygen.

  • Charging: Add Methyl 2-chloro-3-fluoroisonicotinate (1.0 equiv) and Thiophen-2-ylboronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.05 equiv). Seal the vessel immediately if using a pressure vial, or attach a condenser under nitrogen flow.

  • Reaction: Heat the mixture to 90–100°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1][3] The product (Methyl 3-fluoro-2-(thiophen-2-yl)isonicotinate) should be the major peak. If conversion stalls, add an additional 1 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[4] Filter through a pad of Celite to remove palladium black.

  • Extraction: Separate phases. Extract the aqueous layer with EtOAc (2x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, Gradient: 0–20% EtOAc in Hexanes).

  • Result: Methyl 3-fluoro-2-(thiophen-2-yl)isonicotinate (Yield: 75–85%).

Step 3: Saponification (Hydrolysis)

Objective: Cleavage of the methyl ester to yield the final carboxylic acid.

  • Reagents:

    • Methyl 3-fluoro-2-(thiophen-2-yl)isonicotinate (1.0 equiv)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 equiv)

    • Solvent: THF / Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester from Step 2 in THF.

  • Hydrolysis: Add a solution of LiOH·H₂O in water.[5]

  • Stirring: Stir at room temperature for 2–4 hours.

    • Note: If the reaction is slow, mild heating to 40°C is permissible, but avoid high temperatures to prevent decarboxylation or defluorination.

  • Acidification (Critical): Concentrate the mixture to remove THF. Cool the remaining aqueous solution to 0°C.

  • Precipitation: Slowly add 1.0 M HCl dropwise until pH reaches ~3–4. The product should precipitate as a solid.[1]

  • Isolation: Filter the solid, wash with cold water (2x) and a small amount of hexanes.

  • Drying: Dry in a vacuum oven at 45°C overnight.

  • Final Product: 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid .

Workflow Visualization

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Deprotection Start 2-Chloro-3-fluoro- isonicotinic acid Reagent1 SOCl2 / MeOH Reflux, 3h Start->Reagent1 Inter1 Methyl Ester Intermediate Reagent1->Inter1 Reagent2 Thiophen-2-ylboronic acid Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Inter1->Reagent2 Inter2 Coupled Ester Intermediate Reagent2->Inter2 Reagent3 LiOH, THF/H2O RT, 4h Inter2->Reagent3 Acidify Acidify to pH 3 (1M HCl) Reagent3->Acidify Final FINAL PRODUCT 3-Fluoro-2-(thiophen-2-yl)- isonicotinic acid Acidify->Final

Figure 2: Step-by-step experimental workflow from starting material to final product.

Quantitative Data Summary

ParameterStep 1 (Esterification)Step 2 (Suzuki Coupling)Step 3 (Hydrolysis)
Reagents SOCl₂, MeOHPd(dppf)Cl₂, Boronic AcidLiOH, THF/H₂O
Temperature 65°C (Reflux)90–100°C20–25°C (RT)
Time 3–5 Hours4–12 Hours2–4 Hours
Typical Yield 90–95%75–85%85–95%
Purification Extraction/WashColumn ChromatographyAcidic Precipitation
Key Risk Exotherm/Gas EvolutionO₂ Sensitivity (Pd)pH Control

Expert Insights & Troubleshooting

Catalyst Selection

While Pd(PPh₃)₄ is a standard Suzuki catalyst, Pd(dppf)Cl₂ is recommended for this substrate. The bidentate dppf ligand creates a large bite angle, which enhances the reductive elimination step and increases stability against the electron-deficient pyridine nitrogen, which can otherwise displace monodentate phosphines and poison the catalyst [1].

Regioselectivity

The presence of the fluorine atom at C3 exerts an ortho-directing effect (inductive withdrawal), making the C2-Cl bond highly electrophilic. This ensures that the coupling occurs exclusively at C2. No significant defluorination (reaction at C3) is observed under these mild Suzuki conditions [2].

Handling the Boronic Acid

Thiophene-2-boronic acid can be prone to protodeboronation (loss of the boron group). Ensure the base (Na₂CO₃) is not used in vast excess and the reaction temperature does not exceed 100°C. If yields are low, switch to the more stable Thiophene-2-boronic acid pinacol ester .

Safety Considerations
  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use a scrubber or vent into a fume hood.

  • Palladium Residues: Heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) if the compound is intended for biological testing, although the final precipitation step usually purges significant metal content.

References

  • Organic Syntheses. (2011). Preparation of 2-Chloronicotinonitrile. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. Retrieved from [Link]

Sources

Application Note: Optimized Amide Coupling Conditions for 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, mechanistically grounded protocols for the amidation of a highly hindered, electronically deactivated isonicotinic acid derivative.

Substrate Profiling & Mechanistic Rationale

Amide bond formation is a cornerstone of medicinal chemistry, yet coupling sterically hindered and electronically deactivated substrates remains a persistent challenge. 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid presents two distinct barriers to standard coupling reagents (e.g., EDC/HOBt or DCC):

  • Steric Shielding: The carboxylic acid is located at the 4-position of the pyridine ring. The fluorine atom at the 3-position is directly ortho to the reactive center. Furthermore, the bulky thiophene ring at the 2-position restricts the conformational freedom of the molecule, severely limiting the trajectory of incoming amine nucleophiles.

  • Electronic Deactivation: The strong inductive electron-withdrawing effect of the ortho-fluorine atom reduces the inherent nucleophilicity of the carboxylate. This makes the initial attack on the coupling reagent sluggish, often leading to incomplete activation and poor yields.

The Solution: Bypassing Standard Intermediates

To overcome these barriers, the activation intermediate must either possess a minimal steric footprint or exhibit extreme electrophilicity. We recommend two optimized pathways:

  • Pathway A: Acyl Fluoride Generation (TFFH): Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) converts the carboxylic acid into an acyl fluoride. Unlike acyl chlorides, acyl fluorides are highly stable to hydrolysis but react rapidly with amines. The exceptionally small atomic radius of the fluorine atom minimizes steric clashes during the nucleophilic attack, making it ideal for ortho-fluoro substituted systems ()[1],[2].

  • Pathway B: N-Acyl Imidazolium Formation (TCFH-NMI): N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) generates a highly reactive N-acyl imidazolium ion in situ. NMI acts as both a Brønsted base and a Lewis base nucleophilic catalyst, driving the reaction forward despite the deactivated nature of the carboxylate ()[3],[4].

G A 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid B Steric Shielding (ortho-F) A->B Structural Barrier C Electronic Deactivation A->C Electronic Barrier D TFFH Activation (Acyl Fluoride) A->D TEA, DMF E TCFH-NMI Activation (N-Acyl Imidazolium) A->E NMI, MeCN F Amide Product D->F Amine Addition (Low Steric Clash) E->F Amine Addition (High Reactivity)

Fig 1. Mechanistic activation pathways overcoming steric and electronic barriers.

Comparative Coupling Efficiency

The following table summarizes the quantitative performance of various coupling reagents when applied to sterically hindered ortho-fluoroisonicotinic acid derivatives, based on established literature benchmarks[5],[4],[2].

Coupling ReagentBaseSolventActive IntermediateRelative Conversion (%)
EDC / HOBt DIPEADMFOBt Ester< 30%
HATU DIPEADMFOAt Ester40 - 50%
TFFH TEADMFAcyl Fluoride75 - 85%
TCFH / NMI NMIMeCNN-Acyl Imidazolium> 90%

Optimized Experimental Protocols

Protocol A: TFFH-Mediated Acyl Fluoride Coupling

Best suited for primary amines and unhindered secondary amines.

Causality Note: Triethylamine (TEA) is preferred over DIPEA here to ensure rapid deprotonation of the deactivated carboxylic acid, facilitating the initial attack on the TFFH reagent[2].

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), suspend 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add Triethylamine (TEA) (2.5 eq, 2.5 mmol) and stir for 5 minutes. The mixture will transition into a homogenous solution or a sticky mass.

  • Activation: Add TFFH (1.1 eq, 1.1 mmol) in one portion. Stir at 23 °C for 15–30 minutes. The solution will typically become clear as the acyl fluoride intermediate forms.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add the desired amine (1.2 eq, 1.2 mmol) dropwise (if liquid) or in small portions (if solid).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with deionized water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: TCFH/NMI-Mediated Coupling

Best suited for weakly nucleophilic anilines and highly sterically hindered secondary amines ()[6],[7].

Causality Note: Adding TCFH last to the pre-mixed acid, amine, and NMI ensures that the ultra-reactive N-acyl imidazolium is immediately intercepted by the amine. This prevents the formation of less reactive symmetric anhydrides or hydrolytic degradation[4].

  • Preparation: To a dry reaction vial, add 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid (1.0 eq, 1.0 mmol) and the target amine (1.1 eq, 1.1 mmol).

  • Solvation: Dissolve the solid mixture in anhydrous Acetonitrile (MeCN) (5.0 mL) to achieve a 0.2 M concentration.

  • Catalyst/Base Addition: Add N-methylimidazole (NMI) (3.0 eq, 3.0 mmol) at room temperature. Stir for 2 minutes to ensure complete mixing.

  • Activation & Coupling: Add TCFH (1.2 eq, 1.2 mmol) dropwise or in small portions. The reaction will gently exotherm.

  • Propagation: Stir the mixture at room temperature for 1–3 hours. The reaction is typically very rapid; monitor via LC-MS at the 1-hour mark.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL). Wash sequentially with saturated aqueous NaHCO₃ (10 mL), 1M HCl (10 mL, skip if the product contains acid-sensitive moieties), and brine (10 mL). Dry over MgSO₄, filter, and concentrate.

Workflow Step1 1. Dissolve Acid & Amine in MeCN (0.2 M) Step2 2. Add NMI (3.0 eq) at 25°C Step1->Step2 Step3 3. Add TCFH (1.2 eq) Dropwise Step2->Step3 Step4 4. Stir for 2-4 hours Monitor by LC-MS Step3->Step4 Step5 5. Aqueous Workup (EtOAc / NaHCO3) Step4->Step5

Fig 2. Step-by-step experimental workflow for TCFH/NMI-mediated amide coupling.

Troubleshooting & Optimization Matrix

Observed IssueRoot Cause AnalysisCorrective Action
Incomplete Conversion (<50%) The amine is exceptionally unreactive (e.g., highly electron-deficient aniline).Switch from Protocol A to Protocol B. Increase TCFH to 1.5 eq and NMI to 4.0 eq.
Formation of Symmetric Anhydride TCFH was added before the amine in Protocol B, allowing the activated acid to react with unactivated acid.Strictly follow the addition order in Protocol B: Acid + Amine + NMI, then TCFH[4].
Low Yield after Workup (Protocol A) Product is highly polar and partitioning into the aqueous DMF phase.Ensure the 5% LiCl wash is used to selectively remove DMF without pulling the amide product into the aqueous layer.
Epimerization of adjacent stereocenters Over-activation by strong bases (though not applicable to the flat pyridine ring, relevant if coupling to chiral amines).TCFH/NMI naturally suppresses epimerization due to the neutral pH profile of NMI (pKa ~7)[8].

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016. URL:[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 2018. URL:[Link]

  • Reinvestigation of the structure-activity relationships of isoniazid. Bioorganic & Medicinal Chemistry Letters, 2015. (PMC - NIH). URL:[Link]

  • Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Journal of Chemical Education, 2022. URL:[Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Synthesis of 2-(Thiophen-2-yl)isonicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of 2-(thiophen-2-yl)isonicotinic acids via the Suzuki-Miyaura cross-coupling reaction. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanism, offers a causal explanation for the selection of critical reaction components, and presents a robust, step-by-step protocol suitable for implementation in research and development laboratories. Emphasis is placed on addressing the specific challenges associated with the coupling of electron-deficient heteroaryl halides with potentially unstable heteroarylboronic acids.

Reaction Principle and Mechanistic Insight

The Suzuki-Miyaura coupling is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] Its power lies in its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-containing reagents.[2]

The synthesis of 2-(thiophen-2-yl)isonicotinic acid involves coupling a 2-halo-isonicotinic acid (the electrophile) with thiophene-2-boronic acid (the nucleophile). The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the process.

The Palladium Catalytic Cycle

The reaction mechanism is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three key steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically bearing bulky phosphine ligands, inserts into the carbon-halogen bond of the 2-halo-isonicotinic acid. This step forms a square planar Pd(II) intermediate.

  • Transmetalation: The organic moiety from the thiophene-2-boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] The halide or other ligand on the palladium complex is displaced, resulting in a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups (the isonicotinic acid and thiophene moieties) on the palladium center couple and are expelled, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]

Suzuki_Miyaura_Cycle Fig. 1: The Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) c1 pd0->c1 oxidative_adduct Ar¹-Pd(II)L₂-X (Oxidative Adduct) c2 oxidative_adduct->c2 transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Diorganopalladium) c3 transmetalation_complex->c3 product Ar¹-Ar² (Product) c1->oxidative_adduct Oxidative Addition c2->transmetalation_complex Transmetalation c3->pd0 Reductive Elimination c3->product reagents1 Ar¹-X (2-Halo-isonicotinic acid) reagents1->c1 reagents2 Ar²-B(OH)₂ + Base (Thiophene boronic acid) reagents2->c2

A simplified representation of the key mechanistic steps.
Experimental Design: A Field-Proven Rationale

The success of this specific heteroaryl-heteroaryl coupling hinges on a carefully orchestrated interplay of reagents and conditions. Each component is selected to maximize the rate of the productive cross-coupling while suppressing known side reactions.

2.1. Selection of Coupling Partners
  • The Electrophile (2-Halo-isonicotinic acid): The reactivity of the halide follows the order I > Br >> Cl. While 2-chloro-isonicotinic acid is often the most cost-effective starting material, its lower reactivity necessitates a highly active catalyst system.[5] For initial investigations or difficult substrates, 2-bromo-isonicotinic acid provides a more reliable entry point. The presence of the electron-withdrawing carboxylic acid and the pyridine nitrogen makes the C-X bond more susceptible to oxidative addition compared to electron-rich aryl halides.

  • The Nucleophile (Thiophene-2-boronic acid): Thiophene-2-boronic acid is known to be susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol from the solvent), yielding thiophene.[6][7][8] This process is often accelerated under the basic and high-temperature conditions of the coupling.[9]

    • Mitigation Strategy: To counteract this instability, it is often advantageous to use a stabilized form, such as the corresponding pinacol ester or potassium trifluoroborate salt .[4][7] These act as "slow-release" sources of the boronic acid, keeping the instantaneous concentration of the more labile free acid low.

2.2. The Catalyst System: The Engine of the Reaction

The choice of palladium precursor and, more critically, the phosphine ligand, is paramount for coupling heteroaryl chlorides and managing substrates with potential catalyst poisons like sulfur.

  • Palladium Precursor: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are effective. However, modern precatalysts (e.g., XPhos-Pd-G3) are often preferred. These are air-stable complexes that rapidly generate the active Pd(0) species in solution, leading to more consistent and efficient reactions.[10]

  • Ligand Selection: This is the most critical parameter. The challenges of this reaction—coupling an electron-deficient chloride and a sulfur-containing nucleophile—demand advanced ligands.

    • Expertise: Simple ligands like PPh₃ are often inadequate. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos , are the industry standard for such transformations.[11][12][13]

    • Causality: These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which accelerates the rate-limiting oxidative addition into the C-Cl bond.[14] Their steric bulk also facilitates the final reductive elimination step and helps prevent catalyst deactivation.[15] XPhos, in particular, has shown excellent performance in couplings involving thiophene boronic acids.[10][14]

2.3. Base and Solvent: The Reaction Environment
  • Base Selection: The base plays a multifaceted role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.[16][17]

    • Causality: For substrates containing an acidic proton, like our isonicotinic acid, a strong base like NaOH could lead to solubility issues and side reactions. A moderately strong, non-nucleophilic inorganic base is ideal. Potassium phosphate (K₃PO₄) is often the base of choice as it is effective in promoting the reaction while minimizing protodeboronation of the sensitive thiophene boronic acid.[7][11]

  • Solvent System: A polar, aprotic solvent capable of solubilizing the various components is required.

    • Causality: An aqueous solvent mixture is highly beneficial. The presence of water can facilitate the formation of the active boronate species and aid in dissolving the inorganic base.[1] A mixture of 1,4-dioxane and water or n-butanol and water is a robust and widely used system for these types of couplings.[14][18] It is crucial to degas the solvent thoroughly to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis of 2-(thiophen-2-yl)isonicotinic acid. Optimization may be required based on the exact purity of starting materials and scale.

3.1. Materials and Reagents
ReagentM.W.Amount (mmol)Equiv.Notes
2-Chloroisonicotinic Acid157.561.01.0Starting electrophile
Thiophene-2-boronic acid127.961.51.5Excess to counter protodeboronation
XPhos Pd G3 Precatalyst864.570.020.02Air-stable catalyst
Potassium Phosphate (K₃PO₄)212.273.03.0Anhydrous, finely ground
1,4-Dioxane-4.0 mL-Anhydrous, degassed
Deionized Water-1.0 mL-Degassed
3.2. Experimental Workflow Diagram

Workflow Fig. 2: Experimental Workflow setup 1. Reagent Setup (Flask with stir bar) inert 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents heating 4. Reaction (Heat to 80-100 °C) solvents->heating monitoring 5. Monitor Progress (TLC / LC-MS) heating->monitoring workup 6. Aqueous Work-up (Acidify, Extract) monitoring->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze

Sources

Application Note: Activation Strategies for 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers working with difficult heterocyclic substrates. It focuses on the specific challenges posed by 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid .

Part 1: The Synthetic Challenge (Technical Analysis)

The substrate 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid presents a "Perfect Storm" of reactivity challenges for amide coupling and esterification. Successful derivatization requires understanding the interplay between the pyridine core and its substituents.

The Ortho-Fluoro Effect (Steric vs. Electronic)
  • Electronic Activation: The fluorine atom at position 3 is highly electronegative ($ \chi = 3.98 $). Through inductive effects (-I), it significantly pulls electron density away from the adjacent carboxylic acid carbonyl (position 4). Theoretically, this makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1]

  • Steric Deactivation: Despite the electronic activation, the fluorine atom exerts a steric blockade. It occupies the space ortho to the reaction center, hindering the approach of nucleophiles (amines/alcohols) at the optimal Bürgi-Dunitz angle (107°).

  • Result: Standard "bulky" activating agents (like HATU/HBTU which form large active esters) often fail because the active ester intermediate is too crowded to react efficiently with the nucleophile.

The Pyridine Nitrogen Trap
  • The basic nitrogen in the pyridine ring (pK

    
     ~5.2 for conjugate acid) can interfere with activation.
    
  • Self-Quenching: In the presence of acid chlorides, the pyridine nitrogen can form an N-acyl pyridinium salt, effectively sequestering the activated species or leading to polymerization.

  • Salt Formation: Protons generated during coupling will protonate the pyridine ring, reducing its solubility in non-polar solvents (DCM, Toluene) and stalling the reaction.

Part 2: Reagent Selection Matrix

For this specific substrate, Steric Minimization is the priority. We must use activating groups that are physically small.

Reagent ClassSpecific ReagentSuitabilityMechanism of ActionRecommendation
Acid Chlorides Ghosez’s Reagent High Forms -COCl (Smallest leaving group). Neutral conditions.Primary Choice for difficult amines.
Acyl Fluorides TFFH / BTFFH High Forms -COF. Highly reactive yet stable to moisture.Excellent for weak nucleophiles (anilines).
Cyclic Anhydrides T3P Medium-High Forms mixed anhydride. Low epimerization, easy workup.Best for Scale-up (>10g).
Uronium Salts HATU / HBTU Low Forms bulky -OBt/-OAt ester.Avoid. Steric clash with 3-F group often leads to low conversion.
Carbodiimides EDC / DIC Low Forms O-acylisourea.Prone to N-acyl urea side product rearrangement.

Part 3: Visualizing the Activation Pathway

The following diagram illustrates the decision logic and reaction pathways for activating 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid.

ActivationPathways Start 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid Decision Select Activation Based on Nucleophile Start->Decision Ghosez Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) Decision->Ghosez For Unreactive/Bulky Nucleophiles TFFH TFFH / BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium) Decision->TFFH For Acid-Sensitive Groups T3P T3P (Propylphosphonic Anhydride) Decision->T3P For Large Scale (Green Chem) AcidChloride Intermediate: Acid Chloride (-COCl) Ghosez->AcidChloride Neutral pH No HCl gas Product1 Amide/Ester (High Yield) AcidChloride->Product1 + Amine/Base AcidFluoride Intermediate: Acyl Fluoride (-COF) TFFH->AcidFluoride Stable to moisture Product2 Amide (Sterically Hindered) AcidFluoride->Product2 + Amine MixedAnh Intermediate: Mixed Anhydride T3P->MixedAnh Product3 Amide (Clean Workup) MixedAnh->Product3 Water Soluble Byproducts

Caption: Activation pathways prioritizing steric minimization. Ghosez's reagent and TFFH generate the smallest active species (-Cl and -F).

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Activation via Ghosez’s Reagent

Why this works: Ghosez’s reagent converts the acid to the acid chloride under strictly neutral conditions, avoiding the harshness of oxalyl chloride/thionyl chloride and preventing the formation of HCl gas which would protonate the pyridine ring.

Materials:

  • Substrate: 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid (1.0 eq)

  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform

  • Base: Pyridine or 2,6-Lutidine (2.0 eq) – Optional but recommended to trap free acid.

Step-by-Step:

  • Dissolution: In a flame-dried flask under Argon, dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Activation: Add Ghosez’s reagent (1.2 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1-2 hours. Monitoring: Withdraw an aliquot, quench with MeOH, and check LCMS for the methyl ester.

  • Coupling: Once activation is complete (formation of Acid Chloride), cool to 0°C. Add the amine nucleophile (1.1 eq) followed by DIPEA (2.5 eq).

  • Completion: Stir at RT for 2-4 hours.

  • Workup: Dilute with DCM, wash with sat. NaHCO

    
     (removes byproduct amide), then Brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: The "Steric Bypass" – Acyl Fluoride via TFFH

Why this works: Acyl fluorides are highly reactive toward amines but surprisingly stable to water and silica gel. The fluorine leaving group is small, minimizing steric clash with the ortho-fluoro group on the pyridine.

Materials:

  • Substrate: 1.0 eq

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Step-by-Step:

  • Mix: Dissolve the carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in DCM (or DMF if solubility is poor).

  • Base: Add DIPEA (3.0 mmol). The solution may darken.

  • Activation: Add TFFH (1.1 mmol) as a solid in one portion.

  • Reaction: Stir at RT. The reaction is typically fast (30 min - 2 hours).

  • Mechanism Check: TFFH converts the acid to the acyl fluoride in situ, which is then immediately intercepted by the amine.

  • Workup: Standard aqueous extraction.

Protocol C: Scalable Synthesis via T3P (Propylphosphonic Anhydride)

Why this works: T3P acts as a dehydrating agent forming a mixed anhydride. It is supplied as a 50% solution in EtOAc/DMF. The byproducts are water-soluble, making purification simple (often just an extraction).

Materials:

  • Substrate: 1.0 eq

  • Reagent: T3P (50% w/w in EtOAc) (1.5 - 2.0 eq)

  • Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Slurry: Combine acid (1.0 mmol), amine (1.1 mmol), and Base (3.0 mmol) in EtOAc (5 mL).

  • Addition: Add T3P solution (1.5 mmol) dropwise at 0°C.

  • Heat: Allow to warm to RT. If conversion is slow after 2 hours, heat to 50°C. Note: T3P reactions often benefit from mild heating.

  • Workup: Wash the organic layer with water, 1N HCl (to remove pyridine), sat. NaHCO

    
    , and brine.
    

Part 5: Troubleshooting & Critical Controls

SymptomCauseSolution
Low Conversion (<20%) Steric hindrance of the active ester.Switch from HATU to Ghosez's Reagent (Protocol A).
Precipitation Pyridine salt formation (insoluble in DCM).Switch solvent to DMF or DMAc . Use a soluble base like DBU .
N-Oxide Formation Oxidation during workup or impure reagents.Avoid mCPBA or peroxides. Ensure solvents are peroxide-free.
Decarboxylation High heat applied to electron-deficient acid.Keep reaction temperature <60°C . Avoid strong mineral acids.

Part 6: References

  • Ghosez's Reagent for Hindered Acids:

    • Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).

  • Acyl Fluorides (TFFH) in Peptide Chemistry:

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Acyl Fluorides and Peptides." Journal of the American Chemical Society, 117(19), 5401–5402 (1995).

  • T3P for Difficult Couplings:

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 12020–12068 (2016).

  • Reactivity of Fluoropyridines:

    • Schlosser, M. "The 2- and 3-Isomers of 3-Halopyridines: A Comparative Study of Their Reactivity." European Journal of Organic Chemistry, 2004(12), 2683–2690.

Sources

Application Note: Optimized Esterification Protocols for 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The esterification of heteroaromatic carboxylic acids is a cornerstone transformation in medicinal chemistry. However, 3-fluoro-2-(thiophen-2-yl)isonicotinic acid presents a unique triad of stereoelectronic challenges:

  • Electron Deficiency: The isonicotinic acid core is highly electron-withdrawing, a property severely amplified by the strongly inductive α-fluoro substituent.

  • Steric Hindrance: The bulky 2-thiophenyl group introduces significant steric bulk adjacent to the reaction center, impeding the trajectory of incoming nucleophiles.

  • Zwitterionic Deactivation: Standard Fischer esterification (acid-catalyzed equilibrium) frequently fails or delivers poor yields (<30%) with such substrates. The acidic conditions protonate the pyridine nitrogen, further withdrawing electron density and electrostatically repelling nucleophilic attack[1].

The Causality of Method Selection: To bypass the unfavorable thermodynamics of the Fischer equilibrium, the carboxylic acid must be converted into a highly electrophilic, non-reversible intermediate. Activation via an acyl chloride using thionyl chloride (SOCl


) is the most robust approach[2]. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which accelerates chlorination. Because isonicotinoyl chlorides are stable but highly reactive hydrochlorides[3], they require a stoichiometric amine base (e.g., Triethylamine) during alcoholysis to neutralize the generated HCl, preventing protonation of the alcohol and driving the reaction to completion[4].

Mechanistic Pathway

G Substrate 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid Activation Vilsmeier-Haack Activation (SOCl2 / DMF) Substrate->Activation Intermediate Acyl Chloride Hydrochloride Intermediate Activation->Intermediate - SO2, - HCl Nucleophile Alcoholysis (ROH / Base) Intermediate->Nucleophile Product 3-Fluoro-2-(thiophen-2-yl) isonicotinate ester Nucleophile->Product - Base·HCl

Mechanistic pathway of isonicotinic acid activation and subsequent esterification.

Quantitative Data & Method Optimization

To establish the most efficient protocol, various esterification conditions were evaluated. The acyl chloride method demonstrates superior scalability and atom economy for this specific fluorinated scaffold.

MethodReagents & CatalystTemp / TimeTypical YieldMechanistic Notes
Fischer Esterification MeOH, H

SO

(cat.)
65 °C / 24 h< 30%Poor conversion due to pyridine nitrogen protonation[1].
Acyl Chloride (Recommended) 1. SOCl

, DMF2. ROH, Et

N
0 °C to RT / 14 h85–95%Highly scalable; bypasses equilibrium limitations[2],[4].
Steglich Coupling EDC·HCl, DMAP, ROHRT / 16 h70–80%Mild conditions; optimal for highly acid-sensitive complex alcohols.

Experimental Protocols

Materials & Reagents
  • Substrate: 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid (1.0 eq)

  • Activating Agent: Thionyl chloride (SOCl

    
    ) (2.0 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)

  • Nucleophile: Desired Alcohol (e.g., Methanol or Ethanol) (3.0 eq)

  • Base: Triethylamine (Et

    
    N) (3.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology: Acyl Chloride Route

Step 1: Vilsmeier-Haack Activation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspend 3-fluoro-2-(thiophen-2-yl)isonicotinic acid (10 mmol) in anhydrous DCM (20 mL).

  • Add catalytic DMF (0.05 mmol).

  • Cool the suspension to 0 °C using an ice bath.

  • Add SOCl

    
     (20 mmol) dropwise over 15 minutes[2].
    Causality Note: The reaction must be kept at 0 °C initially to control the exothermic release of SO
    
    
    
    and HCl gases. The suspension will gradually turn into a clear solution, serving as a visual self-validation that the acyl chloride is forming.
  • Remove the ice bath and stir at room temperature for 2 hours.

Step 2: Concentration & Byproduct Removal 7. Concentrate the reaction mixture under reduced pressure to yield the crude acyl chloride hydrochloride. Causality Note: It is critical to remove all unreacted SOCl


. If left in the mixture, residual SOCl

will react with the alcohol in the next step to form alkyl chlorides and excess HCl, severely depressing the yield.

Step 3: Alcoholysis 8. Redissolve the crude yellow residue in anhydrous DCM (15 mL) and cool to 0 °C. 9. In a separate vial, prepare a solution of the desired alcohol (30 mmol) and Et


N (30 mmol) in DCM (5 mL).
10. Add the alcohol/base solution dropwise to the acyl chloride.
Self-Validation: Copious white fumes and a precipitate (Et

N·HCl) will form immediately, confirming the nucleophilic acyl substitution is successfully occurring. 11. Stir the mixture for 12 hours at room temperature[2].

Step 4: Quench and Workup 12. Dilute the reaction with additional DCM (20 mL) and quench with saturated aqueous NaHCO


 (25 mL)[2].
Causality Note: The mild base neutralizes the triethylamine hydrochloride salts and hydrolyzes any unreacted acyl chloride back to the aqueous-soluble sodium carboxylate, ensuring the organic layer contains only the pure ester.
13. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO

, and concentrate in vacuo.

Workflow Visualization

Workflow Step1 Step 1: Activation Add SOCl2 & DMF to Acid in DCM 0 °C to RT, 2 hours Step2 Step 2: Concentration Evaporate excess SOCl2 in vacuo Crucial to prevent side reactions Step1->Step2 Step3 Step 3: Esterification Add Alcohol and Et3N in DCM Stir at RT for 12 hours Step2->Step3 Step4 Step 4: Quench & Workup Wash with sat. NaHCO3 Extract with DCM Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography or Vacuum Distillation Step4->Step5

Step-by-step experimental workflow for the acyl chloride esterification route.

Trustworthiness & Self-Validation System

To ensure the scientific integrity of the synthesized product, the following analytical checkpoints must be met:

  • TLC Monitoring: The product ester will elute significantly higher (higher

    
    ) than the highly polar starting carboxylic acid on silica gel (typically using 3:1 Hexanes:EtOAc). Both spots are strongly UV-active.
    
  • 
    H NMR Spectroscopy:  Successful esterification is confirmed by the complete disappearance of the broad carboxylic acid -OH proton signal (typically >12.0 ppm) and the emergence of the ester alkyl protons (e.g., a sharp singlet at ~3.9 ppm for a methyl ester, or a quartet/triplet pair for an ethyl ester).
    
  • 
    F NMR Spectroscopy:  The fluorine signal must remain intact (typically around -110 to -120 ppm, depending on the solvent). Absence of the fluorine peak indicates that the conditions were too harsh, leading to an undesired Nucleophilic Aromatic Substitution (S
    
    
    
    Ar) by the alcohol at the C3 position.

References

  • Lo Monte, Fabio et al. "Synthesis and biological evaluation of substituted 2-alkylthio-8-amino-9-benzyladenines as potent and selective phosphodiesterase 7 inhibitors." Journal of Medicinal Chemistry, 55(9), 4407-4424; 2012. URL:[Link]

  • Neumann, R. et al. "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules 2001, 6, 649-654. (MDPI / PMC) URL:[Link]

  • Bender, Myron L. "Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives." Chemical Reviews 1960, 60 (1), 53-113. (Master Organic Chemistry / ACS) URL:[Link]

Sources

Application Note: Leveraging 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utility, synthesis, and biological evaluation of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid (FTIA) as a core scaffold for Type I and Type I½ kinase inhibitors. While isonicotinic acids are established hinge-binding motifs, the specific incorporation of a C3-fluorine and C2-thiophene moiety offers unique physicochemical advantages. The fluorine atom modulates the pKa of the pyridine nitrogen and locks conformation via electrostatic repulsion/attraction, while the thiophene ring provides critical lipophilic contacts often required for selectivity in the ATP-binding pocket.

This guide is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD) or Lead Optimization.

Scientific Rationale & Design Strategy

The "Privileged" Nature of the Scaffold

The FTIA scaffold addresses three critical challenges in kinase inhibitor design:

  • Hinge Binding Geometry: The pyridine nitrogen (N1) serves as a classic hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper+1" residue).

  • Conformational Control (The Fluorine Effect): The C3-fluorine atom is not merely a metabolic blocker. It exerts a steric and electrostatic influence that can force the adjacent amide (derived from the C4-carboxylic acid) out of planarity or lock the thiophene orientation, reducing the entropic penalty upon binding.

  • Selectivity via Thiophene: The C2-thiophene moiety extends into the hydrophobic regions of the ATP pocket (often the solvent-exposed front or the hydrophobic back pocket, depending on the vector), providing

    
     stacking opportunities with aromatic residues (e.g., Phenylalanine or Tyrosine gates).
    
Target Kinase Relevance

This scaffold is particularly relevant for:

  • PIM Kinases: Known to accommodate carboxylic acid/amide derivatives with aromatic substituents.

  • TGF-

    
     Receptor Type I (ALK5):  Often targets pyridyl-based inhibitors.
    
  • VEGFR/c-Met: Where the 2-position substituent can access the hydrophobic back pocket.

Detailed Synthetic Protocols

Retrosynthetic Analysis

The most robust route to 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid involves a Suzuki-Miyaura cross-coupling between a commercially available 2-chloro-3-fluoroisonicotinic ester and a thiophene boronic acid, followed by hydrolysis.

Protocol A: Scaffold Synthesis

Reagents:

  • Methyl 2-chloro-3-fluoroisonicotinate (CAS: Starting Material)[1]

  • Thiophen-2-ylboronic acid (1.2 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Na

    
    CO
    
    
    
    (2M aqueous solution)
  • 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-chloro-3-fluoroisonicotinate (1.0 g, 5.28 mmol) in 1,4-Dioxane (20 mL).

  • Activation: Add Thiophen-2-ylboronic acid (0.81 g, 6.34 mmol) and 2M Na

    
    CO
    
    
    
    (8 mL). Sparge the mixture with Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for preventing Pd oxidation/homocoupling).
  • Catalysis: Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (215 mg, 0.26 mmol).
  • Reaction: Heat the mixture to 90°C under a Nitrogen atmosphere for 4 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (

    
    ) and formation of the product (
    
    
    
    ).
  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Dry combined organics over MgSO

    
    , filter, and concentrate.
    
  • Hydrolysis: Redissolve the crude ester in THF/Water (1:1, 20 mL). Add LiOH·H

    
    O (3 equiv) and stir at RT for 2 hours.
    
  • Isolation: Acidify to pH 3 with 1N HCl. The free acid 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Yield Expectation: 75-85% (Off-white solid).

Protocol B: Amide Coupling (Library Generation)

To create a functional inhibitor, the carboxylic acid is typically coupled to an amine (R-NH


) targeting the solvent-exposed region.
  • Dissolve FTIA (1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 5 mins.

  • Add Amine (R-NH

    
    , 1.1 equiv). Stir at RT for 2-12 hours.
    
  • Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Biological Evaluation Protocols

ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is ideal for screening FTIA derivatives.

Materials:

  • Kinase (e.g., PIM1, 10 ng/well)

  • Substrate (e.g., S6 peptide)

  • ATP (Ultra-pure, at

    
     concentration)
    
  • Test Compounds (FTIA derivatives dissolved in DMSO)

  • ADP-Glo™ Reagent & Kinase Detection Reagent

Protocol:

  • Preparation: Dilute compounds in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA). Prepare a 3-fold serial dilution.
    
  • Incubation: Add 2

    
    L of compound and 4 
    
    
    
    L of Kinase/Substrate mix to a 384-well white plate. Incubate for 10 min at RT.
  • Reaction Start: Add 4

    
    L of ATP to initiate the reaction. Incubate for 60 min at RT.
    
  • ADP Depletion: Add 10

    
    L of ADP-Glo™ Reagent. Incubate for 40 min (stops kinase, depletes unconsumed ATP).
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase light). Incubate for 30 min.
  • Read: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Calculate IC

    
     using a 4-parameter logistic fit (GraphPad Prism).
    

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the chemical synthesis pathway from commercial starting materials to the active inhibitor library.

SynthesisPath SM Methyl 2-chloro-3- fluoroisonicotinate Suzuki Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) SM->Suzuki Boronic Thiophen-2-yl boronic acid Boronic->Suzuki Intermed Intermediate Ester Suzuki->Intermed 90°C, 4h Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermed->Hydrolysis Scaffold SCAFFOLD: 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid Hydrolysis->Scaffold Acidify pH 3 Coupling Amide Coupling (HATU, R-NH2) Scaffold->Coupling Inhibitor Final Kinase Inhibitor Library Coupling->Inhibitor Diversification

Figure 1: Synthetic route for generating the FTIA scaffold and subsequent inhibitor library.

Assay Logic & Decision Tree

This flow describes the screening and validation logic for hits derived from this scaffold.

AssayLogic Library FTIA Derivative Library Screen Primary Screen (ADP-Glo @ 10 µM) Library->Screen Cutoff >50% Inhibition? Screen->Cutoff DoseResp Dose Response (IC50 Determination) Cutoff->DoseResp Yes Discard Discard / Redesign Cutoff->Discard No Selectivity Selectivity Profiling (Kinase Panel) DoseResp->Selectivity IC50 < 100 nM Crystallography X-Ray Co-crystallography (Validate Binding Mode) Selectivity->Crystallography Clean Profile

Figure 2: Screening workflow for validating FTIA-based kinase inhibitors.

Data Summary: Representative SAR Table

Below is a summarized SAR table (hypothetical/representative based on scaffold properties) demonstrating the impact of the C3-Fluorine and C2-Thiophene.

Compound IDR-Group (Amide)C3-SubstituentC2-SubstituentKinase IC

(nM)
Notes
FTIA-01 PhenylH Thiophene450Baseline activity.
FTIA-02 PhenylF Thiophene85 Fluorine improves potency (conf. lock).
FTIA-03 PhenylFPhenyl320Thiophene > Phenyl (better lipophilic fit).
FTIA-04 4-Piperazinyl-PhFThiophene12 Solubilizing group contacts solvent front.

References

  • Fragment-Based Discovery of Kinase Inhibitors

    • Linking fragments to the hinge region (isonicotinic acid derivatives).[3]

    • Source:

  • Thiophene-Based Kinase Scaffolds

    • Design and synthesis of thiophene-substituted inhibitors for PI3K/mTOR.
    • Source:

  • Synthesis of Fluorinated Pyridines

    • Methodologies for 2-amino-3-fluoroisonicotinic acid and related cores.[1][4][5]

    • Source:

  • Kinase Assay Protocols

    • Standard ADP-Glo methodology.
    • Source:

Sources

Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Fluorinated isonicotinic acids are highly privileged scaffolds in medicinal chemistry and radiopharmaceutical development. The strategic placement of a fluorine atom on the pyridine ring enhances metabolic stability, modulates pKa, and improves target binding affinity[1].

From a synthetic perspective, the electron-deficient nature of the pyridine ring—further augmented by the inductive electron-withdrawing effects of the C4-carboxylic acid and the highly electronegative fluorine—primes these substrates for Nucleophilic Aromatic Substitution (SNAr)[2].

The Causality of SNAr on Fluorinated Pyridines

In classic SNAr reactions, the rate-determining step is not the cleavage of the leaving group, but rather the initial nucleophilic attack that disrupts aromaticity to form an anionic Meisenheimer complex .

  • Fluorine as a Leaving Group: Despite the high bond dissociation energy of the C–F bond, fluorine is an exceptional leaving group in SNAr. Its extreme electronegativity highly stabilizes the transition state leading to the Meisenheimer complex, accelerating the rate-limiting step.

  • Fluorine as an Activating Group: In poly-halogenated substrates (e.g., 2-chloro-3-fluoroisonicotinic acid), the 3-fluoro substituent inductively withdraws electron density from the adjacent 2-position. This lowers the LUMO of the ring, facilitating the rapid displacement of the chloride ion by nucleophiles[1].

SNAr_Mechanism A Fluorinated Substrate B Nucleophilic Attack A->B Base/Solvent C Meisenheimer Complex B->C Rate Limiting Step D Rearomatization (Fast) C->D Leaving Group Departure E Substituted Product D->E

Figure 1. SNAr mechanistic pathway highlighting the rate-limiting Meisenheimer complex formation.

Optimization of Reaction Conditions

To achieve high yields and minimize side reactions (such as ring-opening or decarboxylation), thermodynamic and kinetic parameters must be tightly controlled. The following table synthesizes quantitative data and the mechanistic causality behind optimal condition selection[3].

ParameterOptimal ConditionMechanistic Causality
Solvent DMF, DMSO, or DioxanePolar aprotic solvents stabilize the highly polar Meisenheimer transition state without hydrogen-bonding to the nucleophile, maintaining its maximum reactivity.
Temperature 110–140 °CProvides the necessary kinetic energy to overcome the high activation barrier of temporarily breaking aromaticity during intermediate formation.
Pressure Sealed Vessel (15–30 psi)Prevents the escape of volatile nucleophiles (e.g., NH₃ or low-boiling amines) at temperatures exceeding their boiling points, maintaining high effective molarity.
Base DIPEA or K₂CO₃Neutralizes acidic byproducts (e.g., HCl, HF) that would otherwise protonate the nucleophile and halt the catalytic cycle.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating In-Process Controls (IPCs) and exploiting the physicochemical properties of the intermediates, these workflows ensure high fidelity and reproducibility.

Exp_Workflow S1 1. Reagent Preparation Anhydrous Solvent + Inert Gas S2 2. SNAr Reaction 110-140 °C (Thermal/Microwave) S1->S2 S3 3. Self-Validation (IPC) HPLC/TLC Monitoring S2->S3 S3->S2 Starting Material > 1% S4 4. Isoelectric Workup Acidify to pH 3-4 S3->S4 Reaction Complete S5 5. Product Isolation Filtration & Drying S4->S5

Figure 2. Self-validating experimental workflow for the synthesis of isonicotinic acid derivatives.

Protocol A: Amination of 2-Chloro-3-fluoroisonicotinic Acid

Note: Direct amination of the free carboxylic acid is sluggish because the amine deprotonates the acid, generating a carboxylate anion that donates electron density into the ring, deactivating it toward SNAr. Transient esterification is a required causal step[1].

Step 1: Transient Esterification

  • Suspend 2-chloro-3-fluoroisonicotinic acid (1.0 eq.) in thionyl chloride (5.0 eq.). Heat to reflux for 2 hours to form the acyl chloride.

  • Remove excess thionyl chloride under reduced pressure.

  • Quench the acyl chloride with anhydrous methanol (10 eq.) at 0 °C. Stir for 12 hours at room temperature, then concentrate to yield methyl 2-chloro-3-fluoroisonicotinate.

Step 2: SNAr Amination

  • Place the methyl ester (1.0 eq.) in a heavy-walled sealed pressure vessel.

  • Add a 7N solution of ammonia in methanol (10 eq.).

  • Seal the vessel and heat the mixture to 120 °C for 18 hours. The pressure will rise; ensure the vessel is rated for at least 50 psi.

Step 3: In-Process Control (IPC) & Self-Validation

  • Cool the vessel to room temperature before opening.

  • Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.

  • Validation Check: The reaction is deemed complete when the starting material mass [M+H]⁺ is <1% relative to the product mass. If incomplete, reseal and heat for an additional 4 hours[3].

Step 4: Hydrolysis and Isoelectric Isolation

  • Add LiOH (3.0 eq.) and water to the concentrated residue to hydrolyze the methyl ester. Stir for 3 hours.

  • Causality of Workup: Isonicotinic acid derivatives are amphoteric (zwitterionic). To isolate the product without chromatography, carefully acidify the aqueous layer with 1M HCl to pH 3.0–3.5 . This targets the isoelectric point of the molecule, minimizing its aqueous solubility and forcing precipitation.

  • Filter the resulting solid, wash with ice-cold water, and dry under high vacuum.

Protocol B: Radiochemical Synthesis of 2-[¹⁸F]Fluoroisonicotinic Acid Hydrazide

This protocol is utilized for generating Positron Emission Tomography (PET) imaging agents. Here, the nucleophile is the radioactive [¹⁸F]fluoride ion[4].

Step 1: Activation of the Nucleophile

  • Trap aqueous [¹⁸F]fluoride (generated via a cyclotron) on a QMA anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vial using a solution of K₂CO₃ and Kryptofix 222 (K222) in acetonitrile/water.

  • Mechanistic Causality: K222 is a cryptand that strongly sequesters the potassium counterion. This leaves the[¹⁸F]fluoride as a "naked," highly reactive nucleophile. Azeotropically dry the mixture at 95 °C under a stream of helium to remove all water, which would otherwise hydrate and deactivate the fluoride ion[5].

Step 2: Radiofluorination (SNAr)

  • Add the precursor, ethyl-2-(trimethylammonium)-isonicotinate triflate (5 mg), dissolved in anhydrous acetonitrile (0.5 mL), to the dried[¹⁸F]fluoride.

  • Heat the mixture at 100 °C for 10 minutes. The highly activated trimethylammonium leaving group is rapidly displaced by the naked [¹⁸F]fluoride.

Step 3: Hydrazinolysis & Purification

  • Add hydrazine hydrate (0.1 mL) directly to the reaction vial and heat at 60 °C for 5 minutes to convert the ethyl ester to the hydrazide.

  • Purify the crude radiotracer via semi-preparative HPLC.

  • Validation Check: Confirm radiochemical purity (>95%) using analytical radio-HPLC prior to biological evaluation.

References

  • National Academic Digital Library of Ethiopia. "PET Chemistry." NADLE. Available at:[Link]

  • PLOS One. "The biodistribution of 5-[18F]fluoropyrazinamide in Mycobacterium tuberculosis-infected mice determined by positron emission tomography." PLOS. Available at: [Link]

  • NIH. "Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation." PubMed Central. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Thiophene-substituted isonicotinic acids are privileged scaffolds in modern drug discovery, frequently acting as bioisosteres for biaryl systems in kinase inhibitors and anti-infective agents. However, the synthesis of 3-fluoro-2-(thiophen-2-yl)isonicotinic acid derivatives via conventional Suzuki-Miyaura cross-coupling presents significant synthetic hurdles. The C2 position of the pyridine ring is sterically encumbered by the adjacent C3-fluorine and C4-carboxylic acid (or ester) groups. Furthermore, electron-rich heteroaryl boronic acids, such as thiophen-2-ylboronic acid, are highly prone to protodeboronation under prolonged thermal heating.

To overcome these challenges, we have developed a highly optimized, microwave-assisted protocol. Microwave irradiation provides rapid, volumetric heating, drastically reducing reaction times from hours to minutes, thereby outcompeting the degradation pathways of the boronic acid (1[1]).

Mechanistic Causality & Reaction Design

As a self-validating synthetic system, every parameter in this protocol is chosen based on specific mechanistic causality:

  • Substrate Electronic Effects: The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the adjacent C2-Br bond, thermodynamically favoring the initial oxidative addition of the Pd(0) species. We utilize the methyl ester (methyl 2-bromo-3-fluoroisonicotinate) to prevent catalyst poisoning and undesired side reactions associated with free carboxylic acids during the coupling phase.

  • Catalyst Selection: While standard catalysts like Pd(PPh3)4 are common, they often fail or require high loadings for sterically hindered substrates. We selected Pd(dppf)Cl₂ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This wide angle forces the palladium center into a geometry that dramatically accelerates the reductive elimination step—the typical bottleneck in the synthesis of congested biaryls.

  • Solvent & Base Dynamics: A biphasic system of 1,4-Dioxane and water (4:1 v/v) is employed. Dioxane is an excellent microwave absorber (high loss tangent at 2.45 GHz) that fully solubilizes the organic components. Water is critical for dissolving the K₂CO₃ base, facilitating the formation of the reactive hydroxyboronate intermediate [Ar-B(OH)₃]⁻, which is essential for the transmetalation step.

  • Microwave Kinetics: By applying sealed-vessel microwave irradiation at 110 °C, the reaction achieves superheating. The rapid energy transfer allows the cross-coupling to reach >95% conversion in just 20 minutes, effectively bypassing the competitive protodeboronation of the thiophene boronic acid that plagues conventional reflux methods (2[2]).

Quantitative Optimization Data

The following table summarizes the empirical optimization of the reaction conditions, demonstrating the superiority of the selected parameters.

EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)Heating MethodTemp / TimeYield (%)*
1Pd(PPh3)4Toluene/EtOH/H₂ONa₂CO₃Conventional90 °C / 12 h41%
2Pd(PPh3)41,4-Dioxane/H₂OK₂CO₃Microwave110 °C / 20 min68%
3 Pd(dppf)Cl₂ 1,4-Dioxane/H₂O K₂CO₃ Microwave 110 °C / 20 min 94%
4Pd(dppf)Cl₂1,4-Dioxane/H₂OCs₂CO₃Microwave110 °C / 20 min89%
5PEPPSI-iPrSolvent-FreeK₂CO₃Microwave110 °C / 10 min82%**

**Isolated yields after flash chromatography. *Solvent-free conditions based on alternative green methodologies (3[3]).

Experimental Workflow Visualization

G N1 1. Reagent Preparation Ar-Br, Ar-B(OH)2, Pd(dppf)Cl2 N2 2. Solvent & Base Dioxane/H2O (4:1), K2CO3 N1->N2 N3 3. Degassing N2 Sparge (5 min) N2->N3 N4 4. Microwave Irradiation 110°C, 20 min N3->N4 N5 5. In-Process Control LC-MS / TLC N4->N5 N5->N4 <95% Conversion N6 6. Workup & Purification Extraction, Flash Silica N5->N6 >95% Conversion N7 7. Saponification LiOH, THF/MeOH/H2O N6->N7 N8 8. Final Product 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid N7->N8

Fig 1. Microwave-assisted Suzuki-Miyaura workflow for thiophene-isonicotinic acid derivatives.

Detailed Step-by-Step Protocol

Self-Validating System: This protocol includes specific in-process controls (IPCs) to ensure the integrity of the reaction before proceeding to subsequent steps.

Phase 1: Cross-Coupling (Synthesis of Methyl Ester Intermediate)
  • Reagent Charging: To a 10 mL microwave-compatible heavy-walled glass vial equipped with a magnetic stir bar, add methyl 2-bromo-3-fluoroisonicotinate (1.0 mmol, 234 mg), thiophen-2-ylboronic acid (1.3 mmol, 166 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).

    • Causality Note: A slight excess (1.3 eq) of the boronic acid compensates for any minor protodeboronation that may still occur during the heating ramp.

  • Solvent & Base Addition: Add 1,4-Dioxane (4.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL, 2.0 mmol).

  • Degassing (Critical Step): Seal the vial with a Teflon-lined septum cap. Sparge the biphasic mixture with ultra-pure Nitrogen (N₂) or Argon for 5 minutes using a submerged needle, with a second vent needle.

    • Validation: Failure to degas will result in rapid oxidation of Pd(0) to inactive Pd(II) and promote oxidative homocoupling of the thiophene boronic acid (yielding 2,2'-bithiophene).

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator). Set the parameters to 110 °C for 20 minutes with a pre-stirring time of 30 seconds.

  • In-Process Control (IPC): After cooling to room temperature, extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material peak (m/z 234/236 for Br-isotopes) is absent, and the product peak (m/z 238 [M+H]⁺) dominates the chromatogram.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes) to afford pure methyl 3-fluoro-2-(thiophen-2-yl)isonicotinate.

Phase 2: Saponification (Yielding the Free Acid)
  • Hydrolysis: Dissolve the purified ester (0.8 mmol) in a mixture of THF/MeOH/H₂O (2:1:1 v/v, 4 mL). Add LiOH·H₂O (2.4 mmol, 100 mg). Stir at room temperature for 4 hours.

  • Acidification & Isolation: Concentrate the mixture under reduced pressure to remove the volatile organic solvents. Dilute the aqueous residue with water (5 mL) and cool to 0 °C in an ice bath. Slowly acidify with 1M HCl until pH ~3 is reached.

    • Validation Check: A white to off-white precipitate of the free 3-fluoro-2-(thiophen-2-yl)isonicotinic acid will form immediately upon crossing the pKa threshold.

  • Filtration: Collect the precipitate by vacuum filtration, wash with ice-cold water (2 × 5 mL), and dry under high vacuum at 45 °C for 12 hours to afford the final compound.

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:[Link]

  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr Source: Organic-Chemistry.org URL:[Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application Note: Enhancing Peptide Purity with 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid as a Novel Capping Agent in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Flawless Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, underpinning significant advancements in biochemistry, pharmacology, and materials science.[1][2] The iterative nature of SPPS, while powerful, is susceptible to incomplete reactions at each cycle of amino acid coupling. These failures result in the formation of deletion sequences, which are peptides lacking one or more amino acids from the target sequence.[3][4] Such impurities are often challenging to separate from the desired full-length peptide due to their similar physicochemical properties, leading to reduced overall yield and compromised purity of the final product.[5]

To mitigate the formation of deletion sequences, a "capping" step is frequently incorporated into SPPS protocols.[6] This process involves the use of a reactive agent to permanently block any unreacted N-terminal amines on the growing peptide chains after each coupling step.[3][4] By rendering these uncoupled amines inert to further elongation, capping ensures that only the correct peptide sequences continue to be synthesized.[5] The most common capping agent is acetic anhydride; however, its use can sometimes lead to side reactions, such as the acetylation of certain amino acid side chains.[3] This necessitates the exploration of novel capping agents with improved efficacy and selectivity.

This application note introduces a novel capping agent, 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid , for use in Fmoc-based SPPS protocols. We will delineate its proposed advantages, provide detailed protocols for its application, and present a framework for validating its performance.

The Scientific Rationale: 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

The unique chemical architecture of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid suggests several potential advantages as a capping agent in SPPS.

  • Enhanced Reactivity: The presence of an electron-withdrawing fluorine atom on the isonicotinic acid ring is expected to increase the electrophilicity of the carboxyl group. This heightened reactivity can lead to more efficient and rapid capping of unreacted amines, even those that are sterically hindered. The use of fluorinated reagents in peptide synthesis has been noted for its potential to modulate reactivity.[7]

  • Thiophene Moiety for Improved Solubility and Unique Interactions: The thiophene ring, a sulfur-containing aromatic heterocycle, can enhance the solubility of the capping agent in common SPPS solvents like N,N-dimethylformamide (DMF).[8][9] Furthermore, the sulfur atom can engage in unique, non-covalent interactions with the peptide-resin matrix, potentially improving the accessibility of the capping agent to unreacted sites.

  • Distinctive Molecular Weight and Polarity: The unique molecular structure of this capping agent results in a capped N-terminus with a significantly different molecular weight and polarity compared to the acetyl group introduced by acetic anhydride. This difference can facilitate the purification of the target peptide, as the capped deletion sequences will have more distinct chromatographic properties.

Experimental Protocols

PART 1: Synthesis of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

This is a proposed synthetic route based on established organic chemistry principles.

A multi-step synthesis can be envisioned, likely starting from a commercially available substituted pyridine. A key step would involve a Suzuki or Stille coupling to introduce the thiophene ring, followed by fluorination and oxidation or hydrolysis to yield the final isonicotinic acid. Given the novelty of this specific compound, a detailed synthetic protocol is beyond the scope of this application note but would follow established methodologies in heterocyclic chemistry.[9][]

PART 2: Preparation of the Capping Solution

Reagents and Materials:

  • 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)[11][12]

  • Standard SPPS reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activation of the Capping Agent: Prepare a 0.5 M stock solution of the activated capping agent immediately before use.

    • Dissolve 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid (1.5 equivalents relative to the initial resin loading) and HOBt (1.5 equivalents) in DMF.

    • Add DIC (1.5 equivalents) to the solution and allow it to react for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

PART 3: Capping Protocol in Fmoc-SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.[11][13][14] The capping step should be performed after each amino acid coupling step.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[11]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using your standard activation method (e.g., HCTU, HATU, or DIC/HOBt).[13][14]

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping with 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid:

    • Add the freshly prepared activated capping solution to the reaction vessel.

    • Agitate the mixture under an inert atmosphere for 30-45 minutes at room temperature.

  • Monitoring the Capping Reaction: Perform a Kaiser test (ninhydrin test) to confirm the absence of free primary amines.[3] A negative result (yellow beads) indicates complete capping. If the test is positive (blue beads), repeat the capping step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess capping reagents.

  • Continue Synthesis: Proceed to the next Fmoc deprotection and coupling cycle.

Workflow Diagram

SPPS_Capping_Workflow cluster_SPPS_Cycle Iterative SPPS Cycle resin Resin with Free Amine coupling Amino Acid Coupling resin->coupling wash1 DMF Wash coupling->wash1 capping Capping with 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid wash1->capping wash2 DMF Wash capping->wash2 deprotection Fmoc Deprotection wash2->deprotection wash3 DMF Wash deprotection->wash3 wash3->coupling Next Cycle cleavage Cleavage & Deprotection wash3->cleavage Final Cycle start Start Synthesis start->resin purification HPLC Purification cleavage->purification final_product Pure Peptide purification->final_product

Caption: Workflow for Fmoc-SPPS incorporating the novel capping agent.

Data Presentation: Expected Outcomes

To validate the efficacy of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid as a capping agent, a comparative study should be conducted against the standard acetic anhydride capping method and a control synthesis with no capping. A model peptide, known to be a "difficult sequence" prone to deletion mutations, should be synthesized under all three conditions.

Table 1: Comparative HPLC Analysis of a Model Peptide (e.g., a 10-mer)

Capping MethodTarget Peptide Purity (%)Deletion Sequence Impurities (%)
No Capping 55-6535-45
Acetic Anhydride 85-9010-15
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid >95 (Expected)<5 (Expected)

Table 2: Mass Spectrometry Analysis of Crude Peptides

Capping MethodExpected Mass (Target)Observed MassesInterpretation
No Capping [M+H]+[M+H]+, [M-amino acid+H]+, etc.Significant deletion sequences present.
Acetic Anhydride [M+H]+[M+H]+, [M-amino acid+Acetyl+H]+Target peptide with acetyl-capped deletions.
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid [M+H]+[M+H]+, [M-amino acid+Capping Agent+H]+Target peptide with novel-capped deletions.

Troubleshooting

IssuePossible CauseRecommended Solution
Positive Kaiser Test after Capping 1. Incomplete activation of the capping agent. 2. Insufficient reaction time or concentration. 3. Sterically hindered unreacted amine.1. Ensure fresh preparation of the activated capping solution. 2. Increase reaction time to 60 minutes or use a higher excess (2.0 eq.) of the capping agent. 3. Repeat the capping step.
Low Final Peptide Purity Inefficient capping throughout the synthesis.Optimize capping conditions as described above. Ensure rigorous washing between steps to prevent reagent carryover.
Side Reactions Potential for reaction with nucleophilic side chains (e.g., Lys, Orn).While the activated carboxylic acid should primarily react with the more nucleophilic N-terminal amine, side reactions are a possibility. Analyze byproducts by MS to identify any modifications. If observed, consider milder activation conditions or a shorter reaction time.

Mechanism of Capping

Capping_Mechanism cluster_reactants Reactants cluster_products Products resin_amine Resin-Peptide-NH2 (Unreacted N-terminus) reaction Nucleophilic Acyl Substitution resin_amine->reaction capping_agent Activated 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid capping_agent->reaction capped_peptide Resin-Peptide-NH-CO-(Capping Moiety) (Capped & Inert) reaction->capped_peptide byproduct Leaving Group (e.g., HOBt) reaction->byproduct

Caption: Proposed mechanism of N-terminal amine capping.

Conclusion

The use of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid as a capping agent in SPPS presents a promising strategy for enhancing the purity of synthetic peptides. Its proposed heightened reactivity and unique structural features may lead to more efficient termination of deletion sequences compared to standard capping reagents. The protocols and validation framework provided in this application note offer a comprehensive guide for researchers to explore the potential of this novel compound in their peptide synthesis workflows. Further investigation is warranted to fully characterize its performance and expand its application in the synthesis of complex peptides for research and therapeutic development.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with solubilizing 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid in Dimethyl Sulfoxide (DMSO). This guide bypasses generic advice to focus on the mechanistic causality behind the solubility behavior of complex heterocyclic carboxylic acids.

Mechanistic Causality: Why is this compound difficult to dissolve?

While DMSO is a premier polar aprotic solvent, 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid often presents a "brick dust" profile. This resistance to solvation is not merely a function of lipophilicity, but rather a combination of three structural factors:

  • Carboxylic Acid Dimerization: The isonicotinic acid moiety forms highly stable intermolecular hydrogen-bonded dimers. Because DMSO acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities, it struggles to thermodynamically break these dimers on its own.

  • Planarity & π-π Stacking: The conjugated system between the thiophene ring and the pyridine core creates a rigid, planar geometry. This leads to exceptionally high crystal lattice energy that resists solvent penetration.

  • Fluorine Inductive Effects: The fluorine substitution alters the electron density of the pyridine ring and increases the compound's overall crystalline stability.

To overcome these barriers, we must systematically apply targeted kinetic energy, co-solvent disruption, or chemical ionization[1],[2].

Diagnostic Solubilization Workflow

Workflow Step1 1. Add Anhydrous DMSO Decision1 Clear? Step1->Decision1 Step2 2. Heat (37°C) & Sonicate Decision1->Step2 No Success Proceed to Assay Decision1->Success Yes Decision2 Clear? Step2->Decision2 Step3 3. Add PEG300 & Tween-80 Decision2->Step3 No Decision2->Success Yes Decision3 Clear? Step3->Decision3 Step4 4. In-Situ Salt Formation Decision3->Step4 No Decision3->Success Yes Step4->Success Resolved

Fig 1: Stepwise troubleshooting workflow for DMSO solubilization.

Quantitative Solubility Profiles

The following table outlines the expected solubility limits based on the solvent matrix applied to structurally similar isonicotinic acid derivatives.

Solvent SystemSolubilization MechanismExpected SolubilityRecommended Application
100% Anhydrous DMSO Dipole-dipole interactions~10-15 mg/mLHigh-concentration stock storage
10% DMSO / 40% PEG300 /5% Tween-80 / 45% Saline H-bond disruption & micellar encapsulation≥ 2.5 mg/mLIn vivo dosing / Aqueous assays
100% DMSO + 1 eq. Base Ionization / Lattice energy reduction> 25 mg/mLRecalcitrant batches / Salt screening

Validated Experimental Protocols

Protocol A: Thermal-Kinetic Activation (For 100% DMSO Stocks)

Objective: Overcome the thermodynamic barrier of the crystal lattice by applying external kinetic energy.

  • Equilibration: Ensure both the compound powder and the anhydrous DMSO are at room temperature before opening to prevent condensation[3]. DMSO is highly hygroscopic, and water contamination significantly reduces the solubility of organic compounds[4].

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 2-5 minutes to maximize surface area contact[4].

  • Thermal-Kinetic Application: Place the vial in a water bath sonicator set to 37°C–50°C for 15-30 minutes[4]. Caution: Do not exceed 60°C to prevent thermal degradation of the compound[1].

  • Self-Validation Step: Visually inspect the solution against a light source. A successfully solubilized sample will be perfectly transparent with no light scattering (Tyndall effect).

Protocol B: Co-Solvent Matrix Formulation (For Aqueous Assays)

Objective: Transition the hydrophobic compound into an aqueous-compatible state without inducing precipitation.

  • Primary Solvation: Dissolve the compound in 10% (v/v) DMSO using Protocol A[1].

  • H-Bond Disruption: Add 40% (v/v) PEG300 and mix evenly. Causality: PEG300 acts as a co-solvent to reduce the polarity of the medium and actively disrupts carboxylic acid dimers[5].

  • Micellar Encapsulation: Add 5% (v/v) Tween-80 and mix evenly. This surfactant prevents aggregation before the aqueous phase is introduced[1].

  • Aqueous Transition: Slowly add 45% (v/v) Saline to reach the final volume[1].

  • Self-Validation Step: The resulting mixture must remain a clear solution capable of maintaining concentrations of at least 2.5 mg/mL[1]. If cloudiness appears, the rate of saline addition was too rapid.

Protocol C: In-Situ Salt Formation

Objective: Drastically increase solubility by ionizing the carboxylic acid moiety.

  • Base Selection: Select a pharmaceutically acceptable basic counter-ion (e.g., Sodium hydroxide, Potassium hydroxide, or Tromethamine/Tris)[5].

  • Titration: Add an equimolar amount (1.0 to 1.1 eq) of the selected base to the DMSO suspension.

  • Equilibration: Vortex and gently warm the solution.

  • Causality & Self-Validation: Raising the pH above the pKa of the isonicotinic acid group leads to the formation of a highly soluble carboxylate anion[5]. Alkali metal salts of acidic drugs are significantly more soluble than their parent free acids due to enhanced dipole-ion interactions[2]. The suspension will rapidly clear as the salt forms.

Frequently Asked Questions (FAQs)

Q: Why did my perfectly clear DMSO stock precipitate when I added it to my cell culture media? A: This is a classic phenomenon known as "solvent crash." When a DMSO stock is introduced to an aqueous medium, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound stranded without its solvating shell. To prevent this, use the co-solvent matrix (Protocol B) or perform stepwise serial dilutions. Additionally, ensure your final DMSO concentration remains below 0.5% to avoid cytotoxicity[6].

Q: Can I use a bottle of DMSO that has been sitting on the bench for a few months? A: No. DMSO is highly hygroscopic and readily absorbs moisture from the air[4]. Even a small percentage of water contamination will significantly decrease the solubility of hydrophobic compounds[5]. Always use a fresh, sealed bottle of anhydrous DMSO[3].

Q: How should I store my solubilized compound? A: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1]. Note that pure DMSO freezes at 18.5°C, meaning the compound may precipitate upon thawing. You must re-apply gentle heating and sonication (Protocol A) to ensure complete dissolution before experimental use.

References

Sources

Overcoming steric hindrance in 3-fluoro-isonicotinic acid coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #3F-INA-STERIC-001

Status: Open Priority: High (Blocker) Assigned To: Senior Application Scientist

The Core Issue: Why Standard Couplings Fail

You are likely encountering low conversion (<20%) or rapid hydrolysis of the active ester when using standard EDC/NHS or HBTU protocols.

The failure stems from the "Ortho-Effect" combined with the electronic nature of the pyridine ring:

  • Steric Blockade: The fluorine atom at position 3 has a Van der Waals radius of ~1.47 Å. While small, its proximity to the C4-carboxylic acid creates a "cone of protection" that hinders the approach of bulky nucleophiles (amines) to the carbonyl carbon.

  • Electronic Deactivation: The pyridine ring is electron-deficient. While this typically makes the carbonyl more electrophilic, the fluorine atom (inductively withdrawing but resonance donating) complicates the formation of the tetrahedral intermediate.

  • Instability Risk: Isonicotinic acids are prone to decarboxylation under high heat or strong acidic conditions (due to the stability of the resulting pyridyl anion/ylide). This makes harsh activation methods (like refluxing SOCl₂) risky.

Diagnostic Workflow

Before selecting a protocol, use this logic tree to determine the best path based on your specific amine partner and available resources.

CouplingLogic Start Start: Coupling Fails CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine SimpleAmine No (Primary/Linear) CheckAmine->SimpleAmine No ComplexAmine Yes (Secondary/Bulky) CheckAmine->ComplexAmine Yes ProtocolA Protocol A: T3P (Propylphosphonic Anhydride) SimpleAmine->ProtocolA Preferred ProtocolB Protocol B: Ghosez's Reagent (Neutral Acid Chloride) ComplexAmine->ProtocolB Gold Standard ProtocolC Protocol C: Acid Fluoride (TFFH) ComplexAmine->ProtocolC Alternative Success Target Amide ProtocolA->Success ProtocolB->Success

Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile sterics.

Advanced Protocols
Protocol A: The "Green" Solution (T3P)

Best for: Primary amines, scale-up, and avoiding epimerization.

Why it works: T3P (Propylphosphonic anhydride) forms a cyclic mixed anhydride. The byproduct is water-soluble, simplifying purification.[1][2][3] It is highly effective for hindered substrates because it does not require the bulky counter-ions found in HATU/HBTU [1].

Reagents:

  • 3-Fluoro-isonicotinic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Avoid DMF if possible for easier workup)

Step-by-Step:

  • Dissolve the acid and amine in EtOAc (0.1 M concentration).

  • Add the base (Pyridine is preferred for difficult substrates to minimize racemization, though less critical for this achiral acid) [2].

  • Cool to 0°C.

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 2-4 hours.

  • QC Check: Monitor by LCMS. If the active ester peak persists, heat to 50°C.

  • Workup: Wash with water, 1N HCl (if product is stable), and brine.

Protocol B: The "Gold Standard" (Ghosez's Reagent)

Best for: Extremely hindered amines (anilines, secondary amines) and acid-sensitive substrates.

Why it works: Standard Thionyl Chloride (SOCl₂) generates HCl and requires heat, which can decarboxylate isonicotinic acids. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions at room temperature [3].

Reagents:

  • 3-Fluoro-isonicotinic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA or Et₃N (2.0 equiv)

  • Solvent: Dry DCM or CHCl₃

Step-by-Step:

  • Activation: Dissolve the acid in dry DCM under Argon/Nitrogen.

  • Add Ghosez’s Reagent dropwise at RT. Stir for 1-2 hours.

    • Note: The solution typically turns clear as the acid chloride forms.

    • Verification: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm activation.

  • Coupling: In a separate flask, dissolve the amine and base in DCM.

  • Cannulate (dropwise) the acid chloride solution into the amine solution at 0°C.

  • Stir at RT for 1 hour.

Mechanism of Action:

GhosezMechanism Acid 3-F-Isonicotinic Acid Intermediate Intermediate (Vilsmeier-Haack type) Acid->Intermediate Attack Ghosez Ghosez's Reagent (Chloroenamine) Ghosez->Intermediate AcidCl Acid Chloride (Highly Reactive) Intermediate->AcidCl Cl- Shift Amide Final Amide AcidCl->Amide + Amine / Base

Figure 2: Neutral activation pathway using Ghosez's reagent to avoid acidic decomposition.

Troubleshooting FAQ
SymptomProbable CauseCorrective Action
Active ester forms (by LCMS) but does not couple. Steric clash prevents amine attack.Switch to Protocol B (Acid Chloride). The Chloride leaving group is smaller than the OBt/OAt active ester, reducing steric bulk.
Starting material disappears, but no product (Decarboxylation). Reaction temperature too high or media too acidic.STOP using Thionyl Chloride. Use Ghosez's reagent (Neutral) or T3P. Keep temp < 50°C.
Low yield with HATU. Formation of the Guanidinium byproduct (capping the amine).Switch to T3P or HOAt (if available). HATU can react with the amine if the activation is slow.
Product is stuck in the aqueous layer. Pyridine amides are polar.Do not use acid wash during workup (product may protonate). Salting out (saturation with NaCl) and extraction with 2-MeTHF or DCM/IPA (3:1) is recommended.
References
  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Augustine, J. K., et al. (2009).[3] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic... Aldehydes to Nitriles."[3] Synlett, 2009(20), 3378-3382. Link

  • Ghosez, L., et al. (1979). "alpha-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[4] Organic Syntheses, 59, 26. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Sources

Technical Support Center: Purification of 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-FCA-2024-001 Subject: Impurity Profiling & Purification Protocols for Fluorinated Heteroaryl Acids Assigned Scientist: Senior Application Scientist, Separation Sciences Division

Introduction: The Molecule & The Challenge

You are likely working with 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid , a critical scaffold often used in kinase inhibitor development. This molecule presents a "perfect storm" for purification challenges:

  • Zwitterionic Potential: It contains a basic pyridine nitrogen and an acidic carboxyl group.

  • Lipophilicity vs. Polarity: The thiophene and fluorine atoms add significant lipophilicity, while the carboxylic acid creates high polarity.

  • Suzuki Coupling Residues: Synthesized via cross-coupling, it often carries difficult-to-remove palladium, unreacted boronic acids, and de-boronated thiophene byproducts.

This guide moves beyond standard textbook answers to address the specific physicochemical behavior of this fluorinated scaffold.

Part 1: Impurity Identification & Triage

Before selecting a method, identify your primary impurity. Use the decision tree below to navigate your troubleshooting.

ImpurityTriage Start Impurity Detected (LCMS / NMR) Pd Palladium (Grey/Black Solid) Or Metal Content >20ppm Start->Pd Black precipitate? Boron Boronic Acid / Ester (Starting Material) Start->Boron Broad OH peaks? Thiophene Protodeboronated Thiophene (Neutral Lipophiles) Start->Thiophene Non-polar spots? Regio Regioisomers / Homocoupling Start->Regio Close retention time? ActionPd Protocol A: Scavenger Resins / Charcoal Pd->ActionPd ActionBoron Protocol B: Phase-Controlled Wash Boron->ActionBoron ActionThiophene Protocol C: pH-Swing Extraction Thiophene->ActionThiophene ActionRegio Protocol D: Recrystallization (EtOH/H2O) Regio->ActionRegio

Figure 1: Diagnostic workflow for selecting the appropriate purification protocol based on impurity profile.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "I have a sticky black tar that won't crystallize."

Diagnosis: This is likely residual Palladium (Pd) complexed with the pyridine nitrogen or thiophene sulfur, combined with oligomeric byproducts. Mechanism: The pyridine nitrogen and thiophene sulfur act as ligands, coordinating Pd species and preventing them from washing away.

Protocol A: The "Chelation & Adsorption" Method Standard filtration through Celite is insufficient for this molecule.

  • Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or activated charcoal (10-20 wt% relative to crude mass).

    • Why Thiol? Thiol has a higher affinity for Pd than the thiophene/pyridine moiety in your product.

  • Heat & Stir: Stir at 40-50°C for 2-4 hours.

    • Caution: Do not exceed 60°C to avoid decarboxylation of the isonicotinic acid.

  • Filtration: Filter hot through a pad of Celite.

  • Result: The filtrate should be significantly lighter in color.

Issue 2: "My product is contaminated with thiophene boronic acid."

Diagnosis: Boronic acids are notoriously difficult to separate because they are amphiphilic and can co-precipitate with carboxylic acids.

Protocol B: The "Oxidative Quench" (Specific for Suzuki Workups)

  • Preparation: After the coupling reaction is complete, but before workup.

  • Oxidation: Add a 1:1 mixture of 30% H₂O₂ and 10% NaOH to the reaction mixture. Stir for 20 minutes.

    • Chemistry: This converts the residual boronic acid into a phenol (hydroxythiophene) and boric acid.

  • Separation: The resulting hydroxythiophene is much more water-soluble (as a phenoxide) or easily separated by chromatography compared to the boronic acid.

  • Warning: Ensure your thiophene ring in the product is stable. Thiophenes are generally robust, but test on a small scale first.

Issue 3: "I cannot separate the product from neutral impurities (bithiophenes)."

Diagnosis: You need to exploit the amphoteric nature of the isonicotinic acid.

Protocol C: The "pH-Swing" Extraction (The Gold Standard) This method isolates the product based on its pKa (approx. 3.5 - 4.0).

StepActionMechanism
1 Dissolve crude in 1M NaOH .Deprotonates COOH → COO⁻Na⁺ (Water Soluble). Neutral impurities (bithiophene) remain insoluble.
2 Wash with MTBE or DCM (x2).Extracts non-acidic lipophilic impurities into the organic layer. Discard organic layer.
3 Acidify aqueous layer to pH 3-4 using 1M HCl.Critical Step: Do not go to pH 1. At pH 3.5 (Isoelectric point vicinity), the zwitterion/free acid precipitates.
4 Filter or Extract.If solid forms, filter. If oil forms, extract with EtOAc/THF.

Troubleshooting Tip: If the product "oils out" during acidification, add seed crystals or scratch the glass. Fluorinated compounds often resist lattice formation initially.

Part 3: Advanced Crystallization Strategies

If the acid-base workup yields a solid that is still only 90-95% pure, recrystallization is required.

The "Fluorine Effect" in Crystallization: Fluorine atoms are lipophilic but do not participate in strong hydrogen bonding. This often makes standard polar solvents (MeOH) too soluble and non-polar solvents (Hexane) too insoluble.

Protocol D: The "Displacement" Crystallization

  • Solvent A (Good Solvent): Hot Ethanol (EtOH) or Acetic Acid.

  • Solvent B (Anti-Solvent): Water.

  • Procedure:

    • Dissolve crude solid in minimum hot EtOH (60°C).

    • Add hot water dropwise until persistent turbidity is observed.

    • Crucial: Allow to cool to Room Temp slowly (wrap flask in foil).

    • Then move to 4°C.

  • Why this works: The water disrupts the solvation shell of the carboxylate, forcing the hydrophobic fluorinated rings to stack.

Part 4: Data & Specifications

Table 1: Solvent Compatibility Guide for 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water LowInsolubleAnti-solventGood for precipitating Na-salts.
Methanol HighModeratePoorProduct often too soluble; yield loss.
Ethanol/Water (3:1) HighLowExcellent Best balance for recrystallization.
DCM LowInsolubleWash onlyGood for removing non-polar grease.
DMSO Very HighHighAvoidHard to remove; high boiling point.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Li, J. J., et al. (2012). Palladium Removal from Pharmaceutical Ingredients. Organic Process Research & Development.

  • Sheridan, R. S. (2002). Purification of Pyridine Carboxylic Acids via pH-Controlled Precipitation. Journal of Chemical Education. (General principle applied to specific scaffold).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Addresses boronic acid impurity origins).

Technical Support Center: Optimizing 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid amide presents a "perfect storm" of steric and electronic adversity. The 3-fluoro substituent exerts a significant ortho-effect, sterically hindering the C4-carboxylic acid/amide site while electronically deactivating the ring. Furthermore, the thiophene moiety is prone to protodeboronation during coupling and can poison palladium catalysts via sulfur coordination.

Immediate Action: Do not simply increase reagent equivalents. Use the diagnostic flowchart below to identify your specific bottleneck (Conversion vs. Isolation) and jump to the corresponding module.

Diagnostic Flowchart: Identify Your Failure Mode

TroubleshootingFlow Start START: Low Yield Observed CheckLCMS Analyze Crude Reaction Mixture (LC-MS/NMR) Start->CheckLCMS Decision1 Is the Starting Material (SM) consumed? CheckLCMS->Decision1 Issue_Conversion ISSUE: Low Conversion Decision1->Issue_Conversion No (SM present) Issue_SideRxn ISSUE: Side Reactions / Decomposition Decision1->Issue_SideRxn Yes (Wrong Mass) Issue_Isolation ISSUE: Workup/Purification Loss Decision1->Issue_Isolation Yes (Correct Mass) SM_Remains SM Remains Unchanged Issue_Conversion->SM_Remains Protodeboronation Des-bromo/Des-iodo product observed (Suzuki Step) Issue_SideRxn->Protodeboronation Dimerization Homocoupling or Hydrolysis Issue_SideRxn->Dimerization Clean_Crude Crude looks clean, yield drops after column/extraction Issue_Isolation->Clean_Crude Action_Activation Go to MODULE 1: Activation Failure (Steric Hindrance) SM_Remains->Action_Activation Action_Suzuki Go to MODULE 2: Suzuki Coupling Optimization Protodeboronation->Action_Suzuki Dimerization->Action_Suzuki Action_Workup Go to MODULE 3: Isolation & Solubility Clean_Crude->Action_Workup

Caption: Diagnostic logic tree to isolate the root cause of yield loss (Activation vs. Coupling vs. Isolation).

Module 1: The Amidation Bottleneck (Steric Hindrance)

Symptom: Starting material (Acid) remains unreacted despite using HATU/EDC/PyBOP. Root Cause: The 3-fluoro group creates significant steric bulk ortho to the carboxylic acid. Standard active esters (OBt/OAt) are too bulky to effectively approach the amine or are hydrolyzed faster than they react.

Technical Solution: The Acyl Chloride or Acyl Fluoride Route

Standard coupling agents often fail here.[1][2] You must switch to a high-energy intermediate that minimizes steric bulk.

Protocol A: The "Brute Force" Acid Chloride Method (Recommended)

This method generates the highly reactive acyl chloride in situ. Note: The 3-F group destabilizes the acid chloride, so it must be used immediately.

  • Activation: Suspend the 3-fluoro-2-(thiophen-2-yl)isonicotinic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic drop of DMF (crucial for Vilsmeier-Haack intermediate formation).

  • Monitoring: Allow to warm to RT and stir for 2 hours. Tip: Monitor by quenching a chemically inert aliquot with MeOH and checking for Methyl Ester formation by LC-MS.

  • Coupling: Concentrate the reaction in vacuo to remove excess oxalyl chloride (do not heat >30°C). Redissolve in DCM.

  • Addition: Add the amine (NH3 source, e.g., 0.5M NH3 in dioxane or NH4Cl/DIPEA) at 0°C.

  • Base: Ensure at least 3.0 equiv of non-nucleophilic base (DIPEA) is present if using ammonium salts.

Protocol B: The Acyl Fluoride Method (For Acid-Sensitive Substrates)

If the acid chloride degrades your thiophene ring (darkening/tarring), use TFFH.

  • Reagents: Dissolve Acid (1.0 equiv) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) in DCM.

  • Base: Add DIPEA (2.5 equiv).

  • Mechanism: This forms the Acyl Fluoride , which is highly reactive yet more stable to moisture than the chloride and less sterically demanding than HATU esters.

  • Addition: Add the amine source after 15 minutes.

MethodReagentsProsCons
Standard HATU/DIPEAMild, simpleFails for 3-F ortho-substituted acids.
Acid Chloride (COCl)2/DMFHighly reactive, low steric bulkCan degrade electron-rich thiophenes; moisture sensitive.
Acyl Fluoride TFFH/DIPEABalance of reactivity/stabilityExpensive; requires specific reagent.

Module 2: The Suzuki Coupling (Catalyst Poisoning)

Symptom: Low conversion of 2-chloro-3-fluoroisonicotinamide (or ester) to the thiophene product. Presence of "des-boron" thiophene. Root Cause:

  • Protodeboronation: Thiophene-2-boronic acids are notoriously unstable in aqueous base.

  • Catalyst Poisoning: The sulfur in thiophene and the pyridine nitrogen can coordinate to Pd, deactivating it.

Optimized Suzuki Protocol

Reaction Scheme: 2-Chloro-3-fluoro-pyridine-derivative + Thiophene-2-boronic acid pinacol ester -> Product

Critical Parameters:
  • Boron Source: Do NOT use Thiophene-2-boronic acid. Use the Pinacol Ester (BPin) or MIDA Boronate . The free acid hydrolyzes (protodeboronation) too fast.

  • Catalyst: Switch to Pd(dppf)Cl2[3]·DCM (1st choice) or XPhos Pd G2 (2nd choice).

    • Why: The bidentate ligand (dppf) prevents the formation of inactive Pd-sulfur complexes better than PPh3. XPhos is bulky and electron-rich, facilitating oxidative addition into the electron-poor pyridine.

  • Base & Solvent: Use K3PO4 (3.0 equiv) in Dioxane/Water (9:1) .

    • Why: Carbonate bases (K2CO3) can be too basic, accelerating deboronation. Phosphate is milder.

Step-by-Step Protocol:
  • Charge: Add 2-chloro-3-fluoroisonicotinamide (1.0 equiv), Thiophene-2-boronic acid pinacol ester (1.3 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv) to a vial.

  • Solvent: Add 1,4-Dioxane (degassed) and 1M K3PO4 (aq) (ratio 4:1).

  • Degas: Sparge with Argon for 5 minutes (Critical: Oxygen kills the catalyst).

  • Heat: Seal and heat to 90°C for 4–16 hours.

  • Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst and boronate ester.

Module 3: Isolation & Purification

Symptom: Product is lost during aqueous workup or crashes out as an impure solid. Root Cause: The product is an amide with a pyridine ring.[4] It is amphoteric.

  • Acidic pH: Pyridine protonates (water soluble).

  • Basic pH: Amide might deprotonate (if primary) or simply be neutral but polar.

Purification Strategy
  • Quench: Dilute reaction with EtOAc and water.

  • pH Adjustment: Adjust aqueous layer pH to ~8.0 (using sat. NaHCO3).

    • Note: Do not go to pH < 4 (Product goes into water). Do not go to pH > 12 (Amide hydrolysis risk).

  • Extraction: Extract with 10% MeOH in DCM (EtOAc often fails to extract polar amides efficiently).

  • Crystallization: Many thiophene-nicotinamides crystallize from EtOH or Acetonitrile . Try trituration before column chromatography.

Frequently Asked Questions (FAQs)

Q1: Should I perform the Amidation first or the Suzuki coupling first? A: Route A (Amidation First) is generally superior for this specific scaffold.

  • Reasoning: Coupling the thiophene first creates 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid. This intermediate has a free carboxylic acid and a thiophene. The acid can interfere with the Pd catalyst, and the subsequent amidation will be even more hindered due to the bulky thiophene at position 2.

  • Recommendation: Make 2-chloro-3-fluoroisonicotinamide first (using the Acid Chloride method). Then, perform the Suzuki coupling on the amide.[5] The amide is robust enough to survive the Suzuki conditions.

Q2: My reaction turns black immediately upon adding Oxalyl Chloride. What is happening? A: This indicates decomposition of the thiophene ring (if present) or polymerization.

  • Fix: If you are activating the thiophene-containing acid, switch to TFFH (Acyl Fluoride method) or use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine). These are neutral/mild methods that avoid the generation of HCl.

Q3: I see the product mass by LC-MS, but it co-elutes with Triphenylphosphine oxide (TPPO). How do I remove it? A: If you used a coupling agent that generates TPPO (like PyBOP) or a Pd-PPh3 catalyst:

  • Fix: Perform a salt formation wash. Dissolve crude in EtOAc, add 1M HCl. The pyridine-product will protonate and move to the water layer. TPPO stays in the organic layer. Wash organic. Then basify the aqueous layer (pH 8) and extract the product back into DCM.

References

  • Acyl Fluorides in Sterically Hindered Amide Coupling.

    • Source: Organic & Biomolecular Chemistry Blog (RSC).
    • Context: Describes the use of TFFH/BTFFH for coupling hindered acids where H
    • URL:[Link]

  • Synthesis of N-(thiophen-2-yl)

    • Source: Molecules (MDPI), 2022.
    • Context: Validates the Oxalyl Chloride/DMF route for thiophene-nicotinamide synthesis.
    • URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluoride with Heteroaryl Boronic Acids.

    • Source: NIH / PMC.
    • Context: Establishes Pd(dppf)Cl2 as a competent catalyst for pyridine-thiophene couplings and discusses boronic ester stability.
    • URL:[Link]

  • The Synthesis of Sterically Hindered Amides.

    • Source: CHIMIA, 2014.[6]

    • Context: Reviews general strategies for overcoming steric hindrance in amide bond form
    • URL:[Link]

Sources

Recrystallization solvents for 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical purification strategy for 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid . As a fluorinated, heterocyclic carboxylic acid, this compound exhibits specific solubility behaviors driven by the interplay between its polar zwitterionic core (pyridine/carboxylic acid) and the lipophilic thiophene moiety.

The following protocols are designed for high-purity isolation suitable for downstream SAR (Structure-Activity Relationship) studies or biological assays.

Compound Analysis & Solvent Selection Strategy

  • Chemical Nature: Amphoteric solid (Acidic -COOH, Basic Pyridine N).

  • pKa Considerations: The 3-fluoro substituent exerts an electron-withdrawing inductive effect ($ -I $), lowering the basicity of the pyridine nitrogen compared to non-fluorinated isonicotinic acid. Consequently, this compound is less likely to form stable salts with weak acids but dissolves readily in basic aqueous media.

  • Lipophilicity: The 2-(thiophen-2-yl) group significantly increases

    
    , making the compound more soluble in organic solvents (EtOAc, THF) than simple isonicotinic acid.
    

Solvent Compatibility Matrix

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water (7:3 to 1:1) Primary ⭐⭐⭐⭐⭐Recommended. Balances the lipophilic thiophene (EtOH) and polar acid (Water). Excellent recovery upon cooling.
Acetonitrile (ACN) Alternative⭐⭐⭐⭐Good for removing non-polar impurities. Often yields needle-like crystals.
1M NaOH / 2M HCl Pre-treatment⭐⭐⭐⭐⭐Isoelectric Precipitation. Best for crude cleanup to remove inorganic salts and neutral organic side products.
Ethyl Acetate / Hexane Anti-solvent⭐⭐⭐Use only if the compound is highly soluble in EtOAc. Risk of "oiling out" if Hexane is added too fast.
DMF / DMSO AvoidToo high boiling point; difficult to remove trace solvent without high-vacuum drying which may sublime the product.

Standard Operating Procedures (SOP)

Protocol A: Isoelectric Precipitation (Crude Cleanup) Use this method first if the crude material contains inorganic salts or significant tar.

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 5–10 volumes). Stir until fully dissolved (Solution pH > 10).

    • Why? Converts the acid to its sodium carboxylate salt, which is water-soluble. Neutral organic impurities (e.g., unreacted thiophene precursors) will remain undissolved.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble particulates.

  • Precipitation: Slowly add 2M HCl dropwise to the filtrate while stirring vigorously. Monitor pH.

  • Endpoint: Stop addition when pH reaches 3.0 – 4.0 (approximate isoelectric point). A thick precipitate should form.

    • Critical: Do not overshoot to pH < 1, as the pyridine nitrogen may protonate, redissolving the compound as a cation [1].

  • Isolation: Filter the solid, wash with cold water (2x) to remove NaCl, and dry under vacuum.

Protocol B: Thermal Recrystallization (Polishing) Use this method to achieve >98% purity.

  • Slurry: Place the dried solid from Protocol A in a flask. Add Ethanol (5 mL per gram).

  • Heating: Heat to reflux ($ \approx 78^\circ\text{C} $). If solid remains, add Ethanol portion-wise until dissolved.

  • Water Addition: Once dissolved at reflux, add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1–2 drops of Ethanol to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1–2 hours). Then, cool at $ 0^\circ\text{C} $ for 30 minutes.

  • Harvest: Filter the crystals and wash with a cold EtOH:Water (1:1) mixture.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?

  • Cause: The solution is likely too concentrated, or the cooling rate was too fast, trapping impurities that lower the melting point. The thiophene ring adds "greasiness" that promotes oiling.

  • Solution:

    • Re-heat the mixture until the oil redissolves.

    • Add 10–20% more solvent (dilute the system).

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface to induce nucleation.

    • Cool much slower (wrap the flask in foil or a towel).

Q2: My yield is very low after Acid/Base precipitation. Where is my compound?

  • Cause: The pH may be too low (forming the soluble pyridinium cation) or too high (retaining the carboxylate anion).

  • Solution: Check the filtrate pH.

    • If pH < 2: Neutralize with dilute NaOH back to pH 3–4.

    • If pH > 5: Add more HCl.

    • Note: Fluorinated pyridines have lower pKa values. The isoelectric point might be slightly lower than non-fluorinated analogs [2].

Q3: The crystals are colored (yellow/brown) but NMR shows the compound is pure.

  • Cause: Trace oxidation products of the thiophene ring or polymerized byproducts.

  • Solution: Perform a Charcoal Treatment .

    • Dissolve the compound in hot Ethanol.

    • Add Activated Carbon (5 wt%).

    • Stir at reflux for 15 minutes.

    • Filter hot through Celite.

    • Proceed with water addition and crystallization.[1][2][3]

Process Visualization

The following diagram illustrates the logical decision tree for purifying this specific intermediate.

PurificationWorkflow Start Crude 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid CheckSolubility Check Solubility in 1M NaOH Start->CheckSolubility FilterInsolubles Filter Insoluble Organics/Tars CheckSolubility->FilterInsolubles Dissolves Acidify Acidify filtrate with 2M HCl to pH 3-4 FilterInsolubles->Acidify Precipitate Collect Precipitate (Isoelectric Solid) Acidify->Precipitate Precipitation Recryst Recrystallization (EtOH/Water) Precipitate->Recryst CheckPurity QC: HPLC/NMR >98%? Recryst->CheckPurity Final Pure Product CheckPurity->Final Yes Charcoal Activated Charcoal Treatment CheckPurity->Charcoal No (Colored/Impure) Charcoal->Recryst Re-process

Caption: Logical workflow for the purification of amphoteric pyridine-thiophene carboxylic acids.

References

  • American Chemical Society (ACS). (1955). The Preparation of 3-Fluoroisonicotinic Acid and Related Compounds. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Minimizing side reactions in thiophene-pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene-Pyridine Cross-Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals

The cross-coupling of thiophene and pyridine rings is a cornerstone reaction in medicinal chemistry, forming the backbone of numerous pharmaceutical compounds.[1][2] However, the distinct electronic properties of the electron-rich thiophene and the electron-deficient, potentially coordinating pyridine ring present unique challenges, often leading to a landscape of competing side reactions.[3][4] This guide serves as a technical resource to diagnose, troubleshoot, and minimize these non-productive pathways, ensuring efficient and reproducible synthesis of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues observed during thiophene-pyridine cross-coupling reactions.

Q1: My reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?

A low-yielding or stalled reaction can stem from several sources. The most critical factors to evaluate are the health of your catalytic system and the choice of reaction parameters.[5]

  • Catalyst Inactivation: The palladium catalyst may be decomposing. This can be caused by oxygen in the reaction atmosphere, impure solvents or reagents, or an inappropriate ligand-to-metal ratio.[6][7] The pyridine nitrogen itself can coordinate to the palladium center, inhibiting its catalytic activity.[8]

  • Inefficient Transmetalation: This key step in the catalytic cycle is highly dependent on the base.[9][10] The base must be strong enough and sufficiently soluble to activate the organoboron reagent (in Suzuki coupling) without promoting other side reactions.[11]

  • Sub-optimal Conditions: Reaction temperature and concentration are crucial. Insufficient heat can lead to a sluggish reaction, while excessive temperatures can accelerate catalyst decomposition and side product formation.[12]

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?

This common byproduct results from the homocoupling of your organoboron reagent.[12][13] It is a palladium-catalyzed oxidative coupling of two boronic acid molecules. The most frequent causes are:

  • Presence of Oxygen: Trace oxygen can facilitate this non-productive pathway.[6][13]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it is reduced in situ to the active Pd(0) state. This reduction process can consume some of the boronic acid, leading to homocoupling.[6]

To mitigate this, rigorous degassing of solvents and the reaction headspace is essential.[12] Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) or using specific protocols to pre-reduce Pd(II) can also be highly effective.[6][13]

Q3: My starting halide is consumed, but instead of the coupled product, I'm isolating the corresponding dehalogenated arene. What is causing this?

This side reaction is known as hydrodehalogenation . It occurs when the organopalladium intermediate (Ar-Pd-X) reacts with a hydride source instead of the intended coupling partner.[6] Potential hydride sources in your reaction mixture can include:

  • Amine bases

  • Alcohol solvents

  • Water (in some mechanisms)

Switching to a non-hydridic base (e.g., K₃PO₄, K₂CO₃) and using anhydrous, aprotic solvents can significantly reduce this side reaction.[6][14]

Q4: My reaction mixture turned black and a precipitate formed shortly after adding the catalyst. Is the reaction compromised?

The formation of a black precipitate, often called "palladium black," is a strong indicator of catalyst decomposition .[6] This happens when the palladium atoms agglomerate into inactive nanoparticles. While a color change to dark brown or black is common and not always fatal, rapid precipitation suggests a serious issue.[15] Key causes include:

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio leaves the metal center coordinatively unsaturated and prone to aggregation.[6]

  • Ligand Oxidation: Phosphine ligands can be sensitive to air. Using fresh ligands or air-stable precatalysts is crucial.

  • Poor Mixing: Inadequate stirring can create localized high concentrations of reagents, promoting decomposition.[6]

If significant precipitation occurs early, the reaction is likely compromised. Optimizing the ligand-to-metal ratio and ensuring an inert atmosphere are the first steps to solving this problem.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Minimizing Homocoupling

Homocoupling is one of the most prevalent side reactions, directly competing with the desired cross-coupling pathway and consuming valuable starting material.

The desired catalytic cycle involves the sequential steps of oxidative addition, transmetalation, and reductive elimination.[16][17] Homocoupling typically arises from an oxygen-mediated side-pathway that intercepts the catalytic cycle.

G cluster_legend Legend pd0 L-Pd(0) Active Catalyst oa_complex R¹-Pd(II)-X (L) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)-R² (L) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Desired Product) trans_complex->product r1x Thiophene/Pyridine-X (R¹-X) r1x->oa_complex r2m Pyridine/Thiophene-B(OR)₂ (R²-M) r2m->oa_complex base Base base->oa_complex Activates R²-M homo_start 2x R²-B(OR)₂ homo_product R²-R² (Homocoupling) homo_start->homo_product Undesired Pathway homo_pd Pd(0) or Pd(II) homo_pd->homo_product Undesired Pathway oxygen O₂ oxygen->homo_product Undesired Pathway key_desired Desired Cycle key_side Side Reaction

Caption: Desired cross-coupling cycle vs. homocoupling side reaction.

Potential CauseTroubleshooting StrategyRationale & In-Depth Explanation
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Nitrogen or Argon).Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a common mechanism for homocoupling.[12][13] A thorough degassing protocol (e.g., three freeze-pump-thaw cycles or sparging with inert gas for 30+ minutes) is critical.
Pd(II) Precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, add a mild reducing agent like potassium formate (1-2 eq.) if using a Pd(II) source.[18]Pd(II) salts are reduced to the active Pd(0) species in situ, often by consuming the organoboron reagent or phosphine ligand in a process that generates the homocoupled byproduct.[6][13] Starting with Pd(0) bypasses this problematic activation step.
Unstable Boron Reagent Use more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.Boronic acids can be prone to decomposition. More stable derivatives provide a slower, controlled release of the active boron species into the catalytic cycle, which can suppress side reactions like homocoupling.[6][13]
Suboptimal Base/Solvent Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water).The choice of base and solvent significantly influences reaction kinetics and the relative rates of desired coupling versus side reactions.[7][13] Finding the optimal system can favor the desired pathway.
  • Glassware Preparation: Assemble all glassware (reaction flask, condenser) and dry thoroughly in an oven. Allow to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: Add the aryl halide (1.0 eq.), the thiophene- or pyridine-boronic acid/ester (1.2-1.5 eq.), and the finely ground base (e.g., K₃PO₄, 2.0-3.0 eq.) to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by alternating between vacuum and backfilling with inert gas at least three times.

  • Solvent Degassing: Sparge the reaction solvent(s) with a vigorous stream of argon or nitrogen via a long needle for at least 30 minutes prior to use.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or syringe under a positive pressure of inert gas.

  • Catalyst Addition: Purge the headspace again. Add the palladium catalyst and ligand (if not using a precatalyst) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature under a static pressure of inert gas (e.g., using a balloon).

Guide 2: Dehalogenation & Protodeboronation

These side reactions result in the simple removal of the reactive functional group (halide or boronic acid) from your starting materials, leading to reduced yield.

Side ReactionPotential CauseTroubleshooting StrategyRationale & In-Depth Explanation
Dehalogenation Presence of Hydride Sources: Amine bases (e.g., triethylamine) or alcohol solvents can act as hydride donors.[6]Switch to a non-hydridic inorganic base like K₃PO₄ or Cs₂CO₃. Use aprotic solvents such as dioxane, toluene, or DME.This eliminates the source of the hydride that intercepts the Ar-Pd(II)-X intermediate, preventing the formation of the arene byproduct.[6][14]
Protodeboronation Excessive Water/Proton Source: The C-B bond of the boronic acid is susceptible to cleavage by protons, a reaction often accelerated by water.[6]Use anhydrous conditions. If an aqueous base is required, use a base like K₃PO₄ which is effective with minimal water.[15] Alternatively, use more robust boronate esters (e.g., pinacol esters).Minimizing proton sources protects the C-B bond from premature cleavage, ensuring the organoboron reagent is available for the transmetalation step. Some boronic acids are particularly sensitive, making stable esters a better choice.[6][12]
Guide 3: Catalyst Decomposition & Inhibition

A stable and active catalyst is the heart of a successful cross-coupling reaction. Both thiophene and pyridine moieties can interact with the catalyst in ways that lead to inactivation.

The use of modern, well-defined precatalysts, often featuring bulky, electron-rich phosphine ligands, is a key strategy to ensure the efficient generation of the active L-Pd(0) species and to prevent its aggregation into inactive palladium black.

Caption: Catalyst activation, desired cycle entry, and deactivation pathways.

The choice of ligand is critical for stabilizing the palladium center and promoting the desired reaction. For challenging substrates like pyridines, bulky, electron-rich biarylphosphine ligands are often required.[19]

Catalyst/PrecatalystLigandTypical Loading (mol%)Ligand:Pd RatioKey Advantages & Considerations
Pd₂(dba)₃XPhos or SPhos 1 - 32:1 to 4:1Highly active and versatile system for heteroaromatic couplings. Ligands are air-sensitive and should be handled in a glovebox.[19]
Pd(OAc)₂RuPhos 1 - 32:1 to 4:1Excellent for electron-deficient pyridines. The ligand's bulk and electron-donating ability stabilize the catalyst and promote oxidative addition.
XPhos Pd G3(Integrated)1 - 51:1Air- and moisture-stable precatalyst that simplifies reaction setup.[17] Generates the active L-Pd(0) species reliably under reaction conditions.
PdCl₂(dppf)(Integrated)3 - 51:1A robust, general-purpose catalyst system that is often a good starting point for screening heteroaromatic couplings.[7]

This protocol simplifies handling and improves reproducibility.

  • Reagents: To a standard reaction vial or flask, add the thiophene/pyridine halide (1.0 eq.), the corresponding boronic acid/ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent: Add the solvent system (e.g., 1,4-dioxane/water, 4:1). A full degassing procedure is still recommended for best results, but these precatalysts are more forgiving.

  • Catalyst Addition: Add the air-stable precatalyst (e.g., XPhos Pd G3, 2-5 mol%) directly to the vial. No special handling under inert gas is required for the addition itself.

  • Inerting: Seal the vessel, and if not already degassed, purge the headspace with nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Synlett. (2025).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions.
  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ChemTalk. (2025).
  • BenchChem. (2025). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BenchChem. (2025). troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.
  • Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
  • BenchChem. (2025). troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde.
  • Yi, K., & Song, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 9(14), 2791–2794.
  • Reddit r/Chempros discussion. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. Journal of Biomolecular Structure and Dynamics.
  • Kárová, K., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. The Journal of Organic Chemistry, 82(1), 563–576.
  • E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.).
  • Nettekoven, U., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Catalysis Science & Technology, 1(5), 799.
  • Al-Suwaidan, I. A., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC Chemistry, 18(1), 36.

Sources

Technical Support Center: Stability & Handling of 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of handling complex fluorinated heteroaromatics. 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is a prime example of a molecule where structural intuition can sometimes mislead. While fluoropyridines are classically viewed as highly reactive electrophiles primed for Nucleophilic Aromatic Substitution (SNAr)[1], this specific scaffold exhibits a highly conditional stability profile in basic media.

This guide is designed to deconstruct the causality behind the molecule's behavior, providing you with field-proven troubleshooting strategies and self-validating experimental protocols.

The Mechanistic Reality: Why is it stable?

To troubleshoot effectively, we must first understand the underlying physical organic chemistry. When exposed to basic conditions, the C4-carboxylic acid undergoes rapid deprotonation to form a carboxylate anion. This seemingly simple acid-base event dictates the entire stability profile of the molecule:

  • Electrostatic Repulsion: The negatively charged carboxylate severely diminishes the electrophilicity of the adjacent C3 position. It electrostatically repels incoming nucleophiles (such as OH⁻ or alkoxides), halting the first step of the SNAr mechanism[2].

  • Lack of Resonance Activation: For SNAr to proceed efficiently on a pyridine ring, the leaving group should ideally be ortho or para to the nitrogen, allowing the anionic Meisenheimer intermediate to delocalize its negative charge onto the electronegative nitrogen atom[3]. In our molecule, the fluorine is at C3 (meta to the nitrogen), depriving the transition state of this critical stabilization.

  • Electronic Shielding: The electron-rich thiophene ring at C2 inductively donates electron density into the pyridine system, further deactivating the ring toward nucleophilic attack.

Consequently, the molecule is exceptionally stable in mild to moderate aqueous base[4]. Degradation (fluorine displacement) only occurs when forced by high temperatures and strong nucleophiles that possess enough kinetic energy to overcome these energetic barriers.

Visualizing the Reaction Pathways

Pathway Start 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid MildBase Mild Base (pH 8-10, RT) Deprotonation Start->MildBase HarshBase Harsh Base (pH >12, Heat) SNAr Attack Start->HarshBase Salt Carboxylate Salt (Stable, High Solubility) MildBase->Salt Fast (pKa driven) Degradant 3-Hydroxy Degradant (Fluorine displaced) HarshBase->Degradant Slow/Forced Salt->HarshBase Excess OH⁻ / Heat

Fig 1. Base-mediated pathways: Rapid carboxylate formation vs. forced SNAr degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to dissolve the compound in an aqueous buffer for an assay, but it remains a suspension. Can I use NaOH to force dissolution? A1: Yes, but precision is critical. The free acid has poor aqueous solubility. Adding exactly 1.0 to 1.05 equivalents of a mild base (like NaOH or NaHCO₃) will form the highly soluble sodium carboxylate salt. Troubleshooting: If you add a massive excess of NaOH (e.g., creating a 1M NaOH solution) and leave it at room temperature, the compound will survive for a short period, but prolonged exposure will initiate slow SNAr degradation. Always titrate the base just until dissolution is achieved.

Q2: During a Suzuki cross-coupling reaction using K₂CO₃ at 100°C in dioxane/water, I observed a new impurity peak in my LC-MS. What is happening? A2: You are observing the base-catalyzed forced degradation of the molecule. At 100°C, the hydroxide ions (generated from carbonate in water) have enough kinetic energy to overcome the electrostatic repulsion of the carboxylate, attacking the C3 position and displacing the fluorine. Diagnostic Signature: Look for a mass shift of -2 Da in your LC-MS (Loss of F [19 Da] + Addition of OH [17 Da]). Solution: Switch to a weaker, non-nucleophilic base (e.g., Cs₂CO₃ or a phosphate buffer) or lower the reaction temperature to 70-80°C.

Q3: Will the thiophene ring open or degrade under these basic conditions? A3: No. Thiophene is highly stable to basic hydrolysis. Your primary point of failure will always be the C3-fluorine via SNAr, followed distantly by potential decarboxylation if subjected to extreme thermal stress.

Visualizing the Troubleshooting Logic

Workflow Q1 Impurity detected in basic conditions? CheckMass Check LC-MS for [M-F+OH] mass shift Q1->CheckMass IsSNAr Mass shift = -2 Da? (F -> OH) CheckMass->IsSNAr LowerTemp Action: Lower Temp or use weaker base IsSNAr->LowerTemp Yes (SNAr confirmed) CheckSol Action: Check for oxidative degradation IsSNAr->CheckSol No (Other pathway)

Fig 2. Troubleshooting workflow for impurity identification under basic conditions.

Quantitative Data: Stability Matrix

To guide your experimental design, my team has compiled the following stability matrix. This data summarizes the compound's resilience across various basic environments.

ConditionReagent / SolventTemp (°C)Time (h)% Parent RemainingPrimary Degradant
Mild Aqueous Base 0.1M NaHCO₃ / H₂O2524> 99%None
Strong Aqueous Base 1.0M NaOH / H₂O252498%Trace 3-hydroxy
Forced Hydrolysis 1.0M NaOH / H₂O8012~ 65%3-hydroxy derivative
Alkoxide Attack NaOMe / Methanol65 (Reflux)12~ 40%3-methoxy derivative

(Note: The rapid drop in stability under refluxing alkoxide conditions highlights the vulnerability of the C3 position when the nucleophile is strong and thermal energy is high).

Self-Validating Experimental Protocols

As a standard scientific practice, every protocol must have built-in validation steps to ensure the chemistry is proceeding as intended without generating invisible artifacts.

Protocol 1: Controlled Solubilization (Carboxylate Salt Formation)

Purpose: To achieve complete aqueous solubility without triggering SNAr degradation.

  • Preparation: Weigh 100 mg (0.448 mmol) of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid into a 20 mL glass vial.

  • Suspension: Add 5.0 mL of deionized water. The compound will remain largely insoluble (cloudy suspension).

  • Titration: Prepare a 1.0 M NaOH solution. Slowly add the NaOH solution dropwise (aiming for exactly 448 µL, which is 1.0 eq) while stirring vigorously.

  • Self-Validation Check 1 (Visual): The solution should transition from a cloudy suspension to completely clear. If it remains cloudy after 1.0 eq, add up to 0.05 eq more. Do not exceed 1.05 eq.

  • Self-Validation Check 2 (pH): Measure the pH. It should stabilize between 7.5 and 8.5. If the pH spikes above 10, you have added excess base, which risks long-term stability.

  • Storage: The resulting sodium salt solution is stable at room temperature for >48 hours.

Protocol 2: Base-Catalyzed Forced Degradation Study (Method Validation)

Purpose: To intentionally generate the 3-hydroxy degradant for use as an analytical reference standard in HPLC/LC-MS method development[4].

  • Reaction Setup: Dissolve 50 mg of the parent compound in 2.0 mL of 1.0 M NaOH in a microwave-safe sealed vial.

  • Thermal Stress: Heat the mixture to 90°C using an oil bath or microwave synthesizer for 6 hours.

  • Quenching: Cool to room temperature. Carefully neutralize the mixture by adding 1.0 M HCl dropwise until the pH reaches ~3.

  • Self-Validation Check 1 (Precipitation): Upon reaching acidic pH, the protonated forms (both parent and degradant) should precipitate out of solution.

  • Self-Validation Check 2 (Mass Balance): Analyze the crude suspension via LC-MS (diluted in MeCN). You should observe two primary peaks: the parent (m/z 224 [M+H]⁺) and the degradant (m/z 222 [M+H]⁺). The combined area of these two peaks should account for >95% of the total UV absorbance, proving that no volatile or invisible side reactions occurred.

References[4] stability and degradation of 2-Amino-3-fluoroisonicotinic acid under reaction conditions - Benchchem. Available Here[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. Available Here[3] Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available Here[2] Nucleophilic aromatic substitution - Wikipedia. Available Here

Sources

Technical Support Center: Palladium Mitigation for 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Advanced Purification Strategies for Heterocyclic Carboxylic Acids Ticket Priority: High (Regulatory Compliance / ICH Q3D)

Executive Summary: The Chelation Challenge

Welcome to the technical support hub for the purification of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid . As a researcher, you are likely encountering "sticky" palladium residues that resist standard activated carbon treatments.

The Root Cause: Your molecule is not just a substrate; it is a multidentate ligand .

  • Pyridine Nitrogen (N1): A classic σ-donor for Pd(II).

  • Thiophene Sulfur: A soft donor that stabilizes Pd(0) and Pd(II) species.

  • Carboxylate (C4): At neutral/basic pH, this forms stable carboxylate-Pd complexes.

Standard filtration fails because the palladium is not merely physically entrained; it is chemically coordinated to your product. This guide provides a self-validating workflow to break these coordination bonds and sequester Pd to <10 ppm levels compliant with ICH Q3D guidelines.

Workflow Decision Matrix

Use the following logic flow to determine the appropriate purification strategy based on your current residual palladium levels and process stage.

Pd_Removal_Workflow Start Crude Product Isolation (Post-Suzuki/Hydrolysis) Check_Pd Measure Initial Pd Content (ICP-MS / XRF) Start->Check_Pd High_Pd Pd > 500 ppm (Bulk Contamination) Check_Pd->High_Pd High Load Med_Pd Pd 50 - 500 ppm (Coordination Issue) Check_Pd->Med_Pd Moderate Low_Pd Pd < 50 ppm (Polishing Phase) Check_Pd->Low_Pd Low Method_A PROTOCOL A: Crystallization + Carbon (Debulking) High_Pd->Method_A Method_B PROTOCOL B: SiliaMetS® Thiol/DMT (Chemo-affinity Scavenging) Med_Pd->Method_B Low_Pd->Method_B Method_A->Check_Pd Re-assay Final_Check Final QC (Target < 10 ppm) Method_B->Final_Check Method_C PROTOCOL C: L-Cysteine Wash (Aqueous Extraction) Method_C->Final_Check Success Release Batch Final_Check->Success Pass Rework Reprocess Final_Check->Rework Fail Rework->Method_B Switch Scavenger

Figure 1: Decision tree for selecting the optimal palladium removal method based on initial contamination load.

Troubleshooting Guides

Scenario 1: "I used Activated Carbon, but Pd levels are still ~200 ppm."

Diagnosis: Competitive Binding.[1] Activated carbon relies on pore diffusion and non-specific adsorption. Your product (containing Thiophene and Pyridine) competes for the active sites on the carbon. Furthermore, if the Pd is chelated by your product, the carbon cannot "pull" it off easily. Solution: Switch to Chemically Functionalized Silica . You need a scavenger with a higher affinity for Pd than your product has. Thiol (-SH) or Dimercaptotriazine (DMT) ligands grafted onto silica are industry standards because the Pd-S bond (scavenger) is thermodynamically stronger than the Pd-N (pyridine) bond.

Scenario 2: "The scavenger worked, but I lost 30% of my product."

Diagnosis: Non-Specific Adsorption or Solubility Issues. 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid has poor solubility in non-polar solvents. If the product precipitates onto the scavenger during the stir phase, it will be filtered out with the silica. Solution: Optimize Solvent & pH.

  • Solvent: Ensure the product is fully soluble at the scavenging temperature. Recommended: THF/Water mixtures or MeOH.

  • pH Control: Keep the carboxylic acid deprotonated (pH > 8) if using aqueous media, or fully protonated in organic media, to prevent it from acting as a ligand itself. Note: Most silica scavengers are stable from pH 2-10.

Scenario 3: "The product is colored (grey/brown) even after filtration."

Diagnosis: Colloidal Palladium (Pd Nanoparticles). Standard scavengers target Pd(II) ions. If your reaction reduced Pd(II) to Pd(0) clusters (common in Suzuki couplings), these colloids pass through standard filters. Solution: Hot Filtration + Celite.[2] Perform a hot filtration through a Celite pad before adding the scavenger to remove bulk Pd(0). Then, use a scavenger specifically designed for Pd(0) species, such as SiliaMetS® DMT (Dimercaptotriazine), which is superior to standard Thiol for Pd(0) oxidation states.

Master Protocol: The Functionalized Silica Method

This protocol is the "Gold Standard" for heterocyclic carboxylic acids, balancing yield recovery with high metal clearance.

Reagents:

  • Target: 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid crude.

  • Scavenger: SiliaMetS® Thiol (for Pd(II)) or SiliaMetS® DMT (for mixed Pd(0)/Pd(II)).

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) with 5% Methanol.

Step-by-Step Procedure:

  • Solubilization: Dissolve the crude product in the chosen solvent (10 volumes relative to weight).

    • Critical Check: The solution must be clear. If hazy, filter through Celite first.

    • Temperature: Heat to 50°C to ensure complete dissolution and faster scavenging kinetics.

  • Scavenger Loading: Add SiliaMetS® Thiol or DMT .[3]

    • Dosage: Start with 4 molar equivalents relative to the residual Palladium (not the product).

    • Rule of Thumb: If Pd content is unknown, add 10% w/w relative to the mass of the product.

  • Contact Time: Stir vigorously at 50°C for 4 hours .

    • Why? Heat promotes the ligand exchange (breaking Pd-Product bond and forming Pd-Scavenger bond).

  • Filtration: Cool to room temperature. Filter the suspension through a 0.45 µm membrane or a fine sintered glass funnel.

    • Wash: Wash the silica cake with 2 volumes of fresh solvent to recover entrained product.

  • Analysis: Concentrate a small aliquot and analyze via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger or switch to SiliaMetS® DMT for the second pass.

Comparative Data: Scavenger Efficiency

The table below illustrates expected clearance rates for Pd in heterocyclic systems (based on SiliCycle and industry benchmarks).

Scavenger TypeFunctional GroupAffinity TargetEfficiency (Pyridine Systems)Recommended For
Activated Carbon N/A (Porous)Non-specificLow (40-60%)Bulk removal (>1000 ppm) only.
SiliaMetS® Thiol -SH (Mercaptan)Pd(II), Ag, PtHigh (95-99%)Primary Choice. Best for Pd(II).
SiliaMetS® DMT DimercaptotriazinePd(0), Pd(II), RuVery High (>99%)Difficult Cases. Best for Pd(0) colloids.
L-Cysteine Amino AcidPd(II)Moderate (70-80%)Aqueous extractions (Green Chemistry).

Frequently Asked Questions (FAQ)

Q: Can I use this protocol if my product is a salt (e.g., Sodium salt of the acid)? A: Yes. However, ensure your solvent system supports the salt (e.g., Water/Methanol). Silica backbones are stable, but avoid extremely high pH (>12) which can dissolve the silica matrix.

Q: Why not just use crystallization? A: Crystallization is excellent for organic impurity rejection but often fails for Pd. Palladium can co-crystallize within the lattice of pyridine-based acids. Scavenging in solution prior to the final crystallization is the most reliable method.

Q: How do I calculate the exact amount of scavenger needed? A: Use the formula:



Note: For simplicity, 5-10 wt% is usually sufficient for <1000 ppm contamination.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Defines PDE limits for Palladium (Class 2B) in oral drug products.

  • SiliCycle Application Note. "Scavenging of Palladium Catalysts from Synthesis Reactions." SiliCycle Inc.[4][5] Demonstrates the superiority of Thiol and DMT functionalized silica over activated carbon for heterocyclic substrates.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Reviews various methods including crystallization, extraction, and adsorption.[6]

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. Provides comparative data on carbon vs. functionalized resins.

Sources

Optimizing reaction temperature for fluorinated pyridine carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the critical parameter of reaction temperature. Our goal is to empower you with the causal understanding needed to navigate experimental challenges and optimize your synthetic outcomes.

Introduction: The Central Role of Temperature

In the synthesis of fluorinated pyridine carboxylic acids, temperature is not merely a condition but a critical control point that dictates reaction rate, selectivity, and safety. The energetic landscape of common fluorination reactions—such as Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann reaction, and modern C-H fluorination techniques—is often complex and fraught with potential hazards. An improperly controlled temperature can lead to a cascade of undesirable outcomes, including low yields, the formation of intractable side products, and, most critically, dangerous exothermic runaway events.[1] This guide will dissect these challenges in a practical, question-and-answer format, grounding every recommendation in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during synthesis, focusing on temperature as a primary variable.

Q1: My Halex (SNAr) reaction for producing a fluorinated pyridine carboxylate ester has a very low conversion rate. Should I just increase the temperature?

Answer: While insufficient temperature can lead to a sluggish reaction, indiscriminately increasing it is a common pitfall that can worsen the outcome. Low conversion in a Halex reaction is frequently tied to factors other than just temperature.

  • Causality: The Halex reaction, a type of SNAr, relies on the nucleophilicity of the fluoride salt (typically KF or CsF) to displace a leaving group (like chlorine) on the pyridine ring.[2] The reaction is often performed at high temperatures (120-150 °C or higher) in a polar aprotic solvent like DMSO or sulfolane.[2][3] However, the primary culprit for low conversion is often the presence of trace amounts of water. Water hydrates the fluoride salt, drastically reducing its nucleophilicity and promoting the hydrolysis of your starting material to the corresponding hydroxypyridine, a common and often difficult-to-remove impurity.[4] Excessively high temperatures can also lead to decarboxylation of the target carboxylic acid or ester.[5][6]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Before increasing the temperature, rigorously dry your fluoride salt (e.g., heat KF under high vacuum at 150 °C for several hours), use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[1][4]

    • Optimize Temperature Systematically: If conditions are strictly anhydrous and conversion is still low, screen a range of temperatures. For example, set up small-scale reactions at 120 °C, 135 °C, and 150 °C.[7] Monitor the reaction progress and impurity profile by HPLC or GC-MS to find the optimal balance between reaction rate and side product formation.[8]

    • Consider the Fluoride Source: The choice of fluoride source (e.g., KF, CsF, TBAF) can significantly impact the required temperature and overall outcome.[1] Cesium fluoride (CsF) is more soluble and reactive than potassium fluoride (KF) and may allow for lower reaction temperatures.

Q2: I'm performing a Balz-Schiemann reaction to convert an aminopyridine carboxylic acid to its fluoro-derivative, and the reaction is violent and produces a low yield of impure material. What's happening?

Answer: This is a classic sign of an uncontrolled exothermic decomposition of the intermediate pyridyldiazonium tetrafluoroborate salt. The Balz-Schiemann reaction is notoriously exothermic and requires stringent temperature control, particularly during the diazotization step.[1][9]

  • Causality: The reaction proceeds in two main stages:

    • Diazotization: The aminopyridine is treated with a nitrite source (e.g., NaNO₂) in the presence of fluoroboric acid (HBF₄) at low temperatures (typically 0-5 °C) to form the diazonium salt.[9][10] This salt is often unstable and can decompose prematurely if the temperature rises.

    • Decomposition: The isolated diazonium salt is then gently heated to induce thermal decomposition, which expels N₂ gas and forms the C-F bond.[9] If the diazotization is not kept sufficiently cold, some decomposition can begin, releasing heat and nitrogen gas. This can initiate a runaway reaction where the heat generated accelerates further decomposition, leading to a rapid, often dangerous, increase in temperature and pressure.[11] This uncontrolled process degrades the starting material and product, resulting in low yields and tar formation.

  • Workflow for Safe and Controlled Balz-Schiemann Reaction:

    Caption: Workflow for a controlled Balz-Schiemann reaction.

Q3: My final product purity is low due to a significant decarboxylated impurity. How is temperature related to this?

Answer: The presence of a decarboxylated side product is a strong indication that your reaction or workup temperature is too high for the stability of your target fluorinated pyridine carboxylic acid.

  • Causality: Pyridine carboxylic acids can undergo thermal decarboxylation (loss of CO₂) to form the corresponding pyridine.[6] The temperature at which this occurs depends on the structure, with some isomers and substituted versions being more labile than others. For example, quinolinic acid (pyridine-2,3-dicarboxylic acid) decarboxylates in water at 120 °C, while others may require temperatures upwards of 150 °C.[5] The fluorination reaction itself (e.g., a Halex reaction at 145 °C) might operate at a temperature that slowly degrades your product as it forms.[12] Similarly, high-temperature distillation for purification can also cause this issue.

  • Mitigation Strategies:

    • Re-evaluate Reaction Temperature: Determine if the fluorination can be achieved at a lower temperature, even if it requires a longer reaction time or a more active catalyst/reagent.[1]

    • Protect the Carboxylic Acid: A common strategy is to perform the fluorination reaction on the corresponding ester (e.g., methyl or ethyl ester) and then hydrolyze the ester back to the carboxylic acid in a final, low-temperature step.[9] Esters are generally more thermally stable than their parent carboxylic acids.

    • Modify Purification Technique: Avoid high-temperature distillation. Opt for alternative methods like recrystallization or column chromatography for purification.

Data Summary & Protocols

Table 1: Typical Temperature Parameters for Fluorination Reactions
Reaction TypeStepTypical Temperature RangeKey Considerations & Causality
Halex (SNAr) Fluoride Exchange120 - 250 °CHigh activation energy required. Temperature must be high enough for reaction but low enough to prevent product decomposition/decarboxylation.[2]
Balz-Schiemann Diazotization0 - 10 °CDiazonium salt formation is exothermic. Low temperature prevents premature, uncontrolled decomposition.[4][11]
Thermal Decomposition80 - 130 °CMust be carefully controlled to manage N₂ evolution and heat. Temperature is gradually increased until steady gas evolution is observed.[10][13]
C-H Fluorination FluorinationAmbient to 80 °CHighly dependent on the fluorinating agent (e.g., AgF₂, Selectfluor®). Some reagents are very reactive and require cooling to manage exotherms.[1][14]
Decarboxylative Fluorination FluorinationAmbient TemperatureOften proceeds under mild conditions using photoredox catalysis, avoiding harsh high-temperature issues.[15][16]
Experimental Protocol: Temperature Screening for a Halex Reaction

This protocol outlines a method for determining the optimal reaction temperature for the synthesis of a fluorinated pyridine carboxylate ester from its chloro-precursor.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.

Materials:

  • Chloropyridine carboxylate ester (starting material)

  • Spray-dried Potassium Fluoride (KF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal standard (e.g., durene, for GC/HPLC analysis)

  • Reaction vials (3x), stir bars, and heating block with multiple temperature zones.

Procedure:

  • Preparation: In a glovebox, charge three separate reaction vials each with the chloropyridine precursor (1.0 mmol), spray-dried KF (2.5 mmol), and a magnetic stir bar.

  • Addition of Solvent & Standard: Add anhydrous DMSO (5 mL) and a precise amount of the internal standard to each vial.

  • Reaction Setup: Seal the vials and place them in a pre-heated reaction block set to three different temperatures (e.g., T1 = 120 °C, T2 = 135 °C, T3 = 150 °C).

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully take a small aliquot (~10 µL) from each reaction mixture.

  • Sample Quenching & Preparation: Immediately quench each aliquot in a vial containing a diluent (e.g., 1 mL of acetonitrile/water). Vortex thoroughly.

  • Analysis: Analyze the quenched samples by a calibrated HPLC or GC method.[8]

  • Data Interpretation: For each temperature, plot the % conversion of starting material and the % formation of the desired product and key byproducts against time. The optimal temperature will be the one that leads to the highest yield of pure product in a reasonable timeframe.

Troubleshooting Decision Framework

When faced with a suboptimal reaction outcome, a systematic approach is crucial. The following diagram provides a logical workflow for troubleshooting temperature-related issues.

Caption: A decision tree for troubleshooting temperature-related synthesis issues.

References

  • BenchChem. (2025). Managing exothermic reactions in fluoropyridine synthesis.
  • G.S. Dunn, J.B. Wibaut. (1953). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • Dowling, C. A., et al. (2018). Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). Figshare. [Link]

  • Brown, E.V., et al. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • BenchChem Technical Support. (2025). troubleshooting side reactions in fluoropyridine synthesis.
  • BenchChem. (2025).
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • BenchChem Technical Support. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • T. Furuya, T. Ritter. (2011). Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]

  • BenchChem. (2025).
  • Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation, Nanjing University of Technology and Engineering.
  • Liu, H., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Organic Synthesis. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Fluoro-pyrazine-2-carboxylic acid.
  • Scientific Update. (2025). The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. [Link]

  • Organic Chemistry Tutor.
  • Wikipedia. Halex process. [Link]

  • BenchChem. (2025).
  • Pikun, N. V., et al. (2025). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: ¹H NMR Spectrum Analysis of 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the demand for rapid, highly reliable structural verification has brought Nuclear Magnetic Resonance (NMR) spectroscopy to the forefront of analytical chemistry. For complex fluorinated heterocycles like 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid , analysts face a critical decision: deploy accessible, cost-effective benchtop NMR systems, or rely on the high-resolution power of superconducting high-field NMR.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Benchtop NMR (80 MHz) versus High-Field NMR (600 MHz) for the structural elucidation of this specific molecule. This guide details the causality behind our experimental choices, provides a self-validating protocol, and presents comparative data to help you optimize your analytical workflows.

The Analytical Challenge: Molecular Complexity

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid presents a unique set of NMR challenges due to its dense functionalization:

  • Heteronuclear Coupling: The fluorine atom at the C3 position of the pyridine ring introduces complex spin-spin coupling (J-coupling) with adjacent protons, specifically a meta-coupling (⁴JHF) to the H5 proton.

  • Chemical Shift Overlap: The electron-rich thiophene ring protons (H3', H4', H5') and the pyridine H5 proton resonate in a very narrow chemical shift window (7.1 – 7.9 ppm). At lower magnetic fields, this lack of dispersion leads to severe second-order effects and spectral overlap 1.

  • Hydrogen Bonding: The carboxylic acid moiety at C4 forms strong intermolecular dimers, which can broaden the entire spectrum if the wrong solvent system is selected.

NMR_Workflow A Analyte: 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid B Sample Prep: 15 mg in 0.6 mL DMSO-d6 (Breaks COOH dimers) A->B C Benchtop NMR (80 MHz) Cost-effective QC B->C Aliquot 1 D High-Field NMR (600 MHz) Structural Elucidation B->D Aliquot 2 E Result: Spectral Overlap (7.1 - 7.9 ppm multiplet) C->E F Result: Full Resolution (J-couplings extracted) D->F

Workflow comparing benchtop and high-field NMR for structural verification.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every parameter is chosen with strict causality to eliminate instrumental artifacts and ensure quantitative reliability.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte.

    • Causality: This mass provides an optimal signal-to-noise ratio (SNR) for a single-scan high-field acquisition while remaining well within the dynamic range of an 80 MHz benchtop receiver, preventing signal clipping.

  • Solvent Selection: Dissolve the sample in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Non-polar solvents (like CDCl3) fail to disrupt the carboxylic acid dimers, leading to extreme signal broadening. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these dimers to yield a distinct OH signal (~13.5 ppm). Furthermore, it shifts the residual water peak (~3.3 ppm) away from the critical aromatic region.

  • Instrument Calibration (Self-Validation Step): Perform automated gradient shimming (600 MHz) or 1D simplex thermal shimming (80 MHz) until the TMS peak full-width at half-maximum (FWHM) is strictly < 1.0 Hz.

    • Causality: A sharp TMS peak validates magnetic field homogeneity. If the TMS peak is sharp, any observed broadening in the analyte signals is definitively due to chemical exchange or unresolved couplings, not poor shimming.

  • Acquisition Parameters: Set the longitudinal relaxation delay (D1) to 4.0 seconds and acquire 16 scans.

    • Causality: Fluorinated aromatics and sterically hindered pyridine protons exhibit prolonged T1 relaxation times. A 4-second delay ensures >98% magnetization recovery between pulses. This makes the resulting peak integrations strictly quantitative, allowing the proton count to self-validate the molecular structure.

Comparative Data Analysis: 600 MHz vs. 80 MHz

The performance difference between the two platforms is most evident in the dispersion of the aromatic signals. While benchtop NMR is highly effective for rapid QC and streamlining workflows 2, its lower spectral resolution limits its ability to disentangle complex biological or highly coupled mixtures [[3]]().

Quantitative ¹H NMR Data Summary
Proton EnvironmentHigh-Field (600 MHz)Benchtop (80 MHz)Resolution Comparison
Pyridine H6 8.65 ppm (d, J = 5.2 Hz)8.65 ppm (br d)Resolved / Broadened
Pyridine H5 7.82 ppm (dd, J = 5.2, 2.1 Hz)7.8 – 7.1 ppm (m)Resolved / Overlapped
Thiophene H3', H5' 7.75 ppm (m), 7.68 ppm (dd)7.8 – 7.1 ppm (m)Resolved / Overlapped
Thiophene H4' 7.20 ppm (dd, J = 5.0, 3.6 Hz)7.8 – 7.1 ppm (m)*Resolved / Overlapped
Carboxylic OH 13.5 ppm (br s)13.5 ppm (br s)Visible / Visible

*Note: At 80 MHz, the reduced Larmor frequency causes the chemical shift differences (in Hz) to approach the magnitude of the J-couplings. This triggers strong second-order effects, collapsing H5 and the thiophene protons into an unresolved multiplet.

Mechanistic Signal Analysis

Understanding the specific signal morphologies requires a deep dive into the molecule's electronic environment:

  • The Deshielding Effect (H6): The pyridine H6 proton is highly deshielded by the adjacent electronegative nitrogen atom, pushing its resonance downfield to ~8.65 ppm. It appears as a clean doublet due to ortho-coupling with H5 (³JHH ≈ 5.2 Hz).

  • Heteronuclear Splitting (H5 & F3): The H5 proton (~7.82 ppm) is split into a doublet of doublets. The primary splitting is the ortho-coupling to H6. The secondary splitting (⁴JHF ≈ 2.1 Hz) is a through-bond meta-coupling to the highly electronegative fluorine atom at C3. This fine splitting is easily extracted at 600 MHz but is entirely lost in the baseline imperfections at 80 MHz [[4]]().

SpinCoupling H6 H6 (Pyridine) H5 H5 (Pyridine) H6->H5 ³J_HH ≈ 5.2 Hz F3 F3 (Fluorine) F3->H5 ⁴J_HF ≈ 2.1 Hz

Spin-spin coupling network of the pyridine ring protons and fluorine atom.

Conclusion & Recommendations

Both platforms offer distinct advantages depending on the phase of drug development:

  • Choose Benchtop NMR (80 MHz) for routine QA/QC, reaction monitoring, or bulk identification. While it cannot resolve the fine ⁴JHF couplings or separate the thiophene/pyridine overlap, the isolated H6 doublet (~8.65 ppm) and the distinct OH broad singlet (~13.5 ppm) serve as sufficient quantitative markers for purity and identity verification.

  • Choose High-Field NMR (600 MHz) for initial structural elucidation, impurity profiling, and definitive verification of the regiochemistry (e.g., confirming the fluorine is at C3 rather than C5 by extracting the exact meta-coupling constants).

By aligning the instrument's capabilities with the specific structural complexities of the analyte, researchers can build highly efficient, self-validating analytical pipelines.

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL:[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: PMC - NIH URL:[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments Source: Labcompare URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL:[Link]

Sources

19F NMR characterization of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

19F NMR Characterization of 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid: A Comparison of Standard vs. Advanced Heteronuclear Workflows

Executive Summary

In Fragment-Based Drug Discovery (FBDD), fluorinated heteroaromatics are privileged scaffolds. The incorporation of a fluorine atom not only modulates the physicochemical properties of the fragment (e.g., pKa, lipophilicity, and metabolic stability) but also serves as a highly sensitive, background-free reporter for ligand-observed NMR screening[1][2].

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid represents a highly functionalized, sterically demanding fragment. Characterizing this molecule presents a unique analytical challenge: the fluorine atom at the C3 position is flanked entirely by quaternary carbons (a thiophene ring at C2 and a carboxylic acid at C4). Because there are no adjacent protons to provide spatial (NOE) or simple scalar (J) coupling information, traditional 1H NMR is structurally blind to the exact regiochemistry of the core.

This guide objectively compares two analytical workflows—Standard 1D 19F NMR (Room Temperature Probe) versus Advanced 2D 19F-13C Heteronuclear NMR (CryoProbe-Enabled) —to demonstrate how modern instrumentation overcomes the limitations of highly substituted fluorinated scaffolds in drug discovery pipelines[3].

Mechanistic Grounding: The Analytical Challenge

The 19F nucleus is a spin ½ isotope with 100% natural abundance and a gyromagnetic ratio second only to 1H, making it exceptionally receptive to NMR measurements[4]. Its chemical shift spans over 800 ppm and is exquisitely sensitive to local electronic environments, primarily driven by paramagnetic shielding contributions from electronic excited states[5][6].

However, the lack of adjacent protons in 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid creates two critical bottlenecks:

  • Inefficient Relaxation: Fluorine relaxation in small molecules is dominated by dipole-dipole (DD) interactions with nearby protons. Without ortho-protons, the longitudinal relaxation time (

    
    ) of the C3-fluorine becomes exceptionally long (often >5–10 seconds). Standard rapid-pulsing NMR sequences will saturate the signal, leading to wildly inaccurate quantitative integration.
    
  • Loss of Connectivity: Without 1H-19F scalar couplings, proving that the thiophene is at C2 and the carboxylic acid is at C4 requires tracing the carbon backbone using 19F-13C scalar couplings (

    
    ).
    

Performance Comparison: Standard vs. Advanced Workflows

To integrate this fragment into an FBDD library, researchers must choose between throughput and structural absolute certainty.

Standard 1D 19F NMR (Room Temperature Probe)

This workflow is optimized for speed and library quality control. It is ideal for determining the absolute concentration of the fragment via quantitative NMR (qNMR) prior to competitive binding assays[1]. However, it provides zero through-bond connectivity data.

Advanced 2D 19F-13C HMBC (CryoProbe-Enabled)

To unambiguously assign the regiochemistry of the fragment, magnetization must be transferred between the 19F nucleus and the 1.1% naturally abundant 13C nuclei. Because the adjacent carbons (C2, C4) are quaternary, they also suffer from long


 times. Running a 19F-13C Heteronuclear Multiple Bond Correlation (HMBC) experiment on a standard room-temperature probe would take days. By utilizing a 19F/13C-optimized cryogenic probe (CryoProbe), thermal noise in the receiver coil is drastically reduced, boosting the Signal-to-Noise Ratio (SNR) by 3–4x and reducing a 48-hour experiment to a single overnight run[3].
Table 1: Performance Comparison of NMR Workflows for Fluorinated Fragments
MetricStandard 1D 19F (RT Probe)Advanced 2D 19F-13C (CryoProbe)Advantage for FBDD Pipeline
Primary Utility Purity, Concentration (qNMR),

screening
Regiochemical assignment, SAR mappingDictates whether the method is used for library QC or structural elucidation.
Sensitivity (LOD) ~10–50 µM~1–5 µMCryoProbes allow characterization of highly insoluble fragments[7].
Acquisition Time 5–10 Minutes8–12 Hours (Overnight)1D is scalable for high-throughput screening of massive libraries.
Structural Resolution Low (Chemical shift only)High (Through-bond C-F connectivity)2D prevents false SAR assumptions by confirming exact substitution patterns.
Table 2: Expected NMR Spectral Data for 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid
NucleusExpected Shift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment & Causality
19F -115.0 to -130.0Singlet (broad)

< 2 Hz
C3-Fluorine. Deshielded by the C4-COOH group[6].
13C ~150.0 - 155.0Doublet

≈ 250 Hz
C3 (Directly attached to F).
13C ~140.0 - 145.0Doublet

≈ 20–40 Hz
C2 and C4 (Adjacent quaternary carbons).
1H 8.50 - 8.70Doublet

≈ 5 Hz
C6-Proton (Pyridine ring).

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Quantitative 1D 19F NMR (qNMR) for FBDD Library Preparation

Causality Focus: Overcoming inefficient longitudinal relaxation to ensure accurate quantitation.

  • Sample Preparation (Self-Validating Standard): Dissolve 2.0 mg of the fragment in 600 µL of DMSO-

    
    . Add exactly 1.0 µL of a standardized Trifluoroacetic acid (TFA) solution as an internal reference (δ -76.5 ppm). The TFA serves as both a chemical shift reference and a quantitative integration standard[2].
    
  • 
     Inversion-Recovery Calibration:  Before the main acquisition, execute a standard 180°-τ-90° inversion-recovery pulse sequence. Array the delay time (τ) from 0.1s to 20s. Calculate the exact 
    
    
    
    of the C3-fluorine (expected to be ~6–8 seconds due to the lack of adjacent protons).
  • Parameter Optimization: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (e.g., 35 seconds) to guarantee >99% return of bulk magnetization to the Z-axis between scans.
  • Acquisition: Execute a 1D 19F sequence with inverse-gated 1H decoupling (e.g., zgig on Bruker systems). Crucial Step: Inverse-gating turns off the proton decoupler during the

    
     delay, preventing Nuclear Overhauser Effect (NOE) enhancements from artificially inflating the fluorine integral[4].
    
  • Data Processing: Integrate the TFA peak and the C3-fluorine peak. Calculate the exact molarity of the fragment for use in downstream target-binding assays.

Protocol 2: Advanced 2D 19F-13C HMBC for Regiochemical Validation

Causality Focus: Tracing the quaternary carbon backbone via scalar coupling.

  • Probe Configuration: Utilize a 500 MHz or 600 MHz spectrometer equipped with a 19F/13C-optimized CryoProbe. Tune and match both the 19F channel and the 13C channel precisely to the sample to maximize the Q-factor.

  • Sequence Selection: Select a 19F-detected, 13C-decoupled HMBC sequence. Detecting on the highly sensitive 19F nucleus (inverse detection) provides a massive signal advantage over 13C direct detection.

  • Delay Optimization: Set the long-range coupling evolution delay (

    
    ) based on the expected 
    
    
    
    and
    
    
    couplings. For a target coupling of 10 Hz, set the delay to
    
    
    ms. This allows the anti-phase magnetization to evolve fully before detection.
  • Acquisition: Set a narrow 19F sweep width centered strictly around the -115 to -130 ppm region to maximize digital resolution in the direct dimension. Acquire 128 to 256 increments in the indirect (13C) dimension.

  • Validation: Analyze the cross-peaks. The C3-fluorine will show strong

    
     correlations to the C2 (thiophene-bearing) and C4 (carboxylic-bearing) carbons, unambiguously proving the regiochemistry of the synthesized fragment.
    

Mandatory Visualization: FBDD Analytical Workflow

G Synthesis 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid SamplePrep Sample Preparation (Internal Std: TFA, Lock: DMSO-d6) Synthesis->SamplePrep Decision Select Analytical Workflow SamplePrep->Decision Workflow1 Standard Workflow Room Temp Probe (1D 19F) Decision->Workflow1 High throughput Workflow2 Advanced Workflow CryoProbe (2D 19F-13C HMBC) Decision->Workflow2 Structural elucidation Result1 Outcome: Basic Purity & Chemical Shift (-125 ppm) Workflow1->Result1 Result2 Outcome: Regiochemistry (C-F through-bond connectivity) Workflow2->Result2 FBDD Fragment-Based Drug Discovery (Target Binding & SAR) Result1->FBDD Ligand-observed screening Result2->FBDD Binding pose validation

Fig 1: Comparative 19F NMR workflows for structural validation and FBDD screening of fluorinated hits.

References

  • MDPI, "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
  • RSC Chemical Biology, "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.
  • NIH PMC, "Applications of 19F-NMR in Fragment-Based Drug Discovery.
  • ACS Publications, "Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy.
  • NIH PMC, "Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra.
  • Alfa Chemistry, "19F NMR Chemical Shift Table - Organofluorine.
  • Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy.

Sources

LC-MS fragmentation patterns of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide synthesizes mechanistic mass spectrometry principles with structural analysis to provide a comprehensive fragmentation profile for 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid .

Executive Summary & Structural Context

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and antimicrobials. Structurally, it combines a fluorinated pyridine core with a thiophene ring (a bioisostere for phenyl) and a carboxylic acid moiety.

In drug discovery, this scaffold is selected to modulate metabolic stability and lipophilicity. From an analytical perspective, its LC-MS behavior is defined by the interplay between the basic pyridine nitrogen (proton acceptor), the acidic carboxyl group (neutral loss source), and the thiophene ring (distinctive sulfur fragmentation).

Key Analytical Characteristics
  • Exact Mass: ~223.01 Da (Calculated based on C10H6FNO2S)

  • Ionization Mode: ESI Positive ([M+H]⁺) is preferred due to the pyridine nitrogen.

  • Primary Fragmentation: Rapid decarboxylation ([M+H-CO₂]⁺).

  • Secondary Fragmentation: Thiophene ring opening and sulfur extrusion (Loss of CS/CHS).

Experimental Workflow & Methodology

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow is designed to maximize ionization efficiency while preventing in-source fragmentation.

Sample Preparation & LC Conditions
ParameterSpecificationCausality / Rationale
Solvent MeOH:H₂O (50:50) + 0.1% Formic AcidAcidic pH ensures protonation of the pyridine nitrogen (

).
Concentration 1–10 µg/mLPrevents space-charge effects in ion traps; ensures linear dynamic range.
Column C18 Reverse Phase (e.g., Acquity UPLC HSS T3)Retains polar acidic species; T3 bonding prevents peak tailing for pyridines.
Mobile Phase A 5 mM Ammonium Formate (pH 3.0)Buffers the carboxylic acid to maintain neutral form for column retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Sharpens peaks; MeOH can cause higher backpressure and broader peaks here.
Mass Spectrometry Parameters (ESI+)
  • Source Voltage: 3.0 – 3.5 kV (Avoid >4 kV to prevent discharge on sulfur).

  • Cone Voltage: 20–30 V (Optimized to transmit the parent ion without premature decarboxylation).

  • Collision Energy (CE): Stepped 15–35 eV. (Low energy reveals the decarboxylated product; high energy reveals thiophene cleavage).

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS Detection S1 Dissolution (MeOH) S2 Acidification (0.1% FA) S1->S2 L1 Injection (2 µL) S2->L1 L2 C18 Column (Retain Acid) L1->L2 L3 Elution (High Organic) L2->L3 M1 ESI Source (Protonation) L3->M1 M2 Q1 Filter [M+H]+ M1->M2 M3 Collision Cell (CID) M2->M3 M4 Detector (Fragment Ions) M3->M4

Caption: Optimized LC-MS workflow ensuring protonation of the pyridine core prior to CID fragmentation.

Fragmentation Pathway Analysis

The fragmentation of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid follows a specific "Commandment of Stability": The most stable neutral molecule leaves first.

Phase 1: The Primary Loss (Decarboxylation)
  • Precursor: [M+H]⁺ (m/z ~224)

  • Transition: [M+H]⁺

    
     [M+H - CO₂]⁺
    
  • Mechanism: The carboxylic acid at the C4 position is electronically destabilized by the electron-withdrawing fluorine (at C3) and the protonated nitrogen. This creates a rapid loss of CO₂ (44 Da).

  • Resulting Ion: 3-fluoro-2-(thiophen-2-yl)pyridine cation (m/z ~180).

  • Diagnostic Value: This transition is ubiquitous for isonicotinic acids. If you do not see a -44 Da loss, the carboxylic acid is likely derivatized (ester/amide).

Phase 2: Thiophene Ring Disintegration

Unlike phenyl rings, which are robust, thiophene rings are susceptible to ring opening under higher collision energies (CE > 30 eV).

  • Transition: [m/z 180]

    
     [m/z 136] or [m/z 135]
    
  • Mechanism:

    • CS Extrusion: The thiophene ring opens, ejecting a CS neutral (44 Da).

    • CHS Loss: Alternatively, loss of a thioformyl radical (CHS, 45 Da) can occur if radical mechanisms dominate.

  • Resulting Ion: A fluorinated pyridinyl-vinyl cation.

Phase 3: The Fluorine Signature

Fluorine is tightly bound to the aromatic ring (C-F bond energy ~485 kJ/mol). Direct loss of HF (20 Da) is uncommon as a primary step unless there is an adjacent proton (ortho-effect).

  • Observation: In this molecule, the C3-Fluorine is flanked by the C2-Thiophene and C4-Acid. After decarboxylation, the C4 position gains a proton.

  • Pathway: [m/z 180]

    
     [m/z 160] (Loss of HF).
    
  • Likelihood: Low intensity. The CS loss usually outcompetes HF loss.

Fragmentation Pathway Diagram

Fragmentation Parent Precursor [M+H]+ m/z ~224 (Carboxylic Acid) Step1 Primary Product [M+H - CO2]+ m/z ~180 (Fluoro-Thienyl-Pyridine) Parent->Step1 -CO2 (44 Da) (Very Fast) Step2A Thiophene Cleavage [-CS (44 Da)] m/z ~136 Step1->Step2A High CE Step2B Radical Loss [-CHS (45 Da)] m/z ~135 Step1->Step2B Radical Mech Step2C Fluorine Loss [-HF (20 Da)] m/z ~160 Step1->Step2C Minor Pathway

Caption: Mechanistic fragmentation tree. Decarboxylation is the dominant entry point to the pathway.

Comparative Analysis: Thiophene vs. Alternatives

This section objectively compares the target molecule against its two most common structural alternatives: the Phenyl Analog (Bioisostere) and the Non-Fluorinated Analog .

Comparison Table
FeatureTarget: Thiophene-Analog Alternative A: Phenyl-Analog Alternative B: Non-Fluoro Analog
Structure 3-F-2-(Thiophen-2-yl)isonicotinic acid3-F-2-Phenylisonicotinic acid2-(Thiophen-2-yl)isonicotinic acid
Precursor (m/z) ~224~218~206
Primary Loss -CO₂ (44 Da) -CO₂ (44 Da) -CO₂ (44 Da)
Secondary Loss -CS (44 Da) / -CHS (Diagnostic for Thiophene)-C₂H₂ (26 Da) (Phenyl ring is stable; fragmentation is difficult)-CS (44 Da)
Fluorine Effect Electronic: Acid is more labile due to inductive effect of F.Electronic: Similar inductive destabilization.[1]None: Acid is slightly less acidic; decarboxylation requires higher CE.
Selectivity High: Sulfur defect mass allows distinct identification.Moderate: Fragments overlap with common hydrocarbons.Moderate: Lacks the unique F-shift.
Metabolic Note S-oxidation (Sulfoxide) is a likely metabolite.Hydroxylation of phenyl ring is likely.S-oxidation is likely.
Why This Matters for Researchers
  • Bioisostere Identification: If you are switching from a Phenyl to a Thiophene scaffold to improve potency, the Loss of CS (44 Da) in MS/MS is the definitive confirmation that the thiophene ring is intact and correctly synthesized.

  • Fluorine as a Tracer: The 3-Fluoro substituent adds 18 Da relative to hydrogen but does not participate in the primary fragmentation. It acts as a robust "mass tag" that persists in the m/z 180 fragment, aiding in tracking the pyridine core in complex matrices (e.g., plasma).

  • Sensitivity: The Thiophene analog often exhibits higher ionization efficiency in ESI+ than the Phenyl analog due to the sulfur atom's polarizability, potentially offering a lower Limit of Detection (LOD).

References

  • Smyth, T. J., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation...[2]. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2024). Development and Validation of a UPLC-MS/MS Method for... Antituberculosis Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectrometry fragmentation pattern of synthesized derivatives (Isatin/Pyridine). Retrieved from [Link]

Sources

Comparing binding affinity of 3-fluoro vs non-fluorinated isonicotinic acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-Fluoroisonicotinic Acid vs. Isonicotinic Acid in Drug Design

Executive Summary

This guide provides a technical comparison between Isonicotinic Acid (INA) and its fluorinated bioisostere, 3-Fluoroisonicotinic Acid (3-F-INA) . For medicinal chemists, the transition from INA to 3-F-INA is not merely a steric modification but a fundamental shift in the electronic and physicochemical profile of the ligand.

  • Isonicotinic Acid: A standard polar scaffold used as a hydrogen bond (HB) donor/acceptor. It is hydrophilic and metabolically susceptible at the C3 position.

  • 3-Fluoroisonicotinic Acid: A "fluorine-scan" analog that significantly lowers the pKa of the carboxylic acid, increases lipophilicity (LogP), and blocks metabolic oxidation at the C3 position. It introduces a multipolar binding vector via the C-F bond.

Physicochemical Profile

The introduction of a single fluorine atom at the ortho position to the carboxylic acid induces drastic changes in acidity and lipophilicity due to the high electronegativity (


) and the inductive effect (-I) of fluorine.
PropertyIsonicotinic Acid (INA)3-Fluoroisonicotinic Acid (3-F-INA)Impact on Drug Design
Molecular Weight 123.11 g/mol 141.10 g/mol Minimal steric penalty (+18 Da).
pKa (COOH) 4.96 (Exp)~2.85 (Pred/Consensus)Major Shift: 3-F-INA is ~100x more acidic. It will be fully ionized (anionic) at a wider pH range, potentially strengthening salt bridges.
LogP (Lipophilicity) ~0.1 - 0.5~0.9 - 1.5Increased Lipophilicity: Improves membrane permeability and hydrophobic collapse in binding pockets.
H-Bond Donors 1 (COOH)1 (COOH)Unchanged count, but acidity of the proton is higher.
H-Bond Acceptors 3 (N, C=O, OH)4 (N, C=O, OH, F )The C-F bond acts as a weak HB acceptor and alters the basicity of the pyridine nitrogen.
Metabolic Stability Susceptible to C3 oxidationBlocked at C3Prevents oxidative metabolism at the 3-position.

Structural & Electronic Analysis

The following diagram illustrates the structural differences and the electronic "pull" induced by the fluorine atom.

G cluster_0 Isonicotinic Acid (INA) cluster_1 3-Fluoroisonicotinic Acid (3-F-INA) cluster_effects The Fluorine Effect INA Structure: Pyridine Ring 4-COOH Group Properties: pKa ~ 4.96 Standard H-Bonding FINA Structure: Pyridine Ring 4-COOH Group 3-Fluoro Group (Ortho) Properties: pKa ~ 2.85 Inductive Effect (-I) Dipole: C-F vector INA->FINA Bioisosteric Replacement Acidity Acidity Increase (Stabilizes Carboxylate Anion) FINA->Acidity Inductive Withdrawal Lipophilicity Lipophilicity Gain (LogP +0.5 to +1.0) FINA->Lipophilicity Hydrophobic Surface Metabolism Metabolic Block (Prevents C3 Oxidation) FINA->Metabolism Steric/Electronic Shield

Figure 1: Structural transformation and functional consequences of fluorine substitution.

Mechanistic Insight: The Ortho-Effect

In 3-F-INA, the fluorine atom is ortho to the carboxylic acid. Through the inductive effect (-I) , fluorine pulls electron density away from the carboxyl carbon. This stabilizes the resulting carboxylate anion (


) after deprotonation, significantly lowering the pKa (from ~4.96 to ~2.85).
  • Consequence: At physiological pH (7.4), 3-F-INA exists almost exclusively as the anionic carboxylate, whereas INA has a small fraction of neutral species. This makes 3-F-INA a superior candidate for forming strong salt bridges with basic residues (Arg, Lys) in the binding pocket.

Binding Affinity & Case Studies

Case Study: InhA Inhibition (Tuberculosis)

Isonicotinic acid derivatives are foundational in tuberculosis therapy (e.g., Isoniazid). Research comparing INA derivatives to their fluorinated counterparts reveals distinct binding modes.

  • Target: Enoyl-ACP Reductase (InhA).

  • Comparison: 3-Fluoroisonicotinic acid hydrazide vs. Isonicotinic acid hydrazide (INH).

  • Observation: The introduction of fluorine at the 3-position alters the electronic environment of the pyridine ring. While the hydrazide moiety is critical for covalent adduct formation with NAD+, the 3-fluoro group modulates the stability of the radical intermediate.

  • Binding Data: In direct binding assays of the acid forms (as fragments), the 3-fluoro analog often exhibits higher affinity for hydrophobic pockets due to the "polar hydrophobicity" of the C-F bond. The fluorine atom can displace high-energy water molecules from the binding site, providing an entropic gain (

    
    ) that INA cannot offer.
    
Fragment-Based Drug Design (FBDD)

In kinase inhibitor design, 3-F-INA is often used to replace INA to tune selectivity:

  • Selectivity Filter: The slightly larger van der Waals radius of Fluorine (1.47 Å) vs. Hydrogen (1.20 Å) can induce steric clashes in off-target proteins while fitting perfectly into the desired target (the "Goldilocks" effect).

  • Conformational Locking: The electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen can force the carboxyl group into a preferred conformation (out-of-plane twisting), pre-organizing the molecule for binding and reducing the entropic penalty upon binding.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of the methyl ester intermediate, a common route to the acid.

  • Reagents: Methyl 3-nitroisonicotinate, Potassium Fluoride (spray-dried), Tetraphenylphosphonium bromide (catalyst), DMSO (anhydrous).

  • Procedure:

    • Dissolve methyl 3-nitroisonicotinate (1.0 eq) in dry DMSO (0.5 M).

    • Add Potassium Fluoride (2.0 eq) and Tetraphenylphosphonium bromide (0.1 eq).

    • Heat the reaction mixture to 100°C for 2 hours under Argon.

    • Monitor: TLC (EtOAc/Hexane) will show the disappearance of the nitro-starting material.

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/H2O (1:1) at RT for 1 hour to yield 3-fluoroisonicotinic acid .

Protocol B: Fluorescence Polarization (FP) Binding Assay

To measure Kd of the acid fragment against a target protein (e.g., a purified protein domain).

  • Probe Synthesis: Conjugate 3-F-INA to a fluorescein linker (via the carboxylic acid) to create a tracer. Note: If the acid is the binding motif, use a tracer that binds to the same site and use 3-F-INA as the competitor.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.

  • Workflow:

    • Step 1: Titrate protein into a fixed concentration of Fluorescent Tracer (e.g., 10 nM) to determine the tracer's Kd.

    • Step 2 (Competition): Mix Protein (at concentration ~ Kd of tracer), Tracer (10 nM), and serial dilutions of 3-Fluoroisonicotinic Acid (competitor) in a 384-well black plate.

    • Step 3: Incubate for 30-60 minutes at Room Temperature in the dark.

    • Step 4: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Fit to a sigmoidal dose-response curve (Hill equation) to determine IC50. Calculate Ki using the Cheng-Prusoff equation.

References

  • Physicochemical Properties of Fluorinated Pyridines Title: "The influence of fluorine on the pKa and lipophilicity of pyridine derivatives." Source:Journal of Fluorine Chemistry, 2018. Context: Establishes the inductive effect lowering pKa by ~2 units for ortho-fluorine substitutions.
  • InhA Inhibitor Studies

    • Title: "Reinvestigation of the structure-activity rel
    • Source:National Institutes of Health (NIH) / PMC, 2018.
    • URL:[Link]

    • Context: Comparative synthesis and testing of 3-fluoroisonicotinic acid hydrazide vs INH.
  • Crystal Structure Analysis

    • Title: "The crystal structure of 3,5-difluoroisonicotinic acid."
    • Source:ResearchG
    • URL:[Link]

    • Context: Detailed analysis of hydrogen bonding patterns (C-H...F)
  • General Fluorine Bioisosterism

    • Title: "Fluorine in Medicinal Chemistry."[1]

    • Source:Journal of Medicinal Chemistry, 2008.
    • Context: Foundational text on the "Fluorine Scan" and metabolic stability improvements.

Sources

HPLC retention time standards for 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid

[1][2][3]

Executive Summary

3-Fluoro-2-(thiophen-2-yl)isonicotinic acid presents a unique separation challenge due to its amphoteric nature.[1][2][3] It possesses a basic pyridine nitrogen (pKa ~2–3), an acidic carboxylic acid (pKa ~4–5), and a lipophilic thiophene moiety.

  • The Challenge: Standard C18 methods often yield broad, tailing peaks due to the interaction of the pyridine nitrogen with residual silanols and the ionization state of the carboxylic acid.

  • The Solution: This guide compares two primary "Alternative" methodologies—Acidic Mobile Phase (Method A) vs. Buffered Mobile Phase (Method B) —and evaluates the use of Phenyl-Hexyl stationary phases for enhanced selectivity.[3]

Part 1: Physicochemical Profile & Column Selection[2][3]

Understanding the molecule's "personality" is the first step to establishing a retention standard.

FeatureChemical MoietyEffect on HPLC
Core Pyridine RingBasic Nitrogen.[1][2][3] Causes tailing on unendcapped silica.[3]
Acid C4-Carboxylic AcidpH-dependent retention.[1][2][3] Ionized (polar) at pH > 5.[3]
Lipophile C2-ThiopheneIncreases retention (k').[1][2][3] Provides

-

interaction sites.
Modifier C3-FluorineElectron-withdrawing.[1][2][3] Lowers pKa of the acid slightly; increases lipophilicity vs. Hydrogen.
Column Alternatives
  • C18 (Octadecyl): The industry standard.[3] Relies purely on hydrophobic interaction.[3]

    • Pros: High stability, predictable elution.

    • Cons: May struggle to resolve the thiophene impurity from the pyridine core if the mobile phase isn't optimized.

  • Phenyl-Hexyl: The "High Performance" alternative.[2][3]

    • Pros: The phenyl ring in the stationary phase engages in

      
      -
      
      
      stacking with the thiophene and pyridine rings of the analyte. This often provides distinct selectivity, separating the target from des-fluoro or des-thiophene impurities more effectively than C18.[1][2][3]

Part 2: Comparative Method Performance (The Alternatives)

We compared two distinct mobile phase strategies to define the optimal "Retention Time Standard."

Method A: The Acidic Standard (0.1% Formic Acid)
  • Conditions: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).[3]

  • Mechanism:

    • Carboxylic acid is protonated (Neutral)

      
       Higher retention.[3]
      
    • Pyridine nitrogen is protonated (Positive)

      
       Increased polarity, but potential silanol repulsion.
      
  • Performance: Sharp peaks, but risk of "fronting" if the column loading is high.

Method B: The Buffered Standard (10mM Ammonium Acetate)
  • Conditions: Water/Methanol with 10mM Ammonium Acetate (pH ~5.5).[3]

  • Mechanism:

    • Carboxylic acid is deprotonated (Negative)

      
       Lower retention (elutes earlier).[3]
      
    • Pyridine is largely neutral .[3]

  • Performance: Excellent symmetry (Tailing factor < 1.2), but reduced retention time requires a lower organic starting gradient.

Comparative Data Table

Simulated performance data based on structural analogues (2-aryl-isonicotinic acids).

MetricMethod A (Acidic) Method B (Buffered) Verdict
Retention Time (

)
8.5 ± 0.2 min5.2 ± 0.2 minMethod A offers better separation from solvent front.[1][2][3]
Tailing Factor (

)
1.3 - 1.51.0 - 1.1 Method B yields superior peak symmetry.[1][2][3]
Resolution (

)
High (vs. polar impurities)High (vs. non-polar impurities)Context dependent.
MS Sensitivity Excellent (Positive Mode)Good (Negative Mode)Method A preferred for LC-MS.[1][3]

Part 3: Experimental Protocols

To replicate these standards in your laboratory, follow these self-validating protocols.

Preparation of Reference Standard Stock
  • Solvent: Dimethyl Sulfoxide (DMSO) is recommended due to the thiophene ring's lipophilicity.[3]

  • Concentration: Prepare a 1.0 mg/mL Master Stock.

  • Storage: -20°C (Thiophene derivatives can be light/oxidation sensitive).[1][2][3]

Chromatographic Conditions (Recommended Standard)

This protocol utilizes Method A logic but optimized with a Phenyl-Hexyl column for maximum robustness.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (Thiophene absorption) and 254 nm.[3]

  • Gradient Profile:

    • 0.0 min: 5% B[2]

    • 10.0 min: 95% B[2][3]

    • 12.0 min: 95% B[2][3]

    • 12.1 min: 5% B (Re-equilibration)

Part 4: Method Development Decision Tree

The following diagram illustrates the logical workflow for selecting the correct standard method based on your specific purity requirements.

MethodSelectionStartStart: 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid AnalysisCheckPurityGoal: Purity Checkor Identification?Start->CheckPurityPurityPurity/Impurity ProfilingCheckPurity->PurityIDMass Spec IDCheckPurity->IDSelectivityNeed to resolveRegioisomers?Purity->SelectivityPhenylUse Phenyl-Hexyl Column(Method A)Selectivity->PhenylYes (Thiophene/F isomers)C18Use C18 Column(Method B)Selectivity->C18No (General)AcidicAcidic Mobile Phase(0.1% Formic Acid)ID->AcidicMax Ionization

Caption: Decision matrix for selecting stationary and mobile phases based on analytical goals (Selectivity vs. Sensitivity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160871052, 3-Fluoro-2-thiophenecarboxylic Acid (Fragment Analogue).[1][2][3] Retrieved from [Link][3]

  • Sielc Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

  • MDPI (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.[1][2][3] (Provides spectral data for thiophene-nicotinamide scaffolds). Retrieved from [Link][3]

  • Chemistry LibreTexts. Separating and Analyzing Mixtures Using HPLC (Reverse Phase Theory). Retrieved from [Link]

IR spectroscopy peaks for 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Infrared Spectroscopic Profiling of 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid: A Comparative Methodological Guide

For drug development professionals and analytical chemists, the structural validation of complex heterocyclic intermediates is a critical quality control gateway. 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is a highly functionalized building block featuring a pyridine core, a carboxylic acid, a strongly electronegative fluorine atom, and a sulfur-containing thiophene ring.

This guide provides an authoritative breakdown of the compound's infrared (IR) spectroscopic profile, contrasts its spectral features with baseline isonicotinic acid, and objectively compares the two primary analytical modalities used for its characterization: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) Spectroscopy.

Structural Deconstruction & Vibrational Causality

To accurately interpret the IR spectrum of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid, one must understand the causality behind the vibrational modes. The observed peaks are not merely isolated signals; they are the result of specific dipole moment changes influenced by the molecule's electronic environment[1].

  • The Carboxylic Acid (-COOH) Dimerization: In the solid state, pyridine-carboxylic acids typically form strong intermolecular hydrogen bonds, creating dimers. This extensive hydrogen bonding broadens the O-H stretching vibration , pulling it across a wide swath from 3300 cm⁻¹ down to 2500 cm⁻¹. The C=O stretch is typically observed as a sharp, intense peak around 1680–1710 cm⁻¹. However, the highly electronegative fluorine atom at the adjacent C3 position exerts a strong inductive electron-withdrawing effect (-I effect), which strengthens the C=O bond and slightly shifts this peak to a higher wavenumber compared to unsubstituted isonicotinic acid.

  • The Fluorine (C-F) Bond: The carbon-fluorine bond is highly polarized. When this bond stretches, it produces a massive change in the molecular dipole moment, resulting in one of the most intense absorption bands in the entire IR spectrum, typically dominating the "fingerprint region" between 1100 and 1250 cm⁻¹.

  • The Thiophene Ring: The addition of the 2-substituted thiophene ring introduces distinct aromatic C-H stretching (~3080 cm⁻¹) and C=C stretching modes (~1430 cm⁻¹ and 1510 cm⁻¹). Most diagnostically, the out-of-plane C-H bending mode of the thiophene ring appears as a sharp, distinct peak near 820–830 cm⁻¹[2].

Quantitative Spectral Comparison

The table below summarizes the expected quantitative peak shifts when comparing our target compound to a standard isonicotinic acid baseline.

Functional Group / Vibrational ModeBaseline: Isonicotinic Acid (cm⁻¹)Target: 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid (cm⁻¹)Intensity & Causality for Shift
O-H Stretch (Carboxylic) 2500 – 31002500 – 3200Broad/Strong: Extensive H-bonding network.
C=O Stretch (Carbonyl) ~1705~1715 – 1725Strong: Inductive withdrawal from adjacent C-F bond strengthens the carbonyl double bond.
C=N / C=C (Pyridine Core) 1550, 16001540, 1590Medium/Variable: Conjugation with the thiophene ring slightly alters ring resonance.
C-F Stretch N/A1150 – 1250Very Strong: Massive dipole moment change during vibration.
C-H Out-of-Plane (Thiophene) N/A~827Strong: Diagnostic marker for 2-substituted thiophene rings.

Analytical Modality Comparison: ATR-FTIR vs. KBr Pellet

When analyzing solid pharmaceutical intermediates, the choice of sample presentation dictates the fidelity of the resulting spectrum. The two dominant techniques are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission[3][4].

For 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid, ATR-FTIR is the superior choice for routine analysis , primarily because it avoids the moisture contamination inherent to KBr, which can obscure the critical carboxylic acid O-H region.

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None required; direct application.Laborious; requires precise 1% dilution and high-pressure pressing.
Moisture Interference Low. Ideal for observing the true O-H stretch of the carboxylic acid.High. KBr is highly hygroscopic; absorbed water creates a massive artifact at ~3400 cm⁻¹.
Spectral Resolution Excellent, though relative peak intensities at high wavenumbers are reduced due to penetration depth physics.Classic, high-fidelity transmission spectra ideal for legacy library matching.
Sample Recovery 100% non-destructive recovery.Destructive; sample is permanently embedded in the salt matrix.

Experimental Workflows

To ensure trustworthiness and reproducibility, both analytical methods must be executed as self-validating protocols. Below are the step-by-step methodologies for analyzing 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid.

Protocol A: ATR-FTIR Analysis (Recommended)

This protocol is optimized for rapid screening and preserving the integrity of the hydrogen-bonded O-H region.

  • Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Background Collection: Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric CO₂ and water vapor[5].

  • Sample Application: Deposit approximately 2–5 mg of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the solid sample and the crystal lattice. (Insufficient pressure will result in a weak spectrum with high noise).

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Algorithmic Correction: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth of the evanescent wave, allowing direct comparison to transmission libraries.

Protocol B: KBr Pellet Transmission Analysis

This protocol is utilized when strict adherence to legacy pharmacopeial monographs is required.

  • Desiccation: Bake spectroscopic-grade KBr powder at 105°C for at least 4 hours to drive off absorbed moisture. Store immediately in a desiccator.

  • Milling: In an agate mortar, combine ~1 mg of the target compound with ~99 mg of the dried KBr. Grind vigorously for 2–3 minutes until a homogenous, ultra-fine powder is achieved. Causality: Particles larger than the wavelength of IR light will cause baseline sloping due to Mie scattering[6].

  • Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Validation: The resulting pellet must be visually translucent. An opaque pellet indicates insufficient grinding or moisture absorption and must be discarded.

  • Data Acquisition: Place the pellet in the transmission holder and scan against a blank KBr pellet background (32 scans, 4 cm⁻¹ resolution).

Methodological Decision Architecture

The following diagram illustrates the logical workflow for selecting the appropriate IR spectroscopy method for functionalized heterocyclic compounds.

FTIR_Workflow Start Sample: 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid Decision Moisture Sensitive / Rapid Screening? Start->Decision ATR ATR-FTIR Method (Diamond Crystal) Decision->ATR Yes KBr Transmission Method (KBr Pellet) Decision->KBr No ATR_Pro Preserves O-H region No water artifacts ATR->ATR_Pro KBr_Pro High resolution Library matching KBr->KBr_Pro Analyze Spectral Deconvolution (Identify C-F, Thiophene, COOH) ATR_Pro->Analyze KBr_Pro->Analyze

Workflow for selecting FTIR analytical modalities for heterocyclic pharmaceutical intermediates.

References

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria Langmuir - ACS Publications[Link]

  • Applications of Infrared Multiple Angle Incidence Resolution Spectrometry Spectroscopy Online[Link]

  • What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples Kintek Press[Link]

  • Golden Gate® ATR FTIR Analysis of Pharmaceuticals Specac Ltd[Link]

Sources

Validating purity of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid via elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Absolute Truth in Mass: Validating the Purity of 3-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

In the development of small-molecule therapeutics, the transition from a synthesized building block to an Active Pharmaceutical Ingredient (API) hinges on rigorous purity validation. According to ICH Q6A guidelines, establishing a comprehensive specification profile is mandatory to ensure drug safety and efficacy[1].

When working with complex heterocyclic scaffolds like 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid (Molecular Formula: C₁₀H₆FNO₂S), traditional chromatographic methods often fall short. This molecule presents a unique analytical challenge: it contains a refractory pyridine ring, a sulfur-containing thiophene, and a highly electronegative fluorine atom. To confidently validate its purity, researchers must move beyond relative area percentages and employ orthogonal techniques that measure absolute mass fraction.

Here, we objectively compare Elemental Analysis (CHNS) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR), providing a self-validating experimental protocol specifically engineered to handle fluorinated thiophenes.

The Analytical Triad: Comparing Purity Assays

Relying solely on one analytical method creates blind spots. A robust control strategy utilizes orthogonal techniques that operate on fundamentally different physical principles[2].

Table 1: Performance Comparison of Purity Validation Techniques

Analytical MethodPrinciple of DetectionPrimary OutputStrengthsBlind Spots
HPLC-UV/MS Chromophoric absorption & mass-to-charge ratioRelative Purity (Area %)High sensitivity for structurally related organic impurities.Completely blind to inorganic salts, silica gel, and non-UV absorbing solvents.
¹H qNMR Nuclear magnetic resonance integration vs. internal standardAbsolute Organic Purity (w/w %)Highly accurate for organic fractions; detects residual solvents[2].Cannot detect inorganic salts or water (unless specifically calibrated).
Elemental Analysis (CHNS) Flash combustion & gas chromatography (TCD)Absolute Mass Fraction (%)The "Gold Standard" for total mass balance. Detects all mass, including inorganic contaminants[3].Destructive; does not identify the structure of the impurity.

Orthogonal Purity Validation Workflow

To ensure compliance with ICH Q6A standards, data from all three methods must be synthesized. The workflow below illustrates the decision matrix for validating the purity of our target molecule.

PurityValidation cluster_methods Start Synthesized API: 3-Fluoro-2-(thiophen-2-yl) isonicotinic acid HPLC LC-MS / HPLC-UV (Relative Purity) Start->HPLC qNMR 1H qNMR (Absolute Organic Purity) Start->qNMR EA Elemental Analysis (CHNS) (Absolute Mass Fraction) Start->EA Decision Data Concordance Check (ICH Q6A Specifications) HPLC->Decision Area % qNMR->Decision w/w % EA->Decision C,H,N,S % Pass Validated Pure API (>99.0% w/w) Decision->Pass Concordant (±0.3% EA variance) Fail Investigate Impurities (Salts, Solvents, Byproducts) Decision->Fail Discordant

Orthogonal workflow integrating HPLC, qNMR, and EA for comprehensive API purity validation.

Mechanistic Pitfalls: Why Standard CHN Fails Here

Analyzing 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid via standard CHN combustion is a recipe for catastrophic data failure due to two specific heteroatoms:

  • The Fluorine Interference: At combustion temperatures (~1000°C), fluorine reacts with the quartz glass of the combustion tube to form volatile silicon tetrafluoride (SiF₄). SiF₄ co-elutes with CO₂ during gas chromatography, leading to falsely elevated carbon readings and rapid degradation of the Thermal Conductivity Detector (TCD)[3].

  • The Sulfur Challenge: The thiophene ring oxidizes to SO₂ and SO₃. Without a dedicated reduction phase and a specialized GC column, sulfur oxides will irreversibly trap in the water-absorption traps or overlap with nitrogen peaks.

The Solution: The system must be configured for CHNS analysis, utilizing a halogen-scavenging reagent (such as Magnesium Oxide or Silver Tungstate) packed directly into the oxidation reactor to permanently trap fluorine as non-volatile MgF₂ or AgF[4].

Experimental Protocol: Self-Validating CHNS Analysis

To guarantee trustworthiness, the following step-by-step protocol incorporates a self-validating feedback loop (System Suitability Test) prior to analyzing the target compound.

Step 1: Reactor Configuration & F-Trap Installation

  • Pack the quartz oxidation tube with a primary oxidation catalyst (e.g., WO₃) and a 50 mm layer of Silver Tungstate (Ag₂WO₄) on Magnesium Oxide (MgO) to act as the fluorine absorbent[3].

  • Set the oxidation furnace to 1000°C and the reduction furnace (packed with elemental copper) to 650°C.

Step 2: System Suitability & Calibration (The Validation Loop)

  • Blank Runs: Execute 3 blank runs (empty tin capsules) to establish a baseline. The system is valid only if the baseline drift is < 1%.

  • Calibration: Weigh 3 distinct masses (1.0 mg, 1.5 mg, 2.0 mg) of Sulfanilamide (C₆H₈N₂O₂S). Combust to generate K-factors for C, H, N, and S.

  • Check Standard: Run 1.5 mg of an independent standard (e.g., Methionine). Causality Check: Proceed to Step 3 only if the calculated mass fractions of the Methionine check standard fall within ±0.3% of its theoretical values.

Step 3: Sample Combustion

  • Accurately weigh 1.500 mg of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid into a tin capsule.

  • Introduce the capsule into the reactor via an autosampler. The tin creates a highly exothermic flash upon oxygen injection (reaching ~1800°C), ensuring the complete destruction of the refractory pyridine and thiophene rings[4].

Step 4: Chromatographic Separation & Detection

  • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is swept by helium carrier gas through a GC column.

  • Quantify the peaks using the TCD and compare against the theoretical mass fractions: C: 53.81%, H: 2.71%, N: 6.27%, S: 14.36% .

Experimental Data: Unmasking "Invisible" Impurities

To demonstrate the critical necessity of Elemental Analysis, consider a hypothetical synthesized batch of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid that has been poorly washed during the final workup.

The Scenario: The batch contains 97.0% API, but is contaminated with 2.0% Sodium Sulfate (Na₂SO₄) (an inorganic drying agent) and 1.0% residual Water (H₂O) .

Table 2: Comparative Purity Results of the Contaminated Batch

Element / MethodTheoretical Value (%)Measured Value (%)Variance (Δ)Pass/Fail (Limit: ±0.4%)
HPLC-UV (254 nm) 100.00%99.80%-0.20%PASS (False Positive)
¹H qNMR 100.00%97.10%-2.90%FAIL (Flags organic drop)
Carbon (EA) 53.81%52.20%-1.61%FAIL (Detects mass dilution)
Hydrogen (EA) 2.71%2.74%+0.03%PASS (Masked by water)
Nitrogen (EA) 6.27%6.08%-0.19%PASS
Sulfur (EA) 14.36%14.38%+0.02%PASS (Masked by Na₂SO₄)

Data Analysis & Causality: If a researcher relied solely on HPLC-UV, this batch would pass QA with flying colors (99.8%) because Na₂SO₄ and water lack chromophores.

However, Elemental Analysis immediately flags the batch as defective. The Carbon mass fraction drops drastically (-1.61%), proving the presence of a non-carbonaceous contaminant. Fascinatingly, the Sulfur variance remains perfectly normal (+0.02%). Why? Because the inorganic impurity (Na₂SO₄) contains sulfur (22.5% by mass), which artificially props up the sulfur reading while diluting the carbon. This precise elemental fingerprint allows researchers to deduce that the invisible contaminant is a sulfate salt, guiding targeted purification efforts.

Conclusion

Validating the purity of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid requires a holistic analytical approach. While HPLC provides excellent resolution of related organic impurities and qNMR offers absolute organic quantification, Elemental Analysis remains the ultimate arbiter of total mass balance. By properly configuring the CHNS reactor to mitigate fluorine interference, drug development professionals can build a self-validating control strategy that guarantees the integrity of their chemical building blocks.

References

Sources

Spectroscopic differences between 2-thiophen and 3-thiophen isonicotinic isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Differentiation of 2- and 3-Thiophenyl Isonicotinic Acid Isomers

For researchers in medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Positional isomers can exhibit vastly different pharmacological activities, toxicological profiles, and material properties. This guide provides a comprehensive comparison of the key spectroscopic differences between two critical isomers: 2-(Pyridin-4-yl)thiophene-5-carboxylic acid (the "2-thiophen isomer") and 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (the "3-thiophen isomer").

While direct, side-by-side comparative studies in the literature are limited, this document synthesizes a robust analytical framework based on fundamental spectroscopic principles and experimental data from closely related structural analogs. We will explore how the differential placement of the pyridine and carboxylic acid moieties on the thiophene ring creates unique and identifiable signatures in NMR, IR, UV-Vis, and Mass Spectrometry.

Molecular Structure and Electronic Consequences

The core difference between the isomers lies in the connectivity of the conjugated system. In the 2-thiophen isomer, the pyridine and carboxyl groups are at opposite ends of the thiophene ring (positions 2 and 5), creating a more linear and extended π-conjugated system. In contrast, the 3-thiophen isomer features these groups on adjacent carbons (positions 3 and 2), resulting in a "bent" or cross-conjugated system. This fundamental structural variance dictates the electronic environment of every atom, leading to distinct spectroscopic outputs.

Caption: Molecular structures of the 2-thiophen and 3-thiophen isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers, primarily through the analysis of proton (¹H) coupling constants and chemical shifts.

Causality Behind NMR Differences
  • ¹H NMR Coupling: The number of bonds separating protons on the thiophene ring dictates their coupling pattern. In the 2-thiophen isomer, the two thiophene protons are separated by three bonds (a ³J coupling), resulting in a clean doublet for each. In the 3-thiophen isomer, the protons are adjacent, also showing a ³J coupling, but their chemical shifts are more susceptible to the anisotropic effects of the two bulky, electron-withdrawing adjacent groups.

  • Chemical Shifts: The electron-withdrawing nature of both the pyridine ring and the carboxylic acid group deshields nearby protons and carbons, shifting their signals downfield. The specific position of these groups in each isomer creates a unique map of electron density, leading to predictable differences in chemical shifts (δ). The carboxylic acid proton itself is a key indicator, typically appearing as a broad singlet far downfield (10-13 ppm)[1].

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted NMR data based on analysis of analogs like thiophene-2-carboxylic acid and 3-thiophenecarboxylic acid[2][3][4].

Parameter 2-(Pyridin-4-yl)thiophene-5-carboxylic acid (Predicted) 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (Predicted) Justification
Thiophene Protons Two doublets (AX system), δ ≈ 7.4-8.0 ppm, ³J ≈ 4.0 HzTwo doublets (AB system), δ ≈ 7.6-8.2 ppm, ³J ≈ 5.0 HzThe more linear arrangement in the 2-isomer results in a classic AX pattern. The 3-isomer's protons are more influenced by adjacent groups, affecting their shifts.
Pyridine Protons Two doublets (AA'BB' system), δ ≈ 7.8-8.0 (H3', H5') and 8.7-8.9 (H2', H6') ppmTwo doublets (AA'BB' system), δ ≈ 7.7-7.9 (H3', H5') and 8.6-8.8 (H2', H6') ppmThe electronic effect of the thiophene moiety on the pyridine ring is slightly different, causing minor shift variations.
Carboxyl Proton Broad singlet, δ ≈ 12-13 ppmBroad singlet, δ ≈ 12-13 ppmHighly deshielded and often exchanges with trace water. Its presence is characteristic of the carboxylic acid group[1][5].
Thiophene Carbons C2 & C5 (quaternary) will be significantly downfield. C3 & C4 will be further upfield.C2 & C3 (quaternary) will be significantly downfield. C4 & C5 will be further upfield.Direct attachment of electron-withdrawing groups causes the largest downfield shift for the ipso-carbons.
Carboxyl Carbon δ ≈ 165-175 ppmδ ≈ 165-175 ppmCharacteristic chemical shift range for carboxylic acid carbonyls[6].

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable confirmation of the functional groups present and can offer subtle clues to the isomeric structure through the influence of conjugation on vibrational frequencies.

Causality Behind IR Differences

The primary diagnostic bands are the O-H and C=O stretches of the carboxylic acid group[7][8]. The position of the C=O stretching band is sensitive to electronic effects. Extended conjugation, as seen in the 2-thiophen isomer, can delocalize the pi-electrons of the carbonyl, slightly weakening the C=O bond and lowering its stretching frequency (shifting it to a lower wavenumber) compared to the less linearly conjugated 3-thiophen isomer.

Predicted IR Absorption Data
Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Difference Between Isomers
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad)Minimal difference expected. The broadness is due to strong hydrogen-bonding dimers and is a hallmark of carboxylic acids[7][8].
C-H Stretch (Aromatic) 3100 - 3000 (sharp)Minimal difference expected.
C=O Stretch (Carbonyl) 1720 - 1680 (strong, sharp)The 2-thiophen isomer may show a slightly lower wavenumber (by 5-10 cm⁻¹) than the 3-thiophen isomer due to more effective conjugation.
C=C/C=N Stretches (Aromatic) 1610 - 1450 (multiple bands)The pattern of these bands in the fingerprint region will differ, reflecting the different symmetry and substitution of the rings.
C-O Stretch 1320 - 1210 (strong)Subtle shifts may be observed.
C-S Stretch 710 - 680The position of this thiophene ring vibration can be sensitive to the substitution pattern[9].

UV-Visible (UV-Vis) Spectroscopy: Mapping the Conjugated System

UV-Vis spectroscopy is highly effective for distinguishing isomers with different conjugation pathways. The wavelength of maximum absorbance (λmax) is directly related to the energy required for a π→π* electronic transition, which is lower for more extended conjugated systems.

Causality Behind UV-Vis Differences

The linear π-system of the 2-thiophen isomer (pyridine → thiophene → carboxyl) allows for more extensive electron delocalization than the "bent" system of the 3-thiophen isomer. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the 2-thiophen isomer will absorb light at a longer wavelength (a bathochromic or red shift) compared to the 3-thiophen isomer[10]. This phenomenon is a reliable method for differentiating such isomers[10][11].

Predicted UV-Vis Absorption Data
Parameter 2-(Pyridin-4-yl)thiophene-5-carboxylic acid (Predicted) 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (Predicted)
λmax (π→π)*Longer Wavelength (e.g., 320-350 nm)Shorter Wavelength (e.g., 290-320 nm)
Molar Absorptivity (ε) Potentially higher due to the more allowed transition in the linear system.Potentially lower.

Mass Spectrometry (MS): Fragmentation Pathways

While both isomers have the same molecular weight and will show an identical molecular ion peak (M⁺), high-resolution mass spectrometry can confirm the elemental composition. Differences may arise in the fragmentation patterns under techniques like Electron Ionization (EI).

Causality Behind MS Differences

The stability of the fragment ions will depend on the isomeric structure. Cleavage of the bond between the two rings or decarboxylation will produce daughter ions whose stability is influenced by the substitution pattern. For example, the radical cation formed after cleavage might be better stabilized by resonance in one isomer over the other, leading to a more abundant fragment peak. Characteristic losses for carboxylic acids include M-17 (loss of •OH) and M-45 (loss of •COOH)[5].

Experimental Protocols and Workflow

To empirically determine these differences, a systematic analytical approach is required.

Caption: Workflow for the spectroscopic differentiation of thiophenyl isonicotinic acid isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and accurately measure chemical shifts and coupling constants. Compare the thiophene proton region with the predicted patterns.

Protocol 2: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of ~1 mg/mL. Create a dilute solution (~0.01 mg/mL) from the stock.

  • Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both cuvettes.

  • Measurement: Replace the sample cuvette with the dilute solution and scan a spectrum from ~400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Compare this value between the two isomers.

Conclusion

Distinguishing between 2- and 3-thiophenyl isonicotinic acid isomers is a critical task that is readily achievable with standard spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive evidence through the unambiguous differences in the coupling patterns of the thiophene ring protons. However, a multi-faceted approach provides the highest degree of confidence. The red-shifted λmax in the UV-Vis spectrum serves as a powerful and rapid confirmation of the more linear 2-thiophen isomer, while IR spectroscopy confirms the presence of the required functional groups and can provide subtle corroborating evidence. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently and accurately assign the correct structure to these important isomeric compounds.

References

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  • ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Retrieved from [Link]

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  • Li, Y., et al. (2018). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, 42(15), 12635-12644. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated UV–Vis spectra for thiophene-2-carbohydrazide. Retrieved from [Link]

  • Prasad, V., & Singh, A. K. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Researches in Engineering and Science, 10(9), 525-534. Retrieved from [Link]

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  • Patel, R. B., et al. (2022). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity, and pharmacological screening. Results in Chemistry, 4, 100570. Retrieved from [Link]

  • Brückner, D., & Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2011(1), 16-43. Retrieved from [Link]

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